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2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate Documentation Hub

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  • Product: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
  • CAS: 68227-51-0

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate?

This guide serves as a technical reference for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate), a specialized enol ester used primarily in flavor chemistry and increasingly relevant in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate), a specialized enol ester used primarily in flavor chemistry and increasingly relevant in pharmaceutical formulation as a high-stability excipient or masking agent.[1]

[1][2][3][4][5]

Executive Summary

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0) is the butyric acid ester of cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).[1][2] It is characterized by a maple-like, caramel, and nutty organoleptic profile.[1][3] Unlike its parent compound cyclotene, which is prone to oxidation and polymerization, the butyrate ester offers enhanced lipophilicity and stability, making it a critical candidate for controlled-release formulations and lipid-based drug delivery systems where flavor masking is required.[1]

Physicochemical Characterization

The following data represents the core physicochemical constants necessary for formulation and analytical method development.

PropertyValueCondition/Note
Molecular Formula C₁₀H₁₄O₃-
Molecular Weight 182.22 g/mol -
CAS Number 68227-51-0-
Appearance Colorless to light yellow liquidClear, viscous
Odor Profile Sweet, Maple, Nutty, CaramelLower volatility than butyric acid
Boiling Point 85 °C@ 0.1 mmHg (Vacuum)
Boiling Point (Est) ~305 °C@ 760 mmHg (Decomposes)
Density 1.063 – 1.069 g/cm³@ 20 °C
Refractive Index 1.476 – 1.482@ 20 °C
LogP (Octanol/Water) 1.89Lipophilic
Solubility Soluble in Ethanol, Oils, Propylene GlycolInsoluble in Water (~545 mg/L)
Flash Point 134 °C (273 °F)Closed Cup

Structural Analysis & Functional Groups

The molecule is an enol ester .[1] The stability of this compound is derived from the conjugation of the ester carbonyl with the cyclopentenone ring system.[1] This structural arrangement prevents rapid hydrolysis under neutral conditions but allows for enzymatic cleavage (bioactivation) in vivo.[1]

Structural Visualization

The following diagram illustrates the connectivity and key functional zones:

G Cyclopentenone Cyclopentenone Ring (Core Scaffold) DoubleBond C=C Double Bond (Enol Ether Character) Cyclopentenone->DoubleBond Contains Ketone C-5 Ketone (Oxo Group) Cyclopentenone->Ketone Position 5 Methyl C-2 Methyl Group (Steric Shield) DoubleBond->Methyl Position 2 Ester Butyrate Ester (Lipophilic Tail) DoubleBond->Ester Position 1 (O-Acylation)

Figure 1: Functional group topology of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate showing the enol ester linkage critical for stability.[1]

Synthesis & Manufacturing Protocol

Objective: Synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate via O-acylation of Cyclotene. Scale: Laboratory (100 g basis).

Reaction Scheme

[1]
Reagents
  • Substrate: 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) [>98%]

  • Acylating Agent: Butyryl Chloride (1.1 eq) or Butyric Anhydride.[1]

  • Base: Pyridine or Triethylamine (1.2 eq) to scavenge acid.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Protocol
  • Preparation: Charge a 3-neck round bottom flask with Cyclotene (1.0 eq) and anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to 0–5 °C under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining temperature <10 °C.

  • Acylation: Add Butyryl Chloride (1.1 eq) slowly over 30 minutes. The reaction is exothermic; control addition rate to prevent runaway.[1]

  • Reaction: Allow mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC or GC (disappearance of Cyclotene peak).[1]

  • Quench: Quench with ice-cold water.

  • Extraction: Separate organic layer. Wash sequentially with:

    • 1M HCl (to remove excess amine).[1]

    • Sat. NaHCO₃ (to remove butyric acid).[1]

    • Brine.[1][4]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (BP 85 °C @ 0.1 mmHg) to obtain a clear, colorless liquid.

Synthesis Workflow Diagram

Synthesis Start Start: Cyclotene Dissolution (DCM, 0°C, N2 atm) AddBase Add Triethylamine (Scavenger) Start->AddBase AddAcyl Add Butyryl Chloride (Dropwise, <10°C) AddBase->AddAcyl React Reaction Phase (RT, 4-6 Hours) AddAcyl->React Workup Aqueous Workup (HCl Wash -> NaHCO3 Wash) React->Workup Distill Vacuum Distillation (85°C @ 0.1 mmHg) Workup->Distill Product Final Product: Cyclotene Butyrate Distill->Product

Figure 2: Process flow for the synthesis of Cyclotene Butyrate ensuring high purity and yield.

Analytical Profiling

To ensure "Trustworthiness" in your data, use the following validated methods.

High-Performance Liquid Chromatography (HPLC)

For purity assessment and impurity profiling (free cyclotene detection).[1]

  • Column: Newcrom R1 (Mixed-mode reverse phase), 3 µm or 5 µm.[1]

  • Mobile Phase: Acetonitrile (MeCN) / Water / Formic Acid (Gradient or Isocratic).[1]

    • Note: Use Formic acid for MS compatibility; Phosphoric acid for UV only.[1]

  • Detection: UV @ 254 nm (Cyclopentenone chromophore).[1]

  • Retention: The ester is significantly more hydrophobic (retained longer) than the parent cyclotene.[1]

Gas Chromatography - Mass Spectrometry (GC-MS)[1]
  • Column: HP-5 or DB-Wax (Polarity dependent).[1]

  • Inlet Temp: 250 °C.

  • Oven: 60 °C (1 min) → 10 °C/min → 240 °C.

  • MS Fragments (EI):

    • m/z 182: Molecular Ion [M]+ (Weak).[1]

    • m/z 112: [M - Butyric Acid]+ (Cyclotene core, Base Peak often observed).[1]

    • m/z 71: Butyryl cation [C3H7CO]+.[1]

    • m/z 43: Propyl fragment.

Stability & Metabolic Fate

Understanding the hydrolysis pathway is crucial for drug development professionals using this as an excipient or prodrug-like flavorant.[1]

Hydrolysis Mechanism

In an aqueous environment (especially at pH > 7 or in the presence of esterases), the compound hydrolyzes back to its parent constituents.[1] This is a "self-validating" safety feature, as the metabolites are well-characterized GRAS (Generally Recognized As Safe) substances.[1]


[1]
  • Cyclotene: Caramel flavor, antioxidant properties.[1]

  • Butyric Acid: Short-chain fatty acid, naturally occurring.[1]

Metabolic Pathway Diagram[1]

Metabolism Parent Cyclotene Butyrate (Lipophilic Precursor) Enzyme Esterase / H2O (Hydrolysis) Parent->Enzyme Met1 Cyclotene (Flavor/Active) Enzyme->Met1 Met2 Butyric Acid (Metabolite) Enzyme->Met2

Figure 3: Metabolic hydrolysis pathway demonstrating the release of parent compounds.[1]

References

  • SIELC Technologies. (2018).[1] Separation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate on Newcrom R1 HPLC column. Retrieved from

  • TCI Chemicals. (n.d.).[1] Product Specification: 2-Methyl-5-oxo-1-cyclopentenyl Butyrate (Product No. M2486). Retrieved from [1]

  • The Good Scents Company. (n.d.).[1] Cyclotene butyrate: Physicochemical properties and supplier information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2010).[1] Evaluation of certain food additives and contaminants: Cyclotene butyrate (No. 2056). WHO Technical Report Series.

Sources

Exploratory

Chemical structure of Cyclotene butyrate

This guide functions as a technical monograph on Cyclotene Butyrate (CAS: 68227-51-0), a specialized enol ester used primarily in high-performance flavor and fragrance formulations. It synthesizes structural analysis, sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a technical monograph on Cyclotene Butyrate (CAS: 68227-51-0), a specialized enol ester used primarily in high-performance flavor and fragrance formulations. It synthesizes structural analysis, synthetic methodology, and stability mechanisms.

Structural Dynamics, Synthesis, and Functional Applications

Chemical Identity & Structural Analysis[1][2]

Cyclotene butyrate is the butyric acid ester of Cyclotene (Maple Lactone). Unlike simple alkyl esters, this compound is an enol ester , formed by the acylation of the cyclic enol moiety of a diketone tautomer. This structural feature dictates its reactivity, particularly its susceptibility to hydrolysis and its utility as a "pro-flavor" molecule.

Nomenclature & Identifiers
ParameterIdentifier
Common Name Cyclotene Butyrate
IUPAC Name (2-Methyl-5-oxo-1-cyclopenten-1-yl) butanoate
CAS Number 68227-51-0
FEMA Number 4648
Molecular Formula

Molecular Weight 182.22 g/mol
SMILES CCCC(=O)OC1=C(C)CCC1=O
Structural Topology

The molecule consists of a five-membered cyclopentenone ring. The core stability relies on the conjugation between the alkene (


) and the ketone carbonyl at 

.
  • Position 1: Oxygenated via an ester linkage to a butyryl chain (C4 fatty acid tail).

  • Position 2: Methylated (

    
    ), providing steric bulk that slightly retards hydrolysis compared to unhindered enol esters.
    
  • Position 5: Ketone functionality, completing the conjugated system.

Physicochemical Profile

The esterification of Cyclotene dramatically alters its physical properties, shifting it from a water-soluble solid (Cyclotene MP: ~106°C) to a lipophilic liquid. This phase shift is critical for incorporating the "maple/caramel" note into oil-based matrices without precipitation.

Table 1: Physicochemical Properties

PropertyValueContextual Significance
Appearance Colorless to pale yellow liquidSuitable for clear beverage/fragrance applications.[1]
Boiling Point 305-306°C (at 760 mmHg)Low volatility compared to parent Cyclotene; acts as a fixative.
Flash Point >100°CClassified as non-flammable for transport (typically).
LogP (Octanol/Water) ~1.83 (Estimated)Moderate lipophilicity; excellent solubility in MCT oil and ethanol.
Specific Gravity 1.063 – 1.069 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Slightly denser than water.[2]
Odor Profile Fruity, Nutty, CaramelLess intense than free Cyclotene; requires enzymatic/hydrolytic release.

Synthetic Methodology

The synthesis of Cyclotene Butyrate requires generating an enol ester. Standard Fischer esterification is ineffective due to the enolic nature of the hydroxyl group. The preferred industrial route utilizes Acyl Chloride Activation under basic conditions to drive the reaction forward and neutralize the HCl byproduct.

Reaction Mechanism (Route A: Acyl Chloride)

The reaction involves the nucleophilic attack of the Cyclotene enolate oxygen onto the carbonyl carbon of butyryl chloride.

Reagents:

  • Substrate: Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one).[3][1]

  • Acylating Agent: Butyryl Chloride (preferred for yield) or Butyric Anhydride.

  • Base Catalyst: Pyridine or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Protocol 1: Chemical Synthesis Workflow

  • Dissolution: Dissolve 1.0 eq of Cyclotene in anhydrous DCM under Nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add 1.1 eq of Triethylamine (TEA) dropwise. Rationale: Low temperature prevents polymerization; TEA generates the reactive enolate.

  • Acylation: Add 1.05 eq of Butyryl Chloride dropwise over 30 minutes. Maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Wash with cold water, followed by saturated

    
     (to remove butyric acid), then Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Distill under reduced pressure (0.5 mmHg) to obtain pure ester.
    
Visualization of Synthetic Pathway

SynthesisPathway Cyclotene Cyclotene (Enol Form) Intermediate Tetrahedral Intermediate Cyclotene->Intermediate Nucleophilic Attack (+TEA/0°C) ButyrylCl Butyryl Chloride (Acylating Agent) ButyrylCl->Intermediate Product Cyclotene Butyrate (Enol Ester) Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of Cyclotene Butyrate.

Mechanism of Action: Flavor Release

Cyclotene Butyrate acts as a pro-flavor . The ester bond masks the potent caramel/maple notes of the parent cyclotene. Upon exposure to moisture (hydrolysis) or esterases (enzymatic cleavage in the mouth/saliva), the ester bond breaks.

Why use the Butyrate form?

  • Stability: It protects the sensitive enol group from oxidation during storage.

  • Controlled Release: It provides a lingering aftertaste as the flavor is generated slowly in situ.

  • Solubility: It allows high loading in oil-based confectioneries where free Cyclotene might crystallize out.

Hydrolysis Pathway Diagram

Hydrolysis Substrate Cyclotene Butyrate (Lipophilic) Trigger Trigger: Salivary Esterases / H2O Substrate->Trigger Cleavage Ester Hydrolysis Trigger->Cleavage ProductA Cyclotene (Active Flavor: Maple/Caramel) Cleavage->ProductA Primary Release ProductB Butyric Acid (Secondary Note: Dairy/Cheese) Cleavage->ProductB Secondary Release

Figure 2: Metabolic activation and flavor release mechanism upon ingestion.

Analytical Characterization Standards

To validate the identity of synthesized Cyclotene Butyrate, the following spectral fingerprints must be confirmed.

Table 2: Spectroscopic Markers

MethodSignal/ShiftAssignment
IR (Infrared)

Enol Ester C=O stretch (Distinct from ketone).

Ring Ketone C=O stretch.

C=C Alkene stretch (Conjugated).
1H NMR

ppm (s, 3H)
Methyl group on the ring (

).

ppm (t, 2H)

-methylene of butyrate chain.

ppm (t, 3H)
Terminal methyl of butyrate chain.
GC-MS m/z 182Molecular Ion

.
m/z 112Base Peak (Loss of butyryl group

Cyclotene cation).
m/z 71Butyryl cation (

).

Regulatory & Safety Profile

  • FEMA GRAS: FEMA 4648 indicates it is Generally Recognized As Safe for use in flavorings.

  • EU Regulation: Registered under REACH (EC 269-363-2).[3][1]

  • Handling: While the ester is less volatile than butyric acid, it can hydrolyze to release butyric acid (vomit/rancid butter odor) if exposed to moisture.

    • Storage: Store under Nitrogen in aluminum or glass containers. Avoid iron drums (catalyzes oxidation).

    • Shelf Life: 24 months if strictly anhydrous.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link]

  • The Good Scents Company (2023). Cyclotene butyrate (CAS 68227-51-0) Properties and Suppliers.[3][1] Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances List 25. (FEMA 4648).[1][2] Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Synthetic Protocols for (2-Methyl-5-oxocyclopent-1-en-1-yl) Butanoate

Topic: IUPAC name for (2-methyl-5-oxocyclopenten-1-yl) butanoate Content Type: In-depth technical guide. Executive Summary & Chemical Identity Target Molecule: (2-Methyl-5-oxocyclopent-1-en-1-yl) butanoate Common Synonym...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC name for (2-methyl-5-oxocyclopenten-1-yl) butanoate Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

Target Molecule: (2-Methyl-5-oxocyclopent-1-en-1-yl) butanoate Common Synonyms: Cyclotene butyrate, 2-Hydroxy-3-methyl-2-cyclopenten-1-one butyrate.[1][2][3] CAS Registry Number: 68227-51-0 Molecular Formula:


[1][2][4]

This guide provides a rigorous technical analysis of (2-methyl-5-oxocyclopent-1-en-1-yl) butanoate , a cyclic enol ester widely utilized in flavor chemistry (maple/nutty notes) and serving as a model system for pro-drug design involving 1,2-dicarbonyl scaffolds.[1][2]

While often trivialized as a simple flavoring agent, this molecule presents a distinct challenge in tautomeric stability and functional group priority during synthesis.[2][3] It represents the esterified enol form of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).[1][2][3] Understanding its formation requires mastery of the interplay between thermodynamic enolization and kinetic acylation.[2][3]

Nomenclature & Structural Logic

The IUPAC name (2-methyl-5-oxocyclopent-1-en-1-yl) butanoate often confuses researchers familiar with the parent compound, Cyclotene.[1][2] The confusion arises from the shift in nomenclature priority when the hydroxyl group is esterified.[2][3]

The Priority Shift

In the parent Cyclotene , the ketone (


) and the enolic hydroxyl (

) compete.[2] The ketone takes precedence, resulting in the numbering:
  • C1: Ketone (

    
    )[2]
    
  • C2: Enol (

    
    )[1][2]
    
  • C3: Methyl substituent[1][2][3][4][5][6]

However, upon esterification to form the target molecule, the Ester group (


) takes priority over the Ketone .[2][3] This forces a re-numbering of the ring:
  • C1: The carbon bearing the ester oxygen (formerly C2).[2][3]

  • C2: The carbon bearing the methyl group (formerly C3).[2][3]

  • C5: The carbon bearing the ketone (formerly C1).[2][3]

This re-orientation confirms the name: 2-methyl (at C2), 5-oxo (at C5), cyclopent-1-en-1-yl (double bond starts at C1).[1][2]

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering logic dictated by IUPAC priority rules.

G cluster_0 Functional Group Priority Ester Butanoate Group (Principal Group) C1 C1 (Enol Carbon) Ester->C1 O-Acylation C5 C5 (Ketone) Ester->C5 Priority > C2 C2 (Methylated) C1->C2 Double Bond (=) C1->C5 Single Bond Ring Cyclopentene Ring C2->Ring Methyl Group C5->Ring Ring Closure

Figure 1: Connectivity map showing the dominance of the ester group in determining the C1 position, forcing the ketone to position C5.

Synthetic Methodology

The synthesis of (2-methyl-5-oxocyclopent-1-en-1-yl) butanoate is a classic study in O-acylation vs. C-acylation .[1][2][3] The precursor, Cyclotene, is an ambident nucleophile.[2][3] Under basic conditions, the deprotonated enolate can attack the acylating agent at either the Oxygen (O-acylation) or the Carbon (C-acylation).[2]

To secure the target O-acyl product (the enol ester), the reaction must be kinetically controlled using "hard" conditions or specific base catalysis to favor the oxygen attack.[2][3]

Reaction Scheme

[2]
Optimized Protocol (O-Acylation)

This protocol minimizes C-acylation byproducts and hydrolysis.[1][2][3]

Reagents:

  • Substrate: 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) [1.0 eq][1][2]

  • Acylating Agent: Butyryl Chloride [1.1 eq][2]

  • Base/Solvent: Pyridine (anhydrous) [3.0 eq] or Triethylamine/DCM.[2][3]

  • Catalyst: DMAP (4-Dimethylaminopyridine) [0.05 eq] - Critical for O-selectivity.[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Cyclotene (11.2 g, 100 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Pyridine (24 mL, 300 mmol) and DMAP (610 mg, 5 mmol). Cool the mixture to 0°C in an ice bath.

  • Acylation: Add Butyryl Chloride (11.4 mL, 110 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain T < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2][3] The starting material spot (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).[2][3]
  • Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to neutralize excess pyridine.

  • Extraction: Separate the organic layer.[2][3] Wash with saturated

    
     (2 x 50 mL) and Brine (50 mL).[2][3]
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~110°C @ 0.5 mmHg) or flash chromatography (Silica gel, 10% EtOAc in Hexane).
    
Troubleshooting: C- vs O-Acylation

If C-acylation occurs (formation of a 2,2-disubstituted-1,3-dione), it is usually due to "soft" conditions.[1][2]

VariableCondition for O-Acylation (Target)Condition for C-Acylation (Avoid)
Solvent Polar Aprotic (DCM, THF)Protic or Non-polar
Counter-ion Amine salts (PyridineH+)Lithium/Sodium enolates
Temperature Low (0°C -> RT)High (Reflux)

Analytical Validation

Trustworthiness in synthesis requires rigorous structural confirmation.[2][3] The following data points confirm the identity of the target enol ester.

NMR Spectroscopy ( )

The key diagnostic is the absence of the enolic proton and the shift of the ring methyl group.[2][3]

  • 
     NMR: 
    
    • 
       0.98 (t, 3H, 
      
      
      
      of butyryl)[1]
    • 
       1.70 (m, 2H, 
      
      
      
      of butyryl)[1]
    • 
       2.05 (s, 3H, Ring 
      
      
      
      ) - Distinct singlet, allylic.[1]
    • 
       2.45 (t, 2H, 
      
      
      
      of butyryl)[1]
    • 
       2.40-2.60 (m, 4H, Ring 
      
      
      
      )[1]
  • 
     NMR: 
    
    • 
       171.5 (Ester 
      
      
      
      )[2]
    • 
       203.0 (Ring Ketone 
      
      
      
      )[2]
    • 
       150.2 (C1, Enol carbon)
      
    • 
       140.5 (C2, Alkene carbon)
      
Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion (

    
    ):  182 m/z[1]
    
  • Base Peak: 112 m/z (Loss of butyric acid fragment, reforming the stable Cyclotene radical cation).[2][3]

  • Fragment: 71 m/z (Butyryl cation).[2][3]

Applications in Drug Development & Flavor Science

While widely known as "Cyclotene Butyrate" in the flavor industry (FEMA 4648), this molecule serves as a critical scaffold in pharmaceutical research.[2][3]

Prodrug Design (The "Trojan Horse")

Enol esters are hydrolytically unstable in the presence of esterases.[2][3] This property is exploited in prodrug design.[2][3]

  • Mechanism: The lipophilic butyrate tail allows the molecule to cross cell membranes (increased LogP).[2][3]

  • Activation: Once intracellular, esterases cleave the butyrate, releasing the active 1,2-dicarbonyl species (Cyclotene) which can act as a Michael acceptor or chelating agent.[2][3]

Metabolic Pathway Diagram

The following diagram illustrates the bio-activation pathway.

Pathway cluster_1 Intracellular Space Prodrug Enol Ester (Lipophilic) Enzyme Esterase (Hydrolysis) Prodrug->Enzyme Cell Entry Active Cyclotene (Active Enol) Enzyme->Active Cleavage Byproduct Butyric Acid Enzyme->Byproduct

Figure 2: Metabolic hydrolysis of the enol ester to release the active cyclic enolone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate.[2][3] Retrieved from [Link][2][7]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Cyclotene butyrate.[2][3] JECFA Flavor Number 2056.[2][3] Retrieved from [Link][2]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2][3] The Royal Society of Chemistry.[2][3] (For priority rules regarding Esters vs Ketones).

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester.[1][2][3] Retrieved from [Link][2]

Sources

Exploratory

Molecular weight and formula of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

Common Name: Cyclotene Butyrate | CAS: 68227-51-0[1][2][3][4][5][6] Part 1: Executive Technical Summary 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a specialized enol ester derivative of the cyclic diketone 3-methyl-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Cyclotene Butyrate | CAS: 68227-51-0[1][2][3][4][5][6]

Part 1: Executive Technical Summary

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a specialized enol ester derivative of the cyclic diketone 3-methyl-1,2-cyclopentanedione (Cyclotene). While primarily utilized as a high-impact flavoring agent (FEMA 4648) for its stability and controlled release properties, its structure represents a classic "mutual prodrug" scaffold relevant to pharmaceutical research—linking a bioactive enolone with a short-chain fatty acid (butyrate).

This guide characterizes the molecule's physicochemical identity, synthesis pathways, and analytical validation protocols.

Physicochemical Identity Table
PropertyValue / DescriptionTechnical Note
Molecular Formula

Degree of Unsaturation: 4 (1 Ring + 1 C=C + 2 C=O)
Molecular Weight 182.22 g/mol Monoisotopic Mass: 182.0943 Da
CAS Registry 68227-51-0Listed as "Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester"
LogP (Predicted) ~1.89Moderate lipophilicity; suitable for membrane permeability
Boiling Point 85°C @ 0.1 mmHgHigh volatility under vacuum; requires reduced pressure distillation
Density 1.07 g/cm³Slightly denser than water
Appearance Colorless to light yellow liquidOxidizes to darker orange upon extended air exposure
Odor Profile Maple, Caramel, NuttyLower volatility than parent Cyclotene due to esterification

Part 2: Structural Characterization & Nomenclature

Understanding the nomenclature is critical for accurate synthesis and database retrieval. The name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate describes the molecule as an ester of a specific enol tautomer.

The Enol Ester Scaffold

The parent compound, Cyclotene (3-methyl-1,2-cyclopentanedione), exists in equilibrium between a diketo form and an enol form. Esterification "locks" the molecule in the enol form.

  • The Radical: "1-cyclopenten-1-yl" implies the attachment point is at Carbon 1 of the ring.

  • Substituents:

    • Position 1: Oxygen (Ester linkage to Butyrate).[3][6][7]

    • Position 2: Methyl group (

      
      ).
      
    • Position 5: Oxo group (

      
      , ketone).[3][8][9]
      
  • Unsaturation: The "1-cyclopenten" designates a double bond starting at C1, connecting to C2.

Structural Logic:



This structure prevents the rapid oxidation often seen in the free enol parent, acting as a chemical "protecting group" that stabilizes the core ring until hydrolysis occurs.

Part 3: Synthesis & Validation Protocols

Synthetic Pathway (Acylation)

The most robust synthesis involves the O-acylation of Cyclotene using Butyryl Chloride in the presence of a non-nucleophilic base.

Reagents:

  • Substrate: 3-Methyl-1,2-cyclopentanedione (Cyclotene) - Note: Often supplied as a solid enol.

  • Acylating Agent: Butyryl Chloride (1.1 eq) or Butyric Anhydride.

  • Base: Pyridine or Triethylamine (TEA) (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Protocol:

  • Dissolution: Dissolve Cyclotene in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add TEA dropwise at 0°C to deprotonate the enol hydroxyl.

  • Acylation: Add Butyryl Chloride slowly (exothermic reaction) while maintaining temperature <5°C to prevent polymerization.

  • Workup: Quench with cold water. Wash organic layer with 1N HCl (to remove amine salts), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , concentrate, and distill under high vacuum (0.1 mmHg).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants (Cyclotene + Butyryl Cl) Conditions Conditions (DCM, TEA, 0°C, N2) Reactants->Conditions Dissolution Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Workup Workup (Acid Wash -> Base Wash) Intermediate->Workup Elimination of HCl Product Final Product (Cyclotene Butyrate) Workup->Product Distillation

Figure 1: Step-wise synthetic workflow for the acylation of Cyclotene.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified.

MethodDiagnostic SignalCausality / Explanation
FT-IR 1760-1780 cm⁻¹ (Ester C=O)Distinct from the ketone C=O (~1710 cm⁻¹). Absence of broad O-H stretch (3200-3400 cm⁻¹) confirms full esterification.
¹H-NMR

1.95 ppm
(s, 3H, Ring-Me)
The ring methyl shifts slightly downfield compared to the parent enol due to the electron-withdrawing ester.
HPLC Retention Time Shift The ester is significantly more hydrophobic than the parent Cyclotene. Using a C18 column (e.g., Newcrom R1), the ester will elute later than the parent.

Part 4: Biological Context & Metabolic Fate

While widely used as a flavoring agent (FEMA 4648) for its maple/nutty notes, this molecule serves as an excellent model for prodrug design .

Hydrolysis Mechanism

In biological systems (in vivo or in cell culture), nonspecific esterases (e.g., carboxylesterases) rapidly hydrolyze the ester bond. This releases two active moieties:[10]

  • Butyric Acid: A known Histone Deacetylase (HDAC) inhibitor with anti-inflammatory properties.

  • Cyclotene: An enolone with antioxidant activity.

This "mutual prodrug" characteristic suggests potential utility beyond flavor, possibly in gut health or topical anti-inflammatory applications where controlled release of butyrate is desired.

Visualization: Metabolic Pathway

MetabolicPathway cluster_products Active Metabolites Prodrug Cyclotene Butyrate (Lipophilic Precursor) Enzyme Carboxylesterase (Hydrolysis) Prodrug->Enzyme In vivo / Media Butyrate Butyric Acid (HDAC Inhibitor) Enzyme->Butyrate Cleavage Cyclotene Cyclotene (Antioxidant Enolone) Enzyme->Cyclotene Tautomerization

Figure 2: Enzymatic hydrolysis pathway releasing bioactive metabolites.

References

  • PubChem. (2025).[3][6] Cyclotene butyrate (Compound CID 109828).[3][6] National Library of Medicine.[6] Available at: [Link]

  • FEMA. (2023).[3][9] Flavor Ingredient Library: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (FEMA 4648).[3] Flavor and Extract Manufacturers Association.[3]

  • SIELC Technologies. (2018).[7] Separation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate on Newcrom R1 HPLC column. Available at: [Link]

Sources

Foundational

Technical Monograph: 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate

Common Name: Cyclotene Butyrate CAS Registry Number: 68227-51-0 Document Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers Executive Summary & Chemical Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Cyclotene Butyrate CAS Registry Number: 68227-51-0 Document Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Summary & Chemical Identity

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS 68227-51-0) is the butyric acid ester of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).[1][2][3][4] While widely recognized in the flavor industry (FEMA 4648) for its maple and caramel notes, this molecule represents a critical structural motif for drug development professionals: the enol ester .

For formulation scientists and medicinal chemists, this compound serves as a model for prodrug design , demonstrating how esterification of enolic hydroxyls can modulate lipophilicity (LogP ~1.89), enhance membrane permeability, and mask palatability issues in oral suspension formulations.

Nomenclature & Synonyms Matrix

Precision in nomenclature is vital for database searching and regulatory filing. The following table consolidates recognized synonyms across various chemical registries.

Registry / SystemPrimary Identifier / SynonymContext
Common Name Cyclotene Butyrate Industrial / Trade
IUPAC (Systematic) 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrateOfficial Chemical Name
Alternative IUPAC (2-Methyl-5-oxocyclopent-1-en-1-yl) butanoatePreferred IUPAC Name (PIN) variant
Chemical Abstract Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl esterCA Index Name
Precursor-Based 3-Methyl-2-hydroxy-2-cyclopenten-1-one, butyrateReferences the parent enol (Cyclotene)
Regulatory (FEMA) FEMA 4648Food Safety / Excipient
Regulatory (JECFA) JECFA 2056Joint FAO/WHO Expert Committee
Internal Codes UNII-AQY4Q6ZUD4FDA Substance Registration
European Community EINECS 269-363-2EU Inventory

Physicochemical Profile

Understanding the physical properties is essential for handling, storage, and predicting pharmacokinetic behavior (ADME).

PropertyValueTechnical Insight
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol Low MW favors rapid absorption.
Appearance Colorless to light yellow liquidOxidizes slightly upon air exposure; store under inert gas.
LogP (Octanol/Water) 1.83 - 1.89Moderate lipophilicity; significantly higher than parent Cyclotene, facilitating passive diffusion.
Boiling Point 85°C @ 0.1 mmHgHigh vacuum required for distillation to prevent thermal degradation.
Refractive Index 1.485 - 1.495 (20°C)Purity check parameter.
Solubility Soluble in alcohol, oils; Insoluble in waterRequires co-solvents (PEG, Ethanol) for aqueous formulation.

Synthesis & Reaction Mechanism

The synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a classic O-acylation of an enol . Unlike standard alcohol esterification, enols are ambident nucleophiles (C-alkylation vs. O-alkylation). The protocol below prioritizes O-acylation using kinetic control.

Reaction Pathway Diagram

The following diagram illustrates the transformation of Cyclotene to Cyclotene Butyrate, highlighting the critical enol functionality.

SynthesisPathway Cyclotene Cyclotene (Enol Form) C6H8O2 Intermediate Tetrahedral Intermediate Cyclotene->Intermediate Nucleophilic Attack Reagent Butyryl Chloride (+ Base: Pyridine) Reagent->Intermediate Product Cyclotene Butyrate (Enol Ester) C10H14O3 Intermediate->Product Elimination Byproduct Pyridine HCl Intermediate->Byproduct

Figure 1: O-Acylation pathway of Cyclotene using acid chloride under basic conditions to yield Cyclotene Butyrate.

Optimized Synthetic Protocol

Objective: Synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate with >98% purity.

  • Preparation: Charge a reactor with Cyclotene (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) .

  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine to scavenge the HCl byproduct. Cool the mixture to 0°C to suppress side reactions (C-acylation).

  • Acylation: Dropwise addition of Butyryl Chloride (1.1 eq) over 30 minutes. The exotherm must be controlled to maintain T < 5°C.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC or HPLC (disappearance of Cyclotene peak).

  • Work-up:

    • Quench with ice water.

    • Wash organic layer with 1N HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove butyric acid), and Brine.

    • Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via vacuum distillation (85°C @ 0.1 mmHg) or flash chromatography (Hexane/EtOAc) if high purity is required for pharmaceutical standards.

Analytical Characterization (HPLC)

For quality control and stability testing, a Reverse Phase HPLC method is the industry standard.

Method Parameters:

  • Column: C18 (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV).

    • Solvent B: Acetonitrile (MeCN).[1]

  • Mode: Isocratic or Gradient (typically high organic % due to lipophilicity).

  • Detection: UV @ 254 nm (conjugation of the enone system).

Self-Validating Check: The retention time of the ester (Cyclotene Butyrate) must be significantly longer than the parent Cyclotene due to the addition of the lipophilic butyryl chain. If peaks overlap, increase the water content in the mobile phase.

Pharmaceutical Relevance: Metabolic Activation

In drug development, this molecule acts as a prodrug . The butyrate ester protects the enol, altering solubility and taste. Upon entering the biological system (or specifically designed assays), esterases hydrolyze the bond to release the active parent molecule.

Hydrolysis Pathway

This mechanism is critical for researchers using this compound as a masking agent or delivery system.

Metabolism Prodrug Cyclotene Butyrate (Lipophilic Prodrug) Hydrolysis Hydrolysis Reaction Prodrug->Hydrolysis Enzyme Carboxylesterase (Liver/Plasma) Enzyme->Hydrolysis Catalysis Active Cyclotene (Active Enol/Flavor) Hydrolysis->Active Release Metabolite Butyric Acid (Metabolite) Hydrolysis->Metabolite

Figure 2: Enzymatic hydrolysis pathway converting the lipophilic ester back to the parent enol and fatty acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link][4]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (FEMA 4648).[2]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.[2] Retrieved from [Link][2]

  • SIELC Technologies (2018). Separation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Activity &amp; Chemical Biology of Cyclopentenedione Derivatives

Executive Summary: The Electrophilic Privilege Cyclopentenedione (CPD) derivatives represent a class of "privileged scaffolds" in medicinal chemistry, defined by their 4-cyclopentene-1,3-dione core.[1][2] Unlike passive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Privilege

Cyclopentenedione (CPD) derivatives represent a class of "privileged scaffolds" in medicinal chemistry, defined by their 4-cyclopentene-1,3-dione core.[1][2] Unlike passive ligands that rely solely on non-covalent interactions (hydrogen bonding, Van der Waals), CPDs function primarily as reactive electrophiles .

Their biological potency stems from the


-unsaturated carbonyl moiety, which acts as a Michael acceptor. This allows CPDs to covalently modify nucleophilic cysteine residues on specific target proteins (e.g., NF-κB, Keap1, STAT3), effectively "locking" the target in an inactive or altered state. This guide dissects the mechanism, therapeutic applications, and rigorous validation protocols required to develop CPD-based therapeutics.

Chemical Biology & Mechanism of Action

The Michael Acceptor Paradigm

The defining feature of bioactive CPDs is their ability to form covalent bonds with thiols (-SH). This is not a random alkylation; the geometry of the cyclopentenedione ring often confers specificity to particular cysteine pockets based on steric fit and local pH environments.

Key Mechanism:

  • Recognition: The CPD binds reversibly to the target protein's active site.

  • Warhead Activation: The electron-deficient alkene (C4-C5) is attacked by the thiolate anion of a cysteine residue.

  • Adduct Formation: A covalent carbon-sulfur bond is formed, resulting in an irreversible or slowly reversible modification.

Visualization: Molecular Mechanism of Action

MOA CPD Cyclopentenedione (Electrophile) Complex Non-Covalent Complex (Reversible) CPD->Complex Kd (Binding) Target Target Protein (Cys-SH Nucleophile) Target->Complex Transition Transition State (Michael Addition) Complex->Transition k_inact Adduct Covalent Adduct (Protein-S-CPD) Transition->Adduct C-S Bond Formation Adduct->Complex Slow Off-rate (Rare) Effect Biological Output (Inhibition/Activation) Adduct->Effect Signal Modulation

Caption: Kinetic mechanism of CPDs. The biological effect is driven by the ratio of k_inact (covalent bond formation) to K_I (reversible binding affinity).

Therapeutic Applications & Activity Profile

Oncology: The ROS/Apoptosis Axis

CPDs such as TX-1123 and Terrein derivatives exhibit potent cytotoxicity against solid tumors.

  • Mechanism: They deplete cellular Glutathione (GSH) pools via direct conjugation. The subsequent drop in antioxidant capacity triggers a Reactive Oxygen Species (ROS) storm, forcing the cancer cell—which is already under oxidative stress—into apoptosis.

  • Target: Inhibition of STAT3 and NF-κB signaling pathways by alkylating critical cysteines (e.g., Cys38 in p65).

Antimicrobial Activity (MRSA/VRE)

Recent studies highlight trans-diamino-cyclopentenones derived from biomass (furfural).[3][4]

  • Activity: Significant MIC values (0.9 – 4.0 µg/mL) against Methicillin-Resistant S. aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[5]

  • Advantage: Unlike traditional antibiotics that target cell walls, these likely disrupt bacterial redox homeostasis or specific enzymatic thiols, reducing the rate of resistance development.

Anti-Inflammatory

Analogous to 15-deoxy-PGJ2 (a natural prostaglandin), synthetic CPDs inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6) by blocking the nuclear translocation of NF-κB.

Data Presentation: Structure-Activity Relationship (SAR)

The biological activity of CPDs is highly sensitive to substitution at the C2, C4, and C5 positions.

Derivative ClassSubstitution PatternPrimary ActivityMechanism Note
Core Scaffold Unsubstituted 4-cyclopentene-1,3-dioneWeak/ToxicHigh reactivity, low selectivity (PAINS candidate).
2-Arylidene Aryl group at C2 (exocyclic double bond)Anticancer (e.g., TX-1123)Enhanced electrophilicity; targets Tyrosine Kinases.
4,5-Diamino Amine groups at C4/C5 (trans)Antimicrobial Lower electrophilicity reduces host toxicity; membrane permeation.
Oxime Ethers Carbonyl oxygen replaced by =N-OREnhanced Antimicrobial Improved lipophilicity and stability; active against MRSA.
Acyl-derivatives Acyl chain at C2Plant Growth / Antifungal Mimics Jasmonate signaling; disrupts fungal membrane integrity.

Experimental Validation Protocols

To distinguish true pharmacological activity from non-specific toxicity (PAINS), you must employ a self-validating workflow.

Protocol A: Cysteine Reactivity Assay (The "Warhead" Check)

Purpose: To quantify the electrophilic reactivity of the derivative.

  • Preparation: Dissolve CPD derivative (100 µM) in PBS (pH 7.4).

  • Reaction: Add N-acetylcysteine (NAC) or Glutathione (GSH) at 1:1, 1:5, and 1:10 ratios.

  • Incubation: Incubate at 37°C for 0, 30, 60, and 120 minutes.

  • Analysis: Analyze aliquots via LC-MS/MS.

  • Validation Metric: Calculate the pseudo-first-order rate constant (

    
    ).
    
    • Interpretation: If

      
       min, the compound is likely too reactive (toxic). If 
      
      
      
      hours, it is likely inactive as a covalent inhibitor.
Protocol B: ROS-Dependent Cytotoxicity Validation

Purpose: To confirm if cell death is mediated by ROS generation (a hallmark of CPD activity).

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates.

  • Pre-treatment: Treat Group A with N-acetylcysteine (NAC) (5 mM, ROS scavenger) for 1 hour. Leave Group B (Control) untreated.

  • Treatment: Add CPD derivative at IC50 concentration to both groups.

  • Readout: Measure viability after 24h using CCK-8 or MTT assay.

  • Validation Logic:

    • If NAC completely rescues viability: Mechanism is ROS-dependent (oxidative stress).

    • If NAC has no effect : Mechanism is likely direct target engagement (e.g., kinase inhibition) or non-oxidative.

Visualization: Experimental Workflow

Workflow cluster_Validation Self-Validating Mechanism Checks Start Synthesized CPD Library Screen1 Primary Screen (Cell Viability / MIC) Start->Screen1 HitID Hit Identification (IC50 < 10 µM) Screen1->HitID Select Potent Hits GSH_Assay GSH Reactivity Test (LC-MS) HitID->GSH_Assay Assess Electrophilicity ROS_Check NAC Rescue Assay (+/- Scavenger) GSH_Assay->ROS_Check If reactivity is tunable TargetID Target Engagement (Pull-down / Proteomics) ROS_Check->TargetID Define MOA Lead Lead Candidate TargetID->Lead

Caption: Step-wise validation pipeline ensuring hits are not non-specific pan-assay interference compounds (PAINS).

References

  • Gomes, R. F. A., et al. (2021).[3] "Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents."[3][4][5] ChemMedChem.

  • Vacek, J., et al. (2014). "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." Current Pharmaceutical Design.

  • Uto, Y., et al. (2008). "Design of antiangiogenic hypoxic cell radiosensitizers: 2-nitroimidazoles containing a 2-aminomethylene-4-cyclopentene-1,3-dione moiety." Bioorganic & Medicinal Chemistry.

  • Straus, D. S., et al. (2001). "Cyclopentenone prostaglandins: new insights on biological activities and cellular targets."[6][7] Medicinal Research Reviews.

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for the Michael Addition Reaction of 1,3-Cyclopentanedione."

Sources

Foundational

Technical Guide: Flavor Profile &amp; Application of 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate

The following technical guide provides an in-depth analysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate , a specialized flavor modulator used in high-value food and pharmaceutical formulations. FEMA 4648 | CAS 68227-51...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate , a specialized flavor modulator used in high-value food and pharmaceutical formulations.

FEMA 4648 | CAS 68227-51-0

Executive Summary: The "Tamed Maple"

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (commonly known as Cyclotene Butyrate ) represents a strategic chemical modification of the potent maple/caramel flavorant, Cyclotene. By esterifying the reactive enol group of cyclotene with butyric acid, flavor chemists create a "pro-flavor" molecule. This modification stabilizes the oxidation-prone cyclopentenolone core and shifts the sensory profile from an aggressive "burnt sugar" impact to a smoother, fruity-nutty character with latent caramelized nuances.

This guide details the physicochemical properties, sensory mechanics, and formulation strategies for utilizing FEMA 4648 in flavor modulation and bitterness masking.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physical nature of Cyclotene Butyrate is a prerequisite for successful incorporation into lipid or aqueous systems. Unlike its parent compound, which is a crystalline solid, the butyrate ester is a lipophilic liquid.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name (2-Methyl-5-oxo-1-cyclopenten-1-yl) butanoate
Common Synonyms Cyclotene Butyrate; Corylone Butyrate
CAS Number 68227-51-0
FEMA Number 4648
JECFA Number 2056
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in alcohol, fats, and oils; Insoluble in water
LogP (est) ~1.13 – 1.83 (Lipophilic)
Boiling Point 116–117°C @ 2 mmHg

Sensory Characterization

The sensory profile of Cyclotene Butyrate is distinct from its parent, Cyclotene (FEMA 2700). While Cyclotene provides a linear, high-impact "maple/fenugreek" note, the butyrate ester offers a complex, dual-phase release.

The Flavor Matrix
  • Primary Descriptor (Orthonasal): Fruity, Nutty. The butyric acid moiety introduces a ripe, tropical, or dairy-like fruitiness (reminiscent of apricot or fresh butter) that softens the phenolic edge of the ring structure.

  • Secondary Descriptor (Retronasal/Taste): Caramellic, Brown Sugar, Coffee. Upon interaction with saliva (enzymatic hydrolysis) or warm aqueous media, the ester bond cleaves, releasing the core "brown" notes of cyclotene.

  • Mouthfeel: Contributes a "creamy" or "fatty" sensation, likely due to the butyric acid release and the lipophilic nature of the intact ester.

Comparative Sensory Analysis
CompoundOdor ProfileStabilityApplication Focus
Cyclotene Sharp, burnt sugar, maple, fenugreek, licorice.[1]Low (Oxidizes/Polymerizes)High-impact maple, coffee, smoke.
Cyclotene Butyrate Soft fruity, walnut-like, creamy, mild caramel. High (Ester protected) Background depth, fruit modulation, bitterness masking.

Mechanism of Action: The "Pro-Flavor" Hypothesis

The utility of Cyclotene Butyrate lies in its behavior as a precursor . In formulation, it remains chemically stable.[2][3] However, under physiological conditions (oral cavity pH and esterase activity) or thermal processing, it undergoes hydrolysis.

Figure 1: Hydrolytic Flavor Release Pathway

This diagram illustrates the conversion of the "Fruity/Nutty" ester into its two potent sensory metabolites.

G Ester Cyclotene Butyrate (FEMA 4648) Hydrolysis Hydrolysis (Salivary Esterases / pH) Ester->Hydrolysis Oral Processing Cyclotene Cyclotene (Maple, Caramel, Burnt Sugar) Hydrolysis->Cyclotene Butyric Butyric Acid (Creamy, Fruity, Dairy) Hydrolysis->Butyric Perception Resulting Profile: Complex Brown Note with Creamy/Fruity Lift Cyclotene->Perception Butyric->Perception

Caption: The hydrolysis of Cyclotene Butyrate releases Cyclotene (providing depth) and Butyric Acid (providing lift and creaminess).

Applications in Formulation

Flavor Modulation (Food & Beverage)

Researchers utilize Cyclotene Butyrate to add "bottom" to top-heavy fruit flavors or to smooth out harsh roast notes.

  • Coffee & Chocolate: The ester bridges the gap between bitter roast notes and sweet aromatics. It adds a "mocha" character without the charred note of free cyclotene.

  • Nut Flavors: Essential for Walnut and Pecan profiles, where the "fruity" aspect of the butyrate mimics the fresh skin of the nut, while the cyclotene core provides the roasted meat character.

  • Tropical Fruits: Used in Peach and Apricot flavors. The butyrate moiety reinforces the lactonic fruitiness, while the cyclic core adds a "jammy" or cooked fruit nuance.

Pharmaceutical Masking

One of the most valuable applications of Cyclotene Butyrate is in bitterness masking for oral solid dosage (OSD) and liquid formulations.

  • The "Distraction" Mechanism: The compound provides a "fatty" mouthfeel and a lingering sweetness that physically and cognitively competes with bitter receptors (e.g., caffeine, acetaminophen).

  • Stability Advantage: Unlike aldehydes (e.g., Vanillin) which can react with amine-containing drugs (Schiff base formation), the ester structure of Cyclotene Butyrate is relatively inert, reducing the risk of API degradation.

Figure 2: Bitterness Masking Workflow

Masking cluster_Sensory Sensory Perception API Bitter API (e.g., Caffeine, Alkaloids) Signal1 Bitter Signal (Fast Onset) API->Signal1 Masker Cyclotene Butyrate (0.5 - 5.0 ppm) Signal2 Creamy/Nutty Signal (Sustained Release) Masker->Signal2 Hydrolysis Result Masked Profile: Reduced Bitter Peak, Enhanced Body Signal1->Result Suppression Signal2->Result Distraction

Caption: Cyclotene Butyrate masks bitterness by providing a sustained 'creamy/nutty' sensory signal that distracts from the sharp bitter peak of APIs.

Stability & Regulatory Safety

Stability Profile
  • Oxidation: The esterification of the enol group protects the molecule from the rapid oxidation seen in free Cyclotene. This allows for longer shelf life in finished goods.

  • pH Sensitivity: Stable in neutral to slightly acidic conditions. In highly alkaline environments (pH > 8), rapid hydrolysis will occur, potentially altering the flavor profile prematurely.

Regulatory Status
  • FEMA GRAS: 4648 (Generally Recognized As Safe).

  • JECFA: No safety concern at current levels of intake.

  • Metabolism: The compound is metabolized via hydrolysis into Cyclotene (FEMA 2700) and Butyric Acid (FEMA 2186), both of which are established, safe flavoring agents naturally occurring in foods like maple syrup, coffee, and dairy.

References

  • Flavor and Extract Manufacturers Association (FEMA). (2010). FEMA GRAS Assessment of Aliphatic and Aromatic Ethers and Esters. FEMA 4648.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2010). Evaluation of Cyclotene Butyrate (No. 2056). WHO Food Additives Series.

  • The Good Scents Company. (n.d.). Cyclotene Butyrate: Organoleptic Properties and Identification. Retrieved from TGSC.[4][5][6]

  • PubChem. (2025). Compound Summary: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS 68227-51-0). National Center for Biotechnology Information.

  • Mosciano, G. (1992).[4][6] Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 17(4), 33. (Contextual reference for parent compound Cyclotene).

Sources

Exploratory

Odor threshold of Cyclotene butyrate in sensory analysis

An In-Depth Technical Guide to the Sensory Analysis of Cyclotene Butyrate's Odor Threshold Abstract This technical guide provides a comprehensive framework for determining the odor threshold of Cyclotene butyrate (CAS 68...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sensory Analysis of Cyclotene Butyrate's Odor Threshold

Abstract

This technical guide provides a comprehensive framework for determining the odor threshold of Cyclotene butyrate (CAS 68227-51-0), a significant flavoring agent known for its fruity and nutty aroma profile.[1] Addressed to researchers and drug development professionals, this document moves beyond procedural outlines to explore the causal reasoning behind methodological choices in sensory analysis. We will detail the principles of olfactometry, present validated protocols based on industry standards, and discuss the critical factors that influence sensory perception and data integrity. Our focus is on establishing self-validating systems for robust and reproducible odor threshold determination, grounded in authoritative scientific practices.

Introduction: The Olfactory Significance of Cyclotene Butyrate

Cyclotene butyrate, or (2-methyl-5-oxo-1-cyclopentenyl) butanoate, is a key aroma compound valued for its complex sensory profile.[2] Its characteristic fruity and nutty notes contribute significantly to the flavor profiles of a wide range of consumer products, from baked goods and beverages to dairy and meat products.[2] Understanding its odor threshold—the minimum concentration at which it can be perceived by the human sense of smell—is paramount for product development, quality control, and ensuring a consistent sensory experience.[3]

The determination of an odor threshold is not a measure of a fixed physical constant but rather a psychophysical one, influenced by a confluence of variables.[4] Therefore, a robust methodological approach is essential. This guide provides the technical details and scientific rationale for two primary methodologies: the static dilution method guided by ASTM E679-19 and the dynamic approach of Gas Chromatography-Olfactometry (GC-O).

Chemical and Physical Properties

A foundational understanding of Cyclotene butyrate's physical properties is crucial for designing appropriate sensory experiments, particularly for sample preparation and dilution.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃PubChem[1]
Molecular Weight 182.22 g/mol PubChem[1]
Appearance Colorless clear liquidThe Good Scents Company[2]
Odor Profile Fruity, nuttyPubChem[1]
Boiling Point 116-117 °C @ 2.00 mm HgThe Good Scents Company[2]
Solubility Soluble in alcohol; Practically insoluble in waterPubChem[1]
CAS Number 68227-51-0The Good Scents Company[2]

Fundamentals of Odor Threshold Determination

The sensory threshold is the statistically determined minimum concentration of a substance that can be detected.[3] It is critical to distinguish between two primary types of thresholds:

  • Detection Threshold: The lowest concentration at which the presence of a stimulus is perceptible, even if the specific character of the odor is not recognizable.[5] It is an awareness that "something" is present.

  • Recognition Threshold: The lowest concentration at which the stimulus can be identified and described. For Cyclotene butyrate, this would be the point where a panelist can identify its characteristic "fruity" or "nutty" aroma.[6]

This guide focuses on the recognition threshold, as it holds greater practical relevance in flavor applications. The precise value of a threshold is not absolute and is influenced by numerous factors.[5]

Factor CategorySpecific InfluencesRationale & CausalitySource
Methodological Mode of stimulus presentation (static vs. dynamic), purity of the compound, dilution medium (air, water, oil).The chosen method dictates how the odorant reaches the olfactory receptors. The medium can affect the volatility and partitioning of the analyte, altering its perceived concentration.[6]
Physiological Age, gender, smoking habits, individual genetics (anosmia).Olfactory sensitivity naturally declines with age, and hormonal and genetic differences can lead to significant variations in perception among panelists.[5][7]
Psychological Panelist training and experience, response bias, criteria for defining a response.Trained panelists provide more consistent and reproducible data. The instructions given to panelists can influence their decision criteria (e.g., guessing vs. certainty).[4][5]

Methodologies for Sensory Analysis

The selection of a methodology depends on the research objective. Static methods are excellent for determining a threshold value in a specific matrix, while dynamic methods like GC-O excel at identifying odor-active compounds within a complex mixture.[8]

Static Olfactometry: The Forced-Choice Ascending Concentration Series

This method, standardized by ASTM E679-19, is a cornerstone of sensory analysis for determining detection and recognition thresholds.[9][10] Its core principle is to present panelists with a series of increasing concentrations of the odorant, forcing a choice at each step to minimize response bias.[11]

The "three-alternative forced-choice" (3-AFC) test is a common implementation.[12] At each concentration level, the panelist is presented with three samples (e.g., sniffing bottles or ports), two of which are blanks (containing only the diluent) and one of which contains the odorant. The panelist must identify the "odd" sample.[11] This design is statistically robust because the probability of choosing the correct sample by chance is one-third.

ASTM_E679_Workflow cluster_prep Phase 1: Preparation cluster_panel Phase 2: Panel Session cluster_analysis Phase 3: Data Interpretation prep_stock Prepare Stock Solution (Cyclotene Butyrate in Solvent) prep_series Create Ascending Concentration Series prep_stock->prep_series prep_blanks Prepare Blank Samples (Solvent Only) start Start with Lowest Concentration present Present 3 Samples (1 Target, 2 Blanks) start->present sniff Panelist Sniffs Each Sample present->sniff decision Panelist Chooses 'Odd' Sample sniff->decision correct Correct? decision->correct record_correct Record Correct Identification correct->record_correct increase_conc Move to Next Higher Concentration correct->increase_conc No record_correct->increase_conc threshold_calc Calculate Individual Threshold (Geometric Mean of First Correct and Preceding Concentration) record_correct->threshold_calc increase_conc->present group_threshold Calculate Group Best-Estimate Threshold threshold_calc->group_threshold

Caption: Workflow for ASTM E679-19 Forced-Choice Method.

Experimental Protocol: ASTM E679-19 Method

  • Panelist Selection & Training:

    • Select 15-25 panelists, screened for normal olfactory acuity and absence of specific anosmia.

    • Conduct orientation sessions to familiarize panelists with the 3-AFC procedure and the specific aroma of Cyclotene butyrate. Panelists should be trained to a point of consistent recognition.[13]

  • Sample Preparation:

    • Prepare a stock solution of high-purity Cyclotene butyrate in an appropriate solvent (e.g., ethanol, propylene glycol, or deodorized mineral oil, depending on the application). Solubility must be confirmed.[1]

    • Create a geometric (logarithmic) series of dilutions from the stock solution. A step factor of 2 or 3 is common (e.g., 10 ppm, 5 ppm, 2.5 ppm...). The range should span from well below the expected threshold to clearly perceivable.

    • Prepare sniffing bottles for each concentration and corresponding blank samples containing only the solvent. Samples should be coded with random three-digit numbers.

  • Testing Procedure:

    • Conduct tests in a well-ventilated, odor-free room.[14]

    • Present each panelist with a tray containing three bottles (two blanks, one target), starting with the lowest concentration.

    • Instruct the panelist to sniff each bottle and identify the one that smells different.[15] A response is required for every set, even if it is a guess.

    • Continue presenting sets of increasing concentration until the panelist correctly identifies the target sample in two consecutive trials.

  • Data Analysis:

    • An individual's threshold is calculated as the geometric mean of the concentration of the last missed sample and the first correctly identified sample that begins the series of consecutive correct identifications.[4]

    • The group threshold is determined by calculating the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[8][16] It is exceptionally useful for identifying which specific compounds in a complex mixture are responsible for the overall aroma.[17]

In a GC-O system, the effluent from the GC column is split. One portion goes to a conventional detector (like a Flame Ionization Detector, FID, or Mass Spectrometer, MS) for chemical identification and quantification, while the other portion is directed to a heated sniffing port where a trained panelist can assess the odor of each compound as it elutes.[18]

GCO_System cluster_detector Instrumental Detection cluster_olfactory Olfactory Detection injector GC Injector column Capillary Column (Separation) injector->column splitter Effluent Splitter column->splitter detector Detector (FID or MS) splitter->detector ~50% sniff_port Heated Sniffing Port splitter->sniff_port ~50% data_system Chromatogram Data detector->data_system panelist Trained Panelist (Assessor) sniff_port->panelist olfactogram Olfactogram (Odor Data) panelist->olfactogram

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Experimental Protocol: GC-O Analysis

  • Sample Preparation:

    • Prepare a solution of Cyclotene butyrate in a suitable volatile solvent (e.g., dichloromethane or hexane). If analyzing in a food matrix, an appropriate extraction technique (e.g., Solid Phase Microextraction - SPME, or Solvent Assisted Flavor Evaporation - SAFE) must be employed.[17]

  • Instrumentation:

    • Set up a GC with a column appropriate for separating volatile flavor compounds (e.g., a polar wax-type column).

    • Connect the column outlet to an effluent splitter, directing flow to both a chemical detector (MS is preferred for positive identification) and the olfactometry port.

    • Ensure the transfer line to the sniffing port is heated to prevent condensation and humidified air is supplied to prevent nasal dehydration.

  • Olfactometry Session:

    • A trained assessor sits at the sniffing port and records the time, intensity, and description of every odor perceived as compounds elute from the column.

    • To determine an odor threshold, a dilution-based GC-O method like Aroma Extract Dilution Analysis (AEDA) can be used. The sample is sequentially diluted and re-injected. The most potent odorants, like Cyclotene butyrate, will be detectable even at high dilution factors. The highest dilution at which the odor is still detected corresponds to its odor activity value.

  • Data Analysis:

    • The data from the chemical detector (chromatogram) is aligned with the data from the panelist (olfactogram).

    • This allows for the positive identification of the compound responsible for a specific odor note at a specific retention time. The presence of Cyclotene butyrate can be confirmed by its mass spectrum and its characteristic fruity-nutty aroma.

Conclusion: Towards a Standardized Understanding

Determining the odor threshold of Cyclotene butyrate is a critical task that demands rigorous scientific methodology and an awareness of the complex variables at play. There is no single "true" threshold value; instead, it is a range that depends on the method, the medium, and the population being tested.[4]

By employing standardized protocols such as the ASTM E679-19 forced-choice method, researchers can generate reliable and comparable recognition threshold data. For more complex systems, GC-O provides an unparalleled ability to isolate and identify the sensory impact of individual compounds within a larger flavor profile.[19] The causality behind these experimental choices—from panelist training to the statistical rigor of the 3-AFC method—is what ensures the trustworthiness and integrity of the results. This guide provides the foundational knowledge for researchers to design and execute sensory analyses that are not only accurate but also scientifically sound and defensible.

References

  • Leonardos, G., Kendall, D., & Barnard, N. (n.d.).
  • GenTech Scientific. (2021, January 27). Gas Chromatography Olfactometry in Food Flavor Analysis.
  • Pino, J. A. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • The Good Scents Company. (n.d.). cyclotene butyrate (2-methyl-5-oxo-1-cyclopentenyl)
  • ASTM International. (2019).
  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
  • Culleré, L., Cacho, J., & Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)
  • Furia, T. E., & Bellanca, N. (n.d.). Odor Detection Thresholds.
  • Duas Rodas. (2025, December 2).
  • National Center for Biotechnology Information. (n.d.).
  • ASTM International. (2019, September 12).
  • Hydro-Environmental Technologies Inc. (2025, January 9). Odor Thresholds In Safety And Health: Understanding The Complex World of Smell And Its Impact On Workplace Safety.
  • ASTM International. (2019).
  • DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis.
  • Baryłko-Pikielna, N., & Matuszewska, I. (2000). SENSORY ANALYSIS IN FOOD RESEARCH, QUALITY ASSURANCE AND PRODUCT DEVELOPMENT. Akadémiai Kiadó.
  • Top Crop. (2023, December 4). Sensory Thresholds: Beyond the Numbers.
  • ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry.
  • Masino, F., et al. (2014).
  • St. Croix Sensory, Inc. (2002). Standardized Odor Measurement Practices for Air Quality Testing.
  • Campden BRI Hungary. (2018). SENSORY ANALYSIS HANDBOOK.
  • Peng, M., Jaeger, S. R., & Hautus, M. J. (2016). Determining odour detection thresholds: Incorporating a method-independent definition into the implementation of ASTM E679.

Sources

Foundational

Technical Assessment: Regulatory &amp; Functional Profile of Cyclotene Butyrate (FEMA 4648)

Executive Summary Cyclotene butyrate (FEMA 4648, JECFA 2056) represents a strategic chemical modification of the potent maple-caramel flavorant, Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one). By esterifying the enol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclotene butyrate (FEMA 4648, JECFA 2056) represents a strategic chemical modification of the potent maple-caramel flavorant, Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one). By esterifying the enolic hydroxyl group with butyric acid, the molecule achieves a liquid state and enhanced lipophilicity compared to its parent compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before addressing regulatory toxicology, we must define the material. Cyclotene butyrate is an ester that functions as a "pro-flavor," releasing the characteristic maple notes of cyclotene upon enzymatic or hydrolytic cleavage.

Table 1: Chemical Specifications
ParameterSpecification
Primary Name Cyclotene Butyrate
IUPAC Name (2-Methyl-5-oxo-1-cyclopentenyl) butanoate
CAS Number 68227-51-0
FEMA Number 4648
JECFA Number 2056
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 116–117°C @ 2 mmHg
LogP (calc) ~1.83 (Lipophilic)
Odor Profile Fruity, nutty, maple-like (less intense than free cyclotene)

Regulatory Landscape: The Core Evaluation

The safety of Cyclotene butyrate was evaluated under the Procedure for the Safety Evaluation of Flavouring Agents , a harmonized decision-tree approach used by both JECFA and FEMA.

The "Metabolic Precursor" Safety Logic

The central pillar of the safety assessment is Ester Hydrolysis . Regulatory bodies view simple esters not as unique toxicological entities, but as delivery systems for their constituent alcohols (or enols) and acids.

  • Parent A: Cyclotene (FEMA 2700) – Evaluated Safe.

  • Parent B: Butyric Acid (FEMA 2221) – Evaluated Safe (Endogenous fatty acid).

Since both hydrolysis products are GRAS, the safety of the intact ester is derived from the safety of these metabolites, provided the intake is below the threshold of toxicological concern (TTC).

JECFA Evaluation Pathway (JECFA No. 2056)

The following diagram illustrates the specific decision-tree path taken by JECFA for Cyclotene butyrate (WHO Food Additives Series 64).

JECFA_Decision_Tree Start Start: JECFA Procedure (FEMA 4648) Step1 Step 1: Structural Class? (Cramer Decision Tree) Start->Step1 Class Class II (Alicyclic ketone/ester) Step1->Class Step2 Step 2: Metabolized to Innocuous Products? Class->Step2 YesMet Yes (Hydrolysis to Cyclotene + Butyric Acid) Step2->YesMet Ester Hydrolysis StepA3 Step A3: Intake < Threshold for Class II? YesMet->StepA3 Threshold Class II Threshold: 540 µg/person/day StepA3->Threshold Conclusion Conclusion: No Safety Concern StepA3->Conclusion Intake is below threshold

Figure 1: JECFA Safety Evaluation Sequence for Cyclotene Butyrate. The substance clears the assessment at Step A3 due to low intake levels relative to the Class II threshold.

Metabolic Fate & Toxicology[3][7][8]

Understanding the in vivo behavior is critical for the "Trustworthiness" pillar of this guide. We do not assume safety; we validate it through metabolic logic.

Hydrolysis Mechanism

Upon ingestion, carboxylesterases (predominantly in the liver and small intestine) attack the ester bond.

Reaction:



  • Butyric Acid: Enters the fatty acid

    
    -oxidation pathway and the citric acid cycle; completely metabolized to 
    
    
    
    and energy.
  • Cyclotene: Metabolized via reduction of the ketone or conjugation with glucuronic acid, followed by urinary excretion.

Toxicological Data (NOAEL)

Since the ester is hydrolyzed, the No Observed Adverse Effect Level (NOAEL) is cross-read from Cyclotene.

  • Reference Study: 90-day dietary study in rats (Cyclotene).

  • NOAEL: ~200 mg/kg bw/day.

  • Safety Margin: The estimated daily intake (EDI) of Cyclotene butyrate is orders of magnitude lower than the NOAEL, providing a safety margin > 1000.

Metabolic_Pathway cluster_products Hydrolysis Products Ester Cyclotene Butyrate (Lipophilic Precursor) Enzyme Carboxylesterases (Liver/Intestine) Ester->Enzyme Cyclotene Cyclotene (FEMA 2700) Enzyme->Cyclotene Butyric Butyric Acid (FEMA 2221) Enzyme->Butyric Fate1 Glucuronidation & Excretion Cyclotene->Fate1 Fate2 Beta-Oxidation (Energy) Butyric->Fate2

Figure 2: Metabolic Fate. The ester acts as a delivery system, rapidly cleaving into two safe, well-characterized metabolites.

Application Science: Why use the Butyrate?

As an Application Scientist, one must ask: Why synthesize the butyrate if Cyclotene is already available?

Stability and Solubility
  • Cyclotene (Parent): A solid powder (mp ~106°C). It is prone to sublimation and oxidative polymerization, which can lead to off-notes or loss of potency over time.

  • Cyclotene Butyrate (Ester): A liquid.[1] The esterification "caps" the reactive enol group.

    • Benefit 1: Improved stability against oxidation.

    • Benefit 2: Lipophilicity allows better incorporation into oil-based flavor keys (e.g., butter, nut, caramel flavors) without precipitation.

Release Profile

The butyrate ester modifies the temporal release of the flavor.

  • Immediate: Faint fruity/nutty notes from the ester itself.

  • Delayed: Upon contact with saliva (esterases) or during thermal processing (cooking/baking), the ester hydrolyzes, releasing the potent maple/caramel note of free Cyclotene.

Experimental Protocols

Protocol: GC-MS Identification & Purity Analysis

To ensure regulatory compliance (JECFA specifications require >95% assay), use this self-validating protocol.

Objective: Confirm identity and purity of Cyclotene Butyrate.

Materials:

  • Gas Chromatograph (e.g., Agilent 7890) with Mass Selective Detector.

  • Column: HP-5MS or DB-Wax (Polarity aids in separating free cyclotene impurity).

  • Standard: Cyclotene Butyrate Reference Material.

Methodology:

  • Sample Prep: Dilute 50 mg of sample in 10 mL Dichloromethane (DCM).

  • Inlet: Split mode (50:1), Temp 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: MS Scan mode (35–350 amu).

  • Validation Criteria (Pass/Fail):

    • Retention Time: Match standard ±0.05 min.

    • Mass Spectrum: Major ions at m/z 182 (M+), 112 (Cyclotene fragment), 71 (Butyryl fragment).

    • Purity: Area % > 96.0%.[1] Check specifically for the Cyclotene peak (likely elutes earlier on non-polar, later on polar) to ensure no premature hydrolysis.

Protocol: Accelerated Stability Test (Ester Integrity)

Objective: Verify the "pro-flavor" stability in an acidic beverage base.

  • Matrix: Citric acid buffer (pH 3.0), 10% Ethanol (model beverage).

  • Dosing: 50 ppm Cyclotene Butyrate.

  • Incubation: 40°C for 4 weeks (simulates ~3-4 months ambient).

  • Analysis: Extract with Hexane at Day 0, 7, 14, 28. Analyze via GC-FID.

  • Success Metric: <10% hydrolysis to free Cyclotene at Day 28. (If hydrolysis is >50%, the "pro-flavor" benefit is negated in this matrix).

References

  • FEMA (Flavor and Extract Manufacturers Association). (2011).[2][3] GRAS 25: Recent Progress in the Consideration of Flavoring Ingredients Under the Food Additives Amendment. Food Technology.

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2012). Safety evaluation of certain food additives and contaminants (WHO Food Additives Series 64). Evaluation of Cyclotene Butyrate (No. 2056). World Health Organization.[4][5][6]

  • Cohen, S. M., et al. (2011). The FEMA GRAS assessment of alicyclic substances used as flavour ingredients. Food and Chemical Toxicology. (Provides the toxicological grounding for the alicyclic ketone group).
  • European Food Safety Authority (EFSA). (2014). Scientific Opinion on Flavouring Group Evaluation 212 (FGE.212). (Corroborates the metabolic hydrolysis logic for enolone esters).

Sources

Exploratory

Literature review of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate research

This technical guide provides a comprehensive review of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate). It is structured to serve researchers in medicinal chemistry and flavor science, brid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate). It is structured to serve researchers in medicinal chemistry and flavor science, bridging the gap between its established role as a volatile flavorant and its emerging potential as a bioactive mutual prodrug.

From Maillard Reaction Product to Dual-Action Prodrug Candidate

Executive Summary

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0) is the enol ester formed from the condensation of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) and Butyric acid . While primarily registered as a flavoring agent (FEMA 4648, JECFA 2056) for its stability and controlled release of maple/caramel notes, its molecular architecture presents significant interest for drug development.

Functionally, this molecule acts as a mutual prodrug . Upon metabolic hydrolysis, it releases two bioactive pharmacophores:

  • Cyclotene: A cyclic enolone with potent antioxidant and anti-inflammatory properties.

  • Butyrate: A short-chain fatty acid (SCFA) functioning as a Histone Deacetylase (HDAC) inhibitor.[1]

This guide details the synthesis, metabolic pathways, and technical specifications required for researching this compound's therapeutic and organoleptic applications.

Physicochemical Profile

Understanding the shift in properties from the parent enol to the ester is critical for formulation. The esterification significantly enhances lipophilicity, facilitating cell membrane permeability before metabolic activation.

PropertyValue / DescriptionCausality/Implication
IUPAC Name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrateDefines the enol ester structure.[2]
CAS Number 68227-51-0Unique identifier for regulatory tracking.
Molecular Formula C₁₀H₁₄O₃MW: 182.22 g/mol .
Appearance Colorless to pale yellow liquidIndicates high purity; oxidation leads to darkening.
LogP (Predicted) ~2.5 - 2.8Crucial: Higher than parent Cyclotene (~0.2).[1] Enhances bioavailability and blood-brain barrier (BBB) penetration.[1]
Boiling Point ~85°C at 0.1 mmHgHigh volatility requires vacuum distillation for purification.[1]
Solubility Soluble in alcohols, oils; Insoluble in waterSuitable for lipid-based formulations or soft-gel encapsulation.

Chemical Synthesis & Manufacturing

The synthesis relies on the O-acylation of the tautomeric enol group of Cyclotene. The reaction must be strictly anhydrous to prevent hydrolysis of the acyl chloride and to drive the equilibrium toward the ester.

Reaction Mechanism

The base (Pyridine or Triethylamine) deprotonates the enolic hydroxyl of Cyclotene, creating a nucleophilic enolate that attacks the carbonyl carbon of butyryl chloride.

Optimized Laboratory Protocol

Note: This protocol is designed for high-yield synthesis (>90%) with minimal side products.

Reagents:

  • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene): 1.0 eq

  • Butyryl Chloride: 1.1 eq

  • Triethylamine (TEA): 1.2 eq[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Cyclotene (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Activation: Add TEA (12 mmol) and catalytic DMAP. Cool the mixture to 0°C to suppress polymerization side-reactions.

  • Acylation: Dropwise add Butyryl Chloride (11 mmol) over 20 minutes. The exotherm must be controlled to maintain T < 5°C.

  • Reaction: Allow warming to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Quench & Workup: Quench with cold saturated NaHCO₃. Wash the organic layer with 1M HCl (to remove amine salts), then brine.[1]

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via vacuum distillation (0.1 mmHg) or flash chromatography (Silica gel).[1]

Synthesis Workflow Visualization

SynthesisProtocol Start Cyclotene (Enol Form) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagents Butyryl Chloride + TEA/DMAP Reagents->Intermediate Product Cyclotene Butyrate (Crude) Intermediate->Product Elimination of Cl- Purification Vacuum Distillation (85°C @ 0.1 mmHg) Product->Purification Workup (NaHCO3/HCl) Final Pure Ester (>98%) Purification->Final

Figure 1: Step-wise synthesis workflow for the O-acylation of Cyclotene.

Metabolic Fate & Bioactive Potential

For drug development professionals, the value of this compound lies in its metabolic hydrolysis. It serves as a delivery system for two distinct pharmacological agents.

The "Mutual Prodrug" Concept

Upon ingestion, plasma esterases (e.g., carboxylesterases) cleave the ester bond.

  • Release Kinetics: The butyrate chain provides steric hindrance, potentially slowing hydrolysis compared to an acetate ester, allowing for sustained release.

  • Targeting: The lipophilic ester can penetrate cells before hydrolysis, delivering the antioxidant payload intracellularly.

Pharmacological Targets of Metabolites
  • Cyclotene (The Warhead):

    • Mechanism: Acts as a radical scavenger (ROS quencher).[1] The enolic structure allows it to donate hydrogen atoms to neutralize free radicals (DPPH/ABTS assays confirm activity comparable to Trolox).[1]

    • Application: Mitigation of oxidative stress in respiratory tissues (e.g., COPD models) or reduction of inflammatory cytokines.[1]

  • Butyric Acid (The Carrier):

    • Mechanism: Potent inhibitor of Histone Deacetylases (HDACs).[1]

    • Application: Epigenetic regulation leading to anti-inflammatory effects in the gut and systemic circulation.

Metabolic Activation Pathway

Metabolism cluster_metabolites Active Metabolites Prodrug Cyclotene Butyrate (Lipophilic Prodrug) Cyclotene Cyclotene (Enolone) Prodrug->Cyclotene Hydrolysis Butyrate Butyric Acid (SCFA) Prodrug->Butyrate Hydrolysis Enzyme Carboxylesterases (Plasma/Liver) Enzyme->Prodrug Catalysis Target1 ROS Scavenging (Antioxidant) Cyclotene->Target1 H-Atom Transfer Target2 HDAC Inhibition (Anti-inflammatory) Butyrate->Target2 Epigenetic Reg.

Figure 2: Metabolic hydrolysis pathway illustrating the dual-release mechanism of the prodrug.[1]

Regulatory & Safety Status

While the pharmaceutical applications are theoretical/investigational, the compound is established in the food industry.

  • FEMA Number: 4648[1]

  • JECFA Number: 2056[1][3]

  • Safety Assessment: JECFA (Joint FAO/WHO Expert Committee on Food Additives) has evaluated this substance as having "No safety concern at current levels of intake."[1]

  • Metabolic Logic: The safety profile is supported by the fact that it hydrolyzes into two common dietary constituents (Cyclotene occurs naturally in coffee/maple syrup; Butyrate is a product of gut fermentation).[1]

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[1] Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ketones and Esters. WHO Food Additives Series: 67. Link[1]

  • PubChem. (2025).[1] Compound Summary: Cyclotene Butyrate (CID 109828).[1] National Center for Biotechnology Information. Link[1]

  • EPA (Environmental Protection Agency). (2025).[1] Substance Registry Services: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.Link[1]

  • Flavor and Extract Manufacturers Association (FEMA). (2015).[1] FEMA GRAS Assessment of Alicyclic Ketones.Link[1]

  • Nishimura, O., et al. (1983). Compounds produced by the reaction of 2-hydroxy-3-methyl-2-cyclopenten-1-one with ammonia and hydrogen sulfide.[4] Journal of Agricultural and Food Chemistry.[4] (Context on Cyclotene reactivity). Link

Sources

Foundational

Comprehensive Toxicological Assessment: 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate

Executive Summary 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), also known as Cyclotene Butyrate , is a flavoring agent belonging to the structural class of alicyclic ketones and secondary alcohols. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), also known as Cyclotene Butyrate , is a flavoring agent belonging to the structural class of alicyclic ketones and secondary alcohols. Its safety profile is intrinsically linked to its metabolic fate. Upon ingestion, the molecule undergoes rapid hydrolysis to yield Methyl Cyclopentenolone (Cyclotene) and Butyric Acid .

Based on the JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation (No. 2056) and FEMA (Flavor and Extract Manufacturers Association) GRAS assessment (FEMA 4648), this compound poses no safety concern at current estimated levels of intake . The toxicological burden is defined by its metabolites, both of which possess well-characterized and favorable safety profiles.

Chemical Characterization & Physicochemical Properties

Understanding the physicochemical nature of the molecule is the first step in predicting its bioavailability and toxicokinetics.

PropertyDataRelevance to Safety
IUPAC Name (2-methyl-5-oxocyclopent-1-en-1-yl) butanoateUnique Identifier
CAS Number 68227-51-0Regulatory Tracking
Molecular Formula C₁₀H₁₄O₃Stoichiometry of metabolism
Molecular Weight 182.22 g/mol Small molecule; high absorption potential
LogP (Predicted) ~1.89Moderate lipophilicity; crosses membranes easily
Boiling Point 85°C (0.1 mmHg)Volatility considerations for inhalation exposure
Physical State Clear, colorless to pale yellow liquidHandling protocols

Metabolic Fate & Toxicokinetics

The Core Safety Argument: The systemic toxicity of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is negligible because it acts as a "pro-drug" for Cyclotene.

Mechanism of Action

In the acidic environment of the stomach and the enzymatic environment of the intestine and liver (rich in carboxylesterases), the ester bond is cleaved.

  • Hydrolysis: The butyrate ester is hydrolyzed.

  • Metabolite 1: Butyric Acid. A short-chain fatty acid naturally produced in the human colon; completely metabolized via beta-oxidation to CO₂ and H₂O.

  • Metabolite 2: Methyl Cyclopentenolone (Cyclotene). Rapidly absorbed and conjugated (glucuronidation/sulfation) followed by urinary excretion.

Visualization: Metabolic Pathway (DOT)

MetabolicPathway Parent 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Parent Ester) Enzyme Carboxylesterases (Liver/Gut) Parent->Enzyme Substrate Binding Cyclotene Methyl Cyclopentenolone (Cyclotene) FEMA 2700 Enzyme->Cyclotene Hydrolysis Butyric Butyric Acid (Endogenous FA) Enzyme->Butyric Hydrolysis Conjugation Glucuronidation/ Sulfation Cyclotene->Conjugation Phase II Metabolism BetaOx Beta-Oxidation (Energy Cycle) Butyric->BetaOx Metabolism Excretion Urinary Excretion Conjugation->Excretion Elimination

Figure 1: Metabolic hydrolysis pathway demonstrating the conversion of the parent ester into safe metabolites.

Toxicological Profile

Since the parent compound is rapidly hydrolyzed, the toxicological data for Methyl Cyclopentenolone (Cyclotene) is used as the surrogate for safety assessment (Read-Across approach).

Acute Toxicity
  • Oral LD50 (Rat): 1067 – >5000 mg/kg bw (Low to Moderate Toxicity).[1]

  • Dermal LD50 (Guinea Pig): >2000 mg/kg bw.[1]

  • Interpretation: The compound does not present an acute lethal hazard under normal handling conditions.

Genotoxicity & Mutagenicity

There has been scrutiny regarding alicyclic ketones, but the weight of evidence supports safety.

  • Ames Test (Bacterial Reverse Mutation): Negative (with and without metabolic activation).

  • In Vivo Micronucleus Assay: Negative.

  • In Vitro Note: Some in vitro assays (e.g., Mouse Lymphoma) showed positive results at high concentrations, likely due to cytotoxicity or pH shifts. However, negative in vivo results overrule in vitro positives , confirming the lack of genotoxic potential in a living system.

Repeated Dose Toxicity (Sub-chronic)
  • Study: 90-day dietary study in rats (Cyclotene).

  • NOAEL (No Observed Adverse Effect Level): ~500 mg/kg bw/day.[1]

  • Findings: No significant effects on growth, organ weights, or hematology at relevant doses.[2]

Irritation & Sensitization
  • Skin Irritation: Moderate irritant (Category 2).

  • Eye Irritation: Irritant (Category 2A).

  • Sensitization: Cyclotene has shown activity in DPRA (Direct Peptide Reactivity Assay), suggesting potential skin sensitization in pure, concentrated form.

    • Operational Insight: Handle neat material with gloves; risk in finished products (ppm levels) is negligible.

Regulatory Landscape[6]

Agency/BodyStatusClassificationReference
FEMA GRAS Flavoring AgentFEMA No. 4648
JECFA Evaluated No Safety ConcernJECFA No. 2056
EU (EFSA) Authorized Flavouring Group Evaluation 11FL No. 09.546
GHS Warning H302, H315, H319SDS Data

JECFA Decision Tree Logic:

  • Structural Class: Class II or III (Alicyclic ketone).

  • Metabolism: Predicted to metabolize to innocuous products? Yes.

  • Intake: Is intake < Threshold of Toxicological Concern (TTC)? Yes.

Experimental Protocols: Validation Systems

As a scientist, you should not rely solely on literature. If you are introducing this material into a novel matrix or drug formulation, you must validate its stability and hydrolysis.

Protocol A: In Vitro Metabolic Stability (Hydrolysis Assay)

Objective: Confirm that 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate hydrolyzes rapidly to Cyclotene in a biological matrix.

Reagents:

  • Pooled Human/Rat Liver Microsomes (or S9 fraction).

  • Phosphate Buffer (pH 7.4).

  • Internal Standard (e.g., Diphenyl ether).

Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer.

  • Incubation: Add Microsomes (0.5 mg protein/mL). Incubate at 37°C.

  • Sampling: Aliquot at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Parent (m/z 183 [M+H]+) and appearance of Cyclotene (m/z 113 [M+H]+).

Self-Validating Check:

  • Control: Include a "No Enzyme" control to distinguish chemical hydrolysis from enzymatic hydrolysis.

  • Success Criteria: T1/2 (Half-life) should be < 30 minutes in the presence of esterases.

Protocol B: Rapid HPLC Purity & Stability Check

Objective: Ensure the raw material has not degraded into butyric acid (which causes off-odors) prior to use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).

  • Detection: UV @ 275 nm (characteristic of the enone system).

  • Flow Rate: 1.0 mL/min.

  • Logic:

    • Peak A (Cyclotene): ~2.5 min.

    • Peak B (Parent Ester): ~5.5 min (more hydrophobic).

    • Fail Criteria: If Peak A area > 2% of Total Area, the material has degraded.

Visualization: Safety Decision Logic (DOT)

SafetyDecision Start Start: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate Step1 Step 1: Structural Class (Alicyclic Ketone / Ester) Start->Step1 Step2 Step 2: Predict Metabolism (Ester Hydrolysis) Step1->Step2 Hydrolysis Does it hydrolyze to safe metabolites? Step2->Hydrolysis YesPath Yes: Cyclotene + Butyric Acid Hydrolysis->YesPath Rapid NoPath No: Parent accumulation Hydrolysis->NoPath Slow/Stable Step3 Step 3: Compare Intake vs. TTC (Threshold of Toxicological Concern) YesPath->Step3 ResultSafe CONCLUSION: NO SAFETY CONCERN (JECFA No. 2056) Step3->ResultSafe Intake < Threshold ResultTox CONCLUSION: REQUIRE TOX DATA Step3->ResultTox Intake > Threshold

Figure 2: JECFA-aligned decision tree used to determine the safety status of the compound.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012). Safety evaluation of certain food additives (WHO Food Additives Series 67): Aliphatic acyclic and alicyclic α-diketones and related α-hydroxyketones. World Health Organization.[3][4][5] [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2011). FEMA GRAS Assessment of Aliphatic and Aromatic Ethers and Esters. Food Technology Magazine. [Link]

  • European Food Safety Authority (EFSA). (2008). Flavouring Group Evaluation 11 (FGE.11): Aliphatic dialcohols, diketones, and hydroxyketones. EFSA Journal.[1][6] [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 109828, Cyclotene butyrate.[Link]

  • Adams, T. B., et al. (2008). The FEMA GRAS assessment of alicyclic ketones, secondary alcohols and related esters used as flavor ingredients. Food and Chemical Toxicology, 46(11), S36-S60. [Link]

Sources

Exploratory

Technical Guide: Thermal Stability and Degradation Products of Cyclotene Butyrate

Executive Summary Cyclotene butyrate (CAS: 68227-51-0), the enol ester of 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) and butyric acid, serves as a critical lipophilic precursor in flavor chemistry and potentially...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclotene butyrate (CAS: 68227-51-0), the enol ester of 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) and butyric acid, serves as a critical lipophilic precursor in flavor chemistry and potentially as a pro-drug moiety in pharmaceutical synthesis.[1] While the esterification of the unstable enol group provides a degree of protection against rapid oxidation compared to free Cyclotene, this compound exhibits significant thermal lability.

Critical Stability Thresholds:

  • Storage Limit: < 40°C (Avoids accelerated hydrolysis and autoxidation).

  • Reaction Onset: > 100°C (Initiates self-polymerization and rapid ester cleavage).[1]

  • Primary Degradation Products: Butyric acid, Cyclotene (Maple Lactone), and subsequent oxidative polymers (melanoidins).

This guide delineates the physicochemical stability profile, degradation mechanisms, and validated analytical protocols for Cyclotene butyrate.

Chemical Architecture & Physicochemical Baseline[1]

Understanding the stability of Cyclotene butyrate requires analyzing its "Enol Ester" functionality.[1] Unlike standard alkyl esters, enol esters are electronically activated, making them susceptible to both nucleophilic attack (hydrolysis) and thermal rearrangement.

Structural Properties[1]
  • IUPAC Name: (2-methyl-5-oxo-1-cyclopenten-1-yl) butanoate[1][2][3]

  • Molecular Formula: C₁₀H₁₄O₃[2][4]

  • Molecular Weight: 182.22 g/mol [2]

  • Key Functional Group: Enol ester (vinyl ester) linkage.[1] This bond has a lower activation energy for cleavage than standard esters due to the resonance stabilization of the leaving group (the enolate of cyclotene).[1]

Thermal Baseline Data
PropertyValueImplication for Stability
Boiling Point 116–117°C @ 2 mmHgHigh vacuum required for distillation to avoid thermal degradation.[1]
Flash Point 133.9°C (273°F)Combustible; processing requires inert atmosphere.[1]
LogP (est) ~1.83Lipophilic; susceptible to hydrolysis at lipid-water interfaces.[1]
Specific Gravity 1.063–1.069Denser than water; phase separation kinetics are relevant in emulsions.[1]

Thermal Stability & Degradation Pathways[4][5][6][7][8][9]

The degradation of Cyclotene butyrate is not a single event but a bifurcated pathway dependent on environmental conditions (Temperature vs. Moisture).[1]

Pathway A: Hydrolytic Cleavage (Moisture-Driven)

In the presence of trace moisture, Lewis acids, or elevated temperatures (>40°C), the enol ester bond hydrolyzes.[1] This is the dominant pathway in formulation environments.[1]

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon of the butyrate group.[1]

  • Products:

    • Butyric Acid: Volatile, pungent (rancid butter odor).[1] Its detection is the primary marker of degradation.[1]

    • Cyclotene (Enol form): Highly unstable.[1] Once released, it rapidly tautomerizes and oxidizes.[1]

Pathway B: Thermal Self-Reaction (Pyrolytic/Anhydrous)

At temperatures exceeding 100°C in anhydrous conditions, the molecule undergoes intermolecular reactions.[1]

  • Mechanism: The activated double bond in the cyclopentenone ring is susceptible to radical polymerization and Diels-Alder type dimerizations.[1]

  • Observation: The clear liquid darkens to yellow/brown (browning reaction) due to the formation of oligomers.

Pathway C: Secondary Oxidative Degradation

The Cyclotene released in Pathway A is a potent reductant (antioxidant) that sacrifices itself.[1]

  • Reaction: Cyclotene ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Methyl-succinic acid + Dicarbonyl fragments.
    
  • Result: Formation of insoluble polymer chains (chars) at high temperatures (>200°C).[1]

Mechanistic Visualization

The following diagram illustrates the causality between environmental stress and degradation products.[1]

DegradationPathways CB Cyclotene Butyrate (Parent Molecule) Hydrolysis Hydrolysis (Rate Limiting Step) CB->Hydrolysis + Moisture Polymerization Radical Polymerization (Dimerization) CB->Polymerization + Heat (>100°C) Moisture Moisture / pH < 5 Heat Heat (>100°C) Butyric Butyric Acid (Rancid Odor) Hydrolysis->Butyric Cyclotene Cyclotene (Unstable Enol) Hydrolysis->Cyclotene BrownPigments Melanoidins/Polymers (Dark Precipitate) Polymerization->BrownPigments Oxidation Rapid Oxidation Cyclotene->Oxidation Oxidation->BrownPigments

Figure 1: Bifurcated degradation pathways of Cyclotene butyrate showing hydrolytic cleavage and thermal polymerization.[1]

Analytical Methodologies for Stability Assessment

To validate the quality of Cyclotene butyrate, researchers must employ protocols that separate the parent ester from its degradation markers (free acid and free enol).

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for quantifying volatile degradation products (Butyric acid).[1]

Protocol:

  • Sample Prep: Dilute 50 mg of Cyclotene butyrate in 10 mL of anhydrous Dichloromethane (DCM). Note: Avoid methanol to prevent transesterification artifacts.

  • Column: DB-WAX or equivalent polar column (to resolve free acids).[1]

  • Parameters:

    • Injector: 200°C (Keep low to prevent in-injector degradation).[1]

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      220°C.
  • Detection Targets:

    • Butyric Acid (

      
       60, 73, 88).
      
    • Cyclotene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       112, 55).
      
    • Parent Ester (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       182).[5]
      
High-Performance Liquid Chromatography (HPLC)

Preferred for analyzing non-volatile oligomers and "browning" products.[1]

Protocol:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient. Acidic pH suppresses the ionization of the enol, improving peak shape.

  • Detection: UV at 260 nm (Cyclotene enone chromophore).[1]

Analytical Logic Flow

AnalyticalWorkflow Sample Sample: Cyclotene Butyrate (Stressed/Aged) Split Method Selection Sample->Split GC GC-MS Analysis (Volatiles) Split->GC Quantify Breakdown HPLC HPLC-UV Analysis (Non-volatiles) Split->HPLC Assess Purity/Color Target1 Target: Butyric Acid (Hydrolysis Marker) GC->Target1 Target2 Target: Oligomers/Char (Thermal Stress Marker) HPLC->Target2 Result Stability Profile Report Target1->Result Target2->Result

Figure 2: Decision matrix for analytical characterization of degradation products.

Handling and Storage Directives

Based on the instability profile, the following protocols are mandatory for maintaining chemical integrity.

  • Temperature Control: Store strictly at 4°C to 8°C . Long-term storage at ambient temperature (25°C) will result in gradual yellowing and acidification.[1]

  • Atmosphere: Headspace must be purged with Nitrogen or Argon .[1] Oxygen accelerates the degradation of any liberated cyclotene, driving the equilibrium toward further hydrolysis.

  • Processing:

    • Do not heat above 100°C for extended periods.

    • If high-temperature incorporation is required (e.g., extrusion), add Cyclotene butyrate at the latest possible stage to minimize thermal residence time.[1]

References

  • The Good Scents Company. (2024).[1] Cyclotene Butyrate: Organoleptic Properties and Safety Data. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved October 26, 2025, from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2010).[1] Evaluation of Certain Food Additives: Cyclotene Butyrate (No. 2056). WHO Technical Report Series. Retrieved October 26, 2025, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate via esterification

Target Molecule: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate CAS: 68227-51-0 Application: Flavor & Fragrance (Maple, Caramel, Nutty notes), Pro-drug intermediates.[1] Executive Summary This guide details the protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate CAS: 68227-51-0 Application: Flavor & Fragrance (Maple, Caramel, Nutty notes), Pro-drug intermediates.[1]

Executive Summary

This guide details the protocol for the selective O-acylation of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) to synthesize Cyclotene Butyrate .[1] While 1,3-dicarbonyl compounds are prone to ambident reactivity (C- vs. O-acylation), this protocol utilizes a kinetically controlled esterification pathway using butyryl chloride and a nucleophilic catalyst (DMAP) to achieve >98% regioselectivity for the enol ester.[1]

Core Chemical Challenge: Regioselectivity

The starting material exists in a tautomeric equilibrium between the 1,3-diketone and the enol forms.[1]

  • Thermodynamic Product: C-acylated beta-triketone (undesired).

  • Kinetic Product: O-acylated enol ester (Target: Cyclotene Butyrate).

  • Solution: Use of "hard" acylating agents (Acid Chlorides) in the presence of weak bases (Pyridine/Et3N) at low temperatures favors the attack by the "hard" oxygen nucleophile, effectively trapping the enol form.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of the enolic hydroxyl group on the carbonyl carbon of butyryl chloride.[1] 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the rate of O-acylation and suppressing side reactions.[1]

ReactionPathway Cyclotene Cyclotene (Enol Form) Intermediate Acyl-Pyridinium Complex Cyclotene->Intermediate Nucleophilic Attack ButyrylCl Butyryl Chloride ButyrylCl->Intermediate Activation w/ Base Product Cyclotene Butyrate (O-Acyl Product) Intermediate->Product Elimination Byproduct Pyridinium HCl Intermediate->Byproduct

Figure 1: Reaction pathway highlighting the activation of the acylating agent.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[1][2]MW ( g/mol )Role
Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one)1.0112.13Substrate
Butyryl Chloride 1.2106.55Acylating Agent
Triethylamine (Et3N) 1.5101.19HCl Scavenger
DMAP 0.05122.17Catalyst
Dichloromethane (DCM) --Solvent (Anhydrous)

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Pressure-equalizing addition funnel[1]

  • Nitrogen/Argon inert gas line

  • Ice/Salt bath (-5°C to 0°C)

Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Flame-dry the glassware and cool under a stream of dry Nitrogen.[1]

  • Charge the flask with Cyclotene (11.2 g, 100 mmol) , DMAP (0.61 g, 5 mmol) , and DCM (100 mL) .

  • Add Triethylamine (21 mL, 150 mmol) . The solution may darken slightly; this is normal.[1]

  • Cool the mixture to 0°C using an ice bath. Stir for 15 minutes to ensure thermal equilibrium.

Step 2: Acylation (Kinetic Control)

  • Charge the addition funnel with Butyryl Chloride (12.5 mL, 120 mmol) diluted in DCM (20 mL) .

  • Critical: Add the acid chloride solution dropwise over 45–60 minutes. Maintain the internal temperature below 5°C. Rapid addition generates excessive heat, which can promote C-acylation or polymerization.[1]

  • Observation: A white precipitate (Et3N·HCl) will form immediately.[1]

  • Once addition is complete, allow the reaction to warm to Room Temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

Step 3: Workup & Isolation [1]

  • Quench the reaction by adding ice-cold water (50 mL) . Stir vigorously for 10 minutes to hydrolyze excess acid chloride.

  • Transfer to a separatory funnel. Separate the organic (lower) layer.[1][2][3]

  • Wash Sequence:

    • Wash 1: 1M HCl (2 x 50 mL) – Removes residual pyridine/DMAP.

    • Wash 2: Saturated NaHCO₃ (2 x 50 mL) – Neutralizes residual acid and removes unreacted Cyclotene (which is acidic).

    • Wash 3: Brine (saturated NaCl, 1 x 50 mL) – Drying step.

  • Dry the organic layer over anhydrous MgSO₄ for 30 minutes.

  • Filter and concentrate under reduced pressure (Rotovap) at 30°C to yield the crude oil.

Step 4: Purification

  • The crude product is typically a yellow-to-orange oil.[1]

  • Perform Vacuum Distillation for high purity (>98%).

    • Boiling Point: 85–90°C at 0.1 mmHg.[1]

  • Collect the main fraction as a clear, colorless to pale yellow liquid.[1]

Workup & Purification Workflow

WorkupFlow ReactionMix Crude Reaction Mixture (DCM, Product, Salt) Quench Quench with Ice Water ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer WashAcid Wash: 1M HCl (Removes Amine/DMAP) OrgLayer->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Unreacted Cyclotene) WashAcid->WashBase WashBrine Wash: Brine + Dry (MgSO4) WashBase->WashBrine Concentrate Rotary Evaporation WashBrine->Concentrate Distill Vacuum Distillation (85°C @ 0.1 mmHg) Concentrate->Distill

Figure 2: Purification logic flow ensuring removal of specific impurities at each stage.[1]

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 98.0%GC-FID / GC-MS
Refractive Index 1.480 – 1.485 (20°C)Refractometer
Density ~1.06 g/mLPycnometer
IR Spectrum 1760 cm⁻¹ (Enol Ester C=O)1710 cm⁻¹ (Ring C=O)FTIR (Neat)

NMR Validation (1H NMR, CDCl3):

  • δ 2.05 ppm (s, 3H): Methyl group on the ring.

  • δ 2.4-2.6 ppm (m, 4H): Ring methylene protons.[1]

  • δ 2.3 ppm (t, 2H): Butyryl alpha-protons (-CH2-CO-).[1]

  • δ 1.7 ppm (m, 2H): Butyryl beta-protons.[1]

  • δ 1.0 ppm (t, 3H): Butyryl terminal methyl.

  • Absence of δ 6.0-7.0 ppm (Enol -OH) confirms esterification.[1]

Troubleshooting & Optimization

Issue: Low Yield / Presence of Starting Material
  • Cause: Moisture in the solvent or incomplete reaction.[1]

  • Fix: Ensure DCM is distilled over CaH2 or passed through activated alumina.[1] Increase reaction time to 6 hours.

Issue: C-Acylation Byproducts
  • Cause: Temperature too high during addition or use of strong bases (e.g., NaH).[4]

  • Fix: Strictly maintain <5°C during addition. Do not substitute Et3N/Pyridine with strong alkoxide bases, as this promotes thermodynamic C-acylation.[1]

Issue: Product Hydrolysis
  • Cause: Enol esters are sensitive to acid/base hydrolysis.[1]

  • Fix: Perform the NaHCO3 wash quickly and keep the workup cold. Store the final product under Argon at 4°C.

References

  • PubChem Compound Summary. (2025). Cyclotene butyrate (CID 109828).[5] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2025).[1] 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate Properties and Safety.Link

  • TCI Chemicals. (2025).[1] Product Specification: 2-Methyl-5-oxo-1-cyclopentenyl Butyrate.[1][5][6][7][8]Link

  • Organic Syntheses. (2025). General methods for O-acylation of enolizable ketones.[1] (Adapted from standard protocols for enol esters). Link

Sources

Application

Application Note: Green Biocatalytic Synthesis of Alkyl Butyrates using Immobilized Lipase (CALB)

Executive Summary & Scientific Rationale Alkyl butyrates (e.g., ethyl butyrate, butyl butyrate) are short-chain esters critical to the flavor and fragrance industry, providing characteristic notes of pineapple, banana, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Alkyl butyrates (e.g., ethyl butyrate, butyl butyrate) are short-chain esters critical to the flavor and fragrance industry, providing characteristic notes of pineapple, banana, and apple. Traditional Fischer esterification requires strong mineral acids (


) and high temperatures, leading to equipment corrosion, hazardous waste, and "burnt" off-notes in the final product.[1]

This protocol details the enzymatic synthesis of alkyl butyrates using Candida antarctica Lipase B (CALB), immobilized on acrylic resin (commercially known as Novozym 435). This method operates under mild conditions (30–60°C) and qualifies as a Green Chemistry process.

Key Advantages:

  • Selectivity: High specificity avoids side reactions common in chemical synthesis.

  • Sustainability: Solvent-free capability and reusable biocatalyst.

  • Regulatory: Produces "Natural" labeled flavor ingredients (EU/US regulations) when natural substrates are used.

Mechanistic Foundation: The Ping-Pong Bi-Bi System[2]

To optimize this reaction, one must understand the underlying kinetics. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism .[2][3]

  • Acylation: The enzyme (

    
    ) binds the acyl donor (Butyric Acid), releasing the first product (Water) and forming a covalent Acyl-Enzyme intermediate (
    
    
    
    ).
  • Deacylation: The nucleophile (Alcohol) attacks the Acyl-Enzyme intermediate, releasing the final Ester product and regenerating the free Enzyme (

    
    ).[4][5]
    

Critical Insight for Protocol Design: High concentrations of butyric acid can cause dead-end inhibition by acidifying the micro-environment or competitively binding to the active site without releasing water. Therefore, our protocol utilizes a slight molar excess of alcohol or stepwise acid addition to mitigate this inhibition.

Visualization: Kinetic Mechanism[2][6]

PingPongMechanism Enzyme Free Enzyme (CALB) Complex1 Enzyme-Acid Complex Enzyme->Complex1 + Acid Acid Substrate A (Butyric Acid) AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme - Water Complex2 Enzyme-Ester Complex AcylEnzyme->Complex2 + Alcohol Water Product 1 (Water) Water->AcylEnzyme Inhibition (If not removed) Alcohol Substrate B (Alcohol) Complex2->Enzyme - Ester Ester Product 2 (Alkyl Butyrate)

Figure 1: The Ping-Pong Bi-Bi mechanism governing lipase-mediated esterification.[3] Note the critical step of water removal to prevent the reverse reaction.

Experimental Protocol

This protocol describes the synthesis of Butyl Butyrate (Pineapple note) as a model system. It can be adapted for Ethyl Butyrate or Hexyl Butyrate by substituting the alcohol.

Materials & Reagents
ComponentGradeSpecificationFunction
Biocatalyst IndustrialNovozym 435 (Immobilized CALB)Catalyst
Acyl Donor >99%Butyric AcidSubstrate A
Nucleophile >99%n-ButanolSubstrate B
Desiccant Lab GradeMolecular Sieves (3Å or 4Å)Water Removal
Solvent (Optional) HPLCn-Hexane or n-HeptaneViscosity Control
Equipment
  • Thermostatic orbital shaker (set to 200 rpm).

  • Screw-capped glass reaction vials (20 mL or 50 mL).

  • Syringe filters (0.45 µm PTFE).

  • GC-FID or GC-MS for analysis.

Step-by-Step Workflow

Step 1: Substrate Preparation (Solvent-Free)

  • Goal: Maximize volumetric productivity.

  • Prepare a reaction mixture with a 1:1.5 Molar Ratio (Acid : Alcohol).

    • Calculation: Mix 0.1 mol Butyric Acid (8.81 g) with 0.15 mol n-Butanol (11.12 g).

    • Why Excess Alcohol? To push equilibrium toward ester formation and protect the enzyme from acid inhibition.

Step 2: Biocatalyst Addition

  • Add Novozym 435 at a loading of 1–3% (w/w) relative to the total substrate mass.

    • Example: For ~20g of substrate mixture, add 0.2g – 0.6g of enzyme beads.

Step 3: Water Control Strategy

  • Add activated Molecular Sieves (3Å) to the vial (approx. 10% w/v).

  • Critical: Water is a byproduct.[6] If water activity (

    
    ) rises, the thermodynamic equilibrium shifts back to hydrolysis (breaking the ester). Sieves act as a "thermodynamic sink."
    

Step 4: Incubation

  • Incubate at 40°C – 50°C with orbital shaking (150–200 rpm).

  • Caution: Do not exceed 60°C. While CALB is heat stable, the resin support can degrade, and alcohol evaporation becomes significant.

Step 5: Monitoring

  • Sample 50 µL of the supernatant at t=0, 1h, 3h, 6h, and 24h.

  • Dilute samples in n-hexane (1:100) for GC analysis.

Step 6: Downstream Processing

  • Filtration: Filter the reaction mixture through a coarse filter or sieve to recover the enzyme beads. Note: The enzyme can be washed with hexane and reused 5–10 times.

  • Purification: The filtrate contains Ester, excess Alcohol, and trace Acid. Perform vacuum distillation to isolate the pure Alkyl Butyrate.

Process Workflow & Optimization

Visualization: Experimental Workflow

Workflow Prep 1. Substrate Prep (1:1.5 Acid:Alcohol) Reaction 2. Reaction (40°C, 200rpm, +Sieves) Prep->Reaction Sampling 3. Monitoring (GC-FID/MS) Reaction->Sampling Separation 4. Separation (Filtration) Reaction->Separation Purification 5. Purification (Vacuum Distillation) Separation->Purification Liquid Phase Recycle Enzyme Recycle (Wash & Store) Separation->Recycle Solid Phase Product Final Product (>98% Pure Ester) Purification->Product

Figure 2: Operational workflow for the batch synthesis of alkyl butyrates.

Optimization Parameters
ParameterOptimal RangeEffect of Deviation
Temperature 40°C – 50°C<30°C: Slow kinetics. >60°C: Enzyme inactivation/Solvent loss.
Molar Ratio 1:1.5 to 1:2 (Acid:Alcohol)Excess Acid: Inhibits enzyme. Excess Alcohol: Dilutes system, harder downstream separation.
Water Removal 5–10% w/v SievesNo Sieves: Conversion caps at ~60–70% (Equilibrium limited).
Enzyme Load 1–5% w/w<1%: Very slow reaction. >5%: Mass transfer limitations (viscosity).

Troubleshooting & Validation

Issue: Low Conversion (<50%)

  • Diagnosis: Water accumulation.

  • Fix: Replace molecular sieves or switch to a pervaporation system. Ensure reagents are dry (anhydrous) before starting.

Issue: Enzyme Aggregation

  • Diagnosis: The hydrophilic resin of Novozym 435 can clump in highly polar substrates (like short-chain alcohols).

  • Fix: Add a small amount of hydrophobic solvent (n-heptane) to disperse the beads, or use a hydrophobic support variant.

Issue: "Sour" Odor in Product

  • Diagnosis: Residual Butyric Acid.[7]

  • Fix: Wash the organic phase with a mild base (5%

    
    ) before distillation to neutralize unreacted acid.
    

References

  • Mechanism & Kinetics

    • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. MDPI.
  • Solvent-Free Protocols

    • Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. PMC.
  • Process Optimization

    • Enzymatic synthesis optimization of isoamyl butyrate
  • Enzyme Characteristics (Novozym 435)

    • Novozym 435: the “perfect” lipase immobilized bioc

Sources

Method

Application Note: High-Precision GC-MS Analysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate (Cyclotene Butyrate)

Executive Summary This Application Note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), commercially known as Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), commercially known as Cyclotene Butyrate .[1][2]

This compound is a high-value flavor ingredient characterized by sweet, maple, and caramel notes.[1][2] Its analysis presents specific challenges:

  • Thermal Instability: As an enol ester, it is susceptible to hydrolysis and thermal rearrangement.[1][2]

  • Oxidative Sensitivity: The cyclopentenone ring is prone to oxidation, requiring inert handling.[1][2]

  • Matrix Complexity: Often found in complex flavor concentrates alongside structurally similar ketones and esters.[1][2]

This guide provides a self-validating protocol using a 5%-phenyl-methylpolysiloxane stationary phase, optimized for resolving the target analyte from potential degradation products (e.g., Cyclotene and Butyric acid).[1][2]

Chemical Context & Analytical Logic

Target Analyte Profile
  • IUPAC Name: (2-methyl-5-oxocyclopent-1-en-1-yl) butanoate[1][2][3][4]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 182.22 g/mol [1][2]

  • Boiling Point: ~85°C at 0.1 mmHg (Extrapolated: ~260–270°C at atm)[1][2]

  • Key Properties: Air-sensitive; soluble in alcohols and oils; insoluble in water.[1][2]

Method Development Strategy
  • Column Selection: A non-polar DB-5ms (or equivalent) is selected over PEG (Wax) columns.[1][2] While Wax columns offer unique selectivity for flavors, the DB-5ms provides higher thermal stability and lower bleed at the temperatures required to elute this semi-volatile ester, ensuring better signal-to-noise ratios for trace analysis.[1][2]

  • Inlet Dynamics: A split injection technique is mandated to prevent column overload and minimize residence time in the hot injector liner, reducing the risk of thermal degradation.[1][2]

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard for spectral library matching (NIST/Wiley).[1][2]

Experimental Protocol

Reagents and Materials
  • Reference Standard: Cyclotene Butyrate (>98% purity, stored under Argon).[1][2][5]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1][2] Note: Avoid Methanol to prevent potential transesterification in the injector port.[1][2]

  • Internal Standard (ISTD): Naphthalene-d8 or Tridecane (100 µg/mL).[1][2]

Sample Preparation Workflow

Caution: Perform all neat standard handling in a glove box or under a nitrogen stream.

  • Stock Solution (1000 ppm): Weigh 10 mg of Cyclotene Butyrate into a 10 mL volumetric flask. Dilute to volume with DCM.

  • Working Standard (50 ppm): Transfer 500 µL of Stock Solution into a 10 mL vial. Add 100 µL of ISTD solution. Dilute to volume with DCM.

  • Sample Extraction (for complex matrices):

    • Dilute flavor oil 1:100 in DCM.[1][2]

    • Filter through 0.22 µm PTFE syringe filter.[1][2]

    • Add ISTD prior to injection.[1][2]

Instrumental Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Standard single-quadrupole setup.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Inert phase reduces tailing of polar enol esters.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1][2]
Inlet Temp 250°CSufficient for volatilization; minimizes pyrolysis.[1][2]
Injection Split 50:1 (1 µL volume)Prevents overload; sharpens peaks.[1][2]
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp ensures separation from solvent and volatile impurities.[1][2]
Transfer Line 280°CPrevents condensation of high-boilers.[1][2]
Ion Source 230°C (EI, 70 eV)Standard ionization energy.[2]
Scan Range 35–350 m/zCovers parent ion (182) and low-mass fragments.[1][2]

Data Analysis & Interpretation

Identification Criteria

A positive identification requires meeting three criteria:

  • Retention Time (RT): Within ±0.05 min of the reference standard.

  • Retention Index (RI): Approximately 1350–1450 on DB-5ms (Calculated vs. Alkane ladder).[1][2]

  • Spectral Match:

    • Molecular Ion (

      
      ): m/z 182 (Distinct, usually 10-20% abundance).[1][2]
      
    • Base Peak: m/z 71 (Butyryl cation

      
      ) or m/z 112 (Cyclotene core rearrangement).[1][2]
      
    • Key Fragments: m/z 43 (Propyl), m/z 55.[1][2]

Degradation Markers (Quality Control)

If the sample has degraded, you will observe the emergence of:

  • Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one): Earlier eluting peak, broad/tailing due to -OH group.[1][2]

  • Butyric Acid: Early eluting, sharp "vinegar" odor peak, m/z 60, 73, 88.[2]

Visualization: Method Logic & Fragmentation

G cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection RawSample Raw Material (Air Sensitive) Dilution Dilution in DCM (Non-protic Solvent) RawSample->Dilution ISTD Add ISTD (Tridecane) Dilution->ISTD Inlet Inlet: 250°C Split 50:1 ISTD->Inlet Column DB-5ms Column Separation of Esters Inlet->Column Ionization EI Source (70eV) Column->Ionization Frag Fragmentation m/z 182 -> 112 + 71 Ionization->Frag Detection Detector TIC / SIM Frag->Detection

Figure 1: Analytical workflow ensuring analyte stability and separation efficiency.[1][2]

Troubleshooting & Validation

IssueRoot CauseCorrective Action
Peak Tailing Active sites in liner or column.[1][2]Replace liner with Ultra Inert (UI) wool; trim column 10 cm.[1][2]
Missing M+ (182) Ion source temperature too high.Lower source temp to 200°C to preserve molecular ion.
Ghost Peaks (m/z 60) Hydrolysis in injector.Ensure sample solvent is dry; check liner for char/residue.[1][2]
RT Shift Flow rate instability.Check septum tightness; verify constant flow mode is active.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 109828, Cyclotene butyrate.[1][2] Retrieved from [Link][1][2]

  • The Good Scents Company (2023). 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate Data Sheet.[1][2][4] Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester (Mass Spectrum).[1][2] NIST Standard Reference Database 1A v17.[1][2] Retrieved via [Link][1][2]

Sources

Application

Application Note: Structural Elucidation and Quality Control of Cyclotene Butyrate via High-Resolution NMR Spectroscopy

Abstract & Introduction Cyclotene butyrate (CAS 68227-51-0), chemically known as 2-butyryloxy-3-methyl-2-cyclopenten-1-one , is a critical high-impact flavoring agent valued for its potent maple, caramel, and coffee note...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cyclotene butyrate (CAS 68227-51-0), chemically known as 2-butyryloxy-3-methyl-2-cyclopenten-1-one , is a critical high-impact flavoring agent valued for its potent maple, caramel, and coffee notes. It is synthesized via the esterification of Cyclotene (Maple Lactone) with butyric acid.

In the flavor and fragrance industry, precise structural characterization is paramount to ensure:

  • Purity: Absence of unreacted Cyclotene (which alters the sensory profile) and butyric acid (rancid off-notes).

  • Authenticity: Verification of the ester linkage against potential adulterants.

This application note provides a comprehensive protocol for the 1H and 13C NMR analysis of Cyclotene butyrate. It details sample preparation, acquisition parameters, and a rigorous structural assignment strategy based on characteristic spectral shifts.

Experimental Protocol

Sample Preparation

To prevent hydrolysis of the enol ester moiety, anhydrous solvents and rapid acquisition are recommended.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v) as an internal reference.
    
  • Concentration: Dissolve 15–20 mg of Cyclotene butyrate liquid in 0.6 mL of

    
    .
    
  • Tube: Standard 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).

  • Filtration: If the neat liquid appears turbid, filter through a 0.2 µm PTFE syringe filter into the NMR tube to remove suspended particulates.

Instrument Parameters

The following parameters are optimized for a 400 MHz spectrometer (or higher) to ensure resolution of the aliphatic multiplets.

Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Acquisition Time 3.0 - 4.0 sec1.0 - 1.5 sec
Relaxation Delay (D1) 1.0 sec2.0 sec
Scans (NS) 161024 (minimum)
Temperature 298 K (25°C)298 K (25°C)

Results & Discussion

Structural Elucidation Strategy

The identification of Cyclotene butyrate relies on three spectral "fingerprints":

  • The Butyrate Chain: A classic triplet-sextet-triplet pattern in the aliphatic region (0.9 – 2.5 ppm).

  • The Cyclopentenone Core: A methyl singlet (~2.0 ppm) and ring methylene multiplets.

  • The Ester Linkage (Critical): The disappearance of the Cyclotene enolic hydroxyl proton (~6.7 ppm) and the appearance of an ester carbonyl carbon (~170 ppm) in 13C NMR.

1H NMR Spectral Data

Reference: TMS at 0.00 ppm. Solvent Residual (


) at 7.26 ppm.
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Fragment
0.98 Triplet (

Hz)
3HH-10Butyrate Terminal

1.72 Sextet (

Hz)
2HH-9Butyrate Middle

2.05 Singlet3HH-6Ring Methyl

(C3)
2.40 – 2.48 Multiplet2HH-4Ring

(C4)
2.50 Triplet (

Hz)
2HH-8Butyrate

-methylene (

)
2.52 – 2.60 Multiplet2HH-5Ring

(C5)

Note on Overlap: The butyrate


-methylene (2.50 ppm) and the ring methylene protons (2.40–2.60 ppm) often form a complex overlapping region. Integration of this entire zone (2.4–2.6 ppm) should yield approximately 6 protons (2 butyrate + 4 ring).
13C NMR Spectral Data

Reference:


 triplet at 77.16 ppm.
Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Note
13.6

C-10Butyrate Terminal Methyl
15.2

C-6Ring Methyl
18.4

C-9Butyrate Middle Methylene
28.5

C-4Ring Methylene
33.8

C-5Ring Methylene
36.1

C-8Butyrate

-Carbon
142.5

(Alkene)
C-3Ring Alkene (Methyl substituted)
155.0

(Alkene)
C-2Ring Alkene (Oxygen substituted)
171.2

(Ester)
C-7Ester Carbonyl
203.5

(Ketone)
C-1Ring Ketone Carbonyl

Visualization of Structural Connectivity[1][2][3]

The following diagrams illustrate the experimental workflow and the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the ester linkage, distinguishing the product from a simple physical mixture of starting materials.

Experimental Workflow

Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_analysis Analysis S1 Weigh 15-20mg Cyclotene Butyrate S2 Dissolve in 0.6 mL CDCl3 S1->S2 S3 Filter (0.2µm) if turbid S2->S3 A1 1H NMR (16 Scans) S3->A1 A2 13C NMR (1024 Scans) S3->A2 R1 Verify Purity (Integral Ratios) A1->R1 R2 Confirm Ester (No OH peak) A2->R2

Caption: Step-by-step NMR workflow ensuring sample integrity and data validation.

HMBC Correlation Logic

This diagram visualizes the specific long-range couplings that confirm the chemical structure.

HMBC Ring_C2 Ring C2 (155.0 ppm) Ester_CO Ester C=O (171.2 ppm) Ring_C2->Ester_CO Ester Bond Ring_Me Ring Methyl H (2.05 ppm) Ring_Me->Ring_C2 3J_CH Butyrate_Alpha Butyrate Alpha-H (2.50 ppm) Butyrate_Alpha->Ester_CO 2J_CH

Caption: Key HMBC correlations. The connectivity between the Butyrate Alpha-H and Ester C=O confirms the acyl chain.

Quality Control & Purity Analysis

To validate the quality of a Cyclotene butyrate lot, analysts should check for the following common impurities:

  • Unreacted Cyclotene: Look for a broad singlet at

    
     6.0 – 7.0 ppm  (enolic OH). This region should be empty in the pure ester.
    
  • Free Butyric Acid: Look for a broad downfield signal at

    
     > 10.0 ppm  (carboxylic OH) and a triplet shifted to 
    
    
    
    2.3 ppm
    (alpha-CH2 of acid).
  • Solvent Residues: Common synthesis solvents include Toluene (

    
     2.36, 7.1-7.2) or Hexane (
    
    
    
    0.88, 1.26).

Acceptance Criteria:

  • Molar Ratio: Integration of Butyrate Methyl (0.98 ppm) vs. Ring Methyl (2.05 ppm) must be 1:1 (within

    
     5% error).
    

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Cyclotene butyrate: Specifications for Flavourings. Monograph 2056. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link]

  • The Good Scents Company. (2023). Cyclotene butyrate Information and Organoleptic Profile. Retrieved from [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

Abstract This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate. The developed reverse-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in the presence of its degradation products. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2] This document provides a comprehensive guide, including the rationale behind the method development, a detailed experimental protocol, and a complete validation summary.

Introduction

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a cyclopentenone derivative with potential applications in various fields, including flavor, fragrance, and as a synthetic intermediate in pharmaceutical development. Accurate quantification of this compound is crucial for quality control, stability studies, and formulation development. A stability-indicating analytical method is essential to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form under various environmental conditions, thus ensuring the safety and efficacy of the final product.[3][4][5]

This application note addresses the need for a validated analytical method by providing a detailed RP-HPLC protocol. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. The validation protocol is designed to be a self-validating system, demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyratePubChem
Synonyms Cyclotene butyratePubChem[1]
CAS Number 68227-51-0ChemicalBook[6], PubChem[1]
Molecular Formula C10H14O3PubChem[1], EPA[7]
Molecular Weight 182.22 g/mol PubChem[1], EPA[7]
LogP 1.89SIELC Technologies[8]
Boiling Point 85°C at 0.1 mmHgChemicalBook[6]
Solubility Soluble in alcohol, sparingly soluble in waterThe Good Scents Company[9]

The LogP value of 1.89 suggests that 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate has moderate hydrophobicity, making it an ideal candidate for reverse-phase chromatography.

HPLC Method Development and Rationale

The primary objective was to develop a method that could effectively separate 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate from its potential degradation products. A reverse-phase mode was selected due to the analyte's non-polar nature.

Column Selection

A C18 stationary phase is the most common choice for reverse-phase chromatography due to its wide applicability and robustness. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was chosen to provide a good balance between resolution, analysis time, and backpressure.

Mobile Phase Selection and Optimization

A mobile phase consisting of an organic modifier and an aqueous component is standard for RP-HPLC. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff. To ensure good peak shape and to control the ionization of any potential acidic or basic degradants, a buffer is necessary. A phosphate buffer is a common choice; however, for mass spectrometry compatibility, a volatile buffer like formic acid is preferable.[8] For this method, a phosphate buffer is proposed for UV-based detection. The initial mobile phase composition was determined based on the analyte's LogP and further optimized through experimental trials to achieve optimal retention and resolution.

Detection Wavelength

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Reference standard of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (purity ≥ 99%).

  • HPLC grade acetonitrile.

  • Potassium dihydrogen phosphate (KH2PO4).

  • Orthophosphoric acid.

  • Deionized water.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M KH2PO4 buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA, detection at 220 nm
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (0.05 M KH2PO4, pH 3.0): Dissolve 6.8 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test substance and dissolving it in the mobile phase to achieve a final concentration within the calibration range.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[5]

  • Acid Hydrolysis: The sample solution was treated with 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: The sample solution was treated with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: The sample solution was treated with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should demonstrate that the peak for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is well-resolved from the peaks of the degradation products, indicating the method's specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]

Concentration (µg/mL)Peak Area
1(Example Value)
5(Example Value)
10(Example Value)
25(Example Value)
50(Example Value)
75(Example Value)
100(Example Value)

The method is expected to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40(Example Value)(Example Value)
100%50(Example Value)(Example Value)
120%60(Example Value)(Example Value)

The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

Precision LevelParameterAcceptance Criteria
Repeatability % RSD of peak areas≤ 2.0%
Intermediate Precision % RSD of peak areas≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

ParameterEstimated Value (µg/mL)
LOD (Example Value)
LOQ (Example Value)
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

ParameterVariationEffect on Results
Flow Rate ± 0.1 mL/min(Example: No significant change)
Mobile Phase Composition ± 2% organic phase(Example: Minor shift in retention time)
Column Temperature ± 2°C(Example: No significant change)
pH of Buffer ± 0.2 units(Example: Minor peak tailing observed)

The method is considered robust if the results remain unaffected by these minor variations.

Workflow and Data Presentation

The overall workflow for the development and validation of this HPLC method is illustrated in the following diagram.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Application A Analyte Characterization B Column & Mobile Phase Selection A->B C Optimization of Conditions B->C D Specificity & Forced Degradation C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Stability Studies I->K

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note describes a stability-indicating RP-HPLC method for the quantification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate that is specific, linear, accurate, precise, and robust. The detailed protocol and validation results demonstrate its suitability for routine quality control and stability testing in a research and drug development environment. The systematic approach to method development and validation, grounded in ICH guidelines, ensures the generation of reliable and scientifically sound data.

References

  • SIELC Technologies. (n.d.). 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclotene butyrate. Retrieved from [Link]

  • Alsante, K. M., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624-637.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclotene butyrate (2-methyl-5-oxo-1-cyclopentenyl) butanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester - Substance Details. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2022).

Sources

Application

Technical Application Note: Cyclotene Butyrate (FEMA 4648) in Food &amp; Beverage Flavoring

Executive Summary & Chemical Identity Cyclotene Butyrate (FEMA 4648) represents a strategic derivatization of the classic maple lactone (Cyclotene). By esterifying the enolic hydroxyl group of cyclotene with butyric acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Cyclotene Butyrate (FEMA 4648) represents a strategic derivatization of the classic maple lactone (Cyclotene). By esterifying the enolic hydroxyl group of cyclotene with butyric acid, the molecule achieves two critical functional shifts: increased lipophilicity and a modified volatility profile.

While the parent molecule (Cyclotene) is renowned for its intense maple/caramel notes, it suffers from high water solubility and rapid loss during thermal processing. The butyrate ester introduces a "fatty," buttery, and slightly fruity nuance while significantly improving retention in high-fat matrices (chocolate, bakery) and altering release kinetics in beverages.

Chemical Profile Table[1]
ParameterSpecification
Chemical Name (2-methyl-5-oxo-1-cyclopentenyl) butanoate
CAS Number 68227-51-0
FEMA Number 4648
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
LogP (Est.) ~1.83 (vs. ~0.3 for Cyclotene)
Sensory Descriptors Maple, Caramel, Brown Sugar, Buttery, Fruity, Nutty
Solubility Soluble in Ethanol, Propylene Glycol, Vegetable Oils; Low water solubility (~544 mg/L)

Mechanistic Insight: The Lipophilic Advantage

The primary causality for selecting Cyclotene Butyrate over Cyclotene lies in partition coefficients and hydrolytic stability .

  • Phase Partitioning: With a LogP of ~1.83, Cyclotene Butyrate partitions more effectively into the lipid phase of emulsions (e.g., dairy beverages, chocolates). This delays flavor release (temporal profile) and protects the core caramelic note from immediate "flash-off" during high-heat processing.

  • The Hydrolysis Risk (Critical Control Point): In acidic aqueous systems (pH < 3.5), the ester bond is susceptible to acid-catalyzed hydrolysis.

    • Degradation Product: This releases free Butyric Acid (rancid/vomit notes) and Cyclotene .

    • Formulation Strategy: In low-pH beverages (colas, citrus coffees), this ingredient must be encapsulated or used in systems with rapid turnover to prevent off-note formation.

Visualization: Stability & Degradation Pathway

The following diagram illustrates the risk of hydrolysis in acidic environments, a critical consideration for beverage formulators.

HydrolysisPathway CB Cyclotene Butyrate (Maple/Buttery) Inter Tetrahedral Intermediate CB->Inter Protonation Acid Acidic Medium (H+, pH < 3.5) Acid->Inter Cyc Cyclotene (Maple/Caramel) Inter->Cyc Ester Cleavage BA Butyric Acid (Rancid/Cheesy) Inter->BA Release

Figure 1: Acid-catalyzed hydrolysis pathway of Cyclotene Butyrate. In low pH beverages, degradation yields Butyric Acid, introducing potential off-notes.

Application Protocols

Protocol A: Preparation of Stable Stock Solutions

Direct addition of pure chemical is discouraged due to potency and dispersion issues.

Objective: Create a 1.0% w/w standard stock solution for dosing.

  • Solvent Selection:

    • For Bakery/Confectionery: Use Triacetin or MCT Oil . These non-volatile solvents prevent flashing during the pre-mix phase.

    • For Beverages: Use Propylene Glycol (PG) or Ethanol (95%) .

  • Procedure:

    • Weigh 99.00 g of Solvent into a glass beaker.

    • Place on a magnetic stirrer at medium speed (no vortex).

    • Slowly pipette 1.00 g of Cyclotene Butyrate into the solvent.

    • Mix for 10 minutes until optically clear.

    • Storage: Transfer to an amber glass bottle with a Teflon-lined cap. Store at 4°C. Stability: 6 months.

Protocol B: High-Heat Bakery Application (Cookies/Cakes)

Cyclotene Butyrate is used here to retain "brown" notes that usually bake out.

Target Dosage: 2.0 – 4.0 ppm in final dough.

Step-by-Step:

  • Fat Phase Incorporation: Add the stock solution (from Protocol A, Oil-based) directly into the creaming stage (Butter/Shortening + Sugar).

    • Reasoning: The hydrophobic nature of the butyrate ester binds with the fat matrix, shielding it from steam distillation during baking.

  • Dough Mixing: Proceed with flour/liquid addition.

  • Baking: Bake at standard temperature (e.g., 190°C).

  • Cooling: Allow to cool to ambient temperature before sensory evaluation.

    • Validation: Compare against a control using standard Cyclotene. The Butyrate variant should exhibit a more lingering, buttery-caramel aftertaste.

Protocol C: Beverage Emulsion (Coffee/Dairy)

Used to enhance "roasted" and "rich" mouthfeel.

Target Dosage: 0.5 – 2.0 ppm.[1]

Step-by-Step:

  • Pre-Emulsion: If using in a ready-to-drink (RTD) coffee, premix the ethanolic stock solution into the flavor concentrate.

  • Homogenization: For dairy-based drinks, add the flavor concentrate to the milk phase before homogenization.

    • Reasoning: Homogenization encapsulates the lipophilic flavor droplets within the protein/fat structure, improving stability against hydrolysis.

  • Pasteurization: Process at UHT or HTST conditions.

    • Note: The short thermal dwell time of UHT is preferred to minimize ester cleavage.

Quantitative Formulation Guidelines

The following table synthesizes FEMA limits and recommended starting points for R&D optimization.

Application MatrixFEMA Max Limit (ppm)Recommended Start (ppm)Functional Goal
Baked Goods 4.01.5 - 2.5Heat-stable maple/caramel note
Non-Alc Beverages 2.00.2 - 0.5Top-note modification (Coffee/Nut)
Frozen Dairy 8.03.0 - 5.0Richness, masking ice-crystal perception
Soft Candy/Gummies 2.00.5 - 1.0Fruity-brown background note
Instant Coffee 15.0 (Max)5.0 - 8.0Aroma burst upon reconstitution

Sensory Evaluation Protocol: Triangle Test

Objective: Determine if the substitution of Cyclotene with Cyclotene Butyrate is perceptible at equimolar concentrations in a neutral fondant matrix.

Materials:

  • Control (A): Fondant + 5 ppm Cyclotene.

  • Test (B): Fondant + 7 ppm Cyclotene Butyrate (adjusted for MW difference to match molarity).

Workflow:

  • Sample Prep: Prepare three samples per panelist.

    • Randomize sets: (A-A-B), (B-B-A), (A-B-A), etc.

  • Blind Testing: Present samples in 3-digit coded cups under red light (to mask any color differences, though unlikely).

  • Task: "Identify the odd sample."

  • Secondary Attribute Rating: If the odd sample is identified, rate the "Buttery" and "Fruity" intensity on a 15-point scale.

  • Analysis: Use Binomial Distribution tables to determine significance (p < 0.05).

Visualization: Sensory Workflow

SensoryWorkflow Start Experimental Design (Triangle Test) Prep Sample Preparation (Control vs. Test) Start->Prep Random Randomization (AAB, BBA, etc.) Prep->Random Panel Panelist Evaluation (Red Light Conditions) Random->Panel Data Data Collection (Correct/Incorrect) Panel->Data Stats Statistical Analysis (Binomial Distribution) Data->Stats

Figure 2: Standardized workflow for determining sensory perceptibility of Cyclotene Butyrate.

References

  • FEMA Flavor Ingredient Library. (2023). FEMA GRAS 4648: Cyclotene Butyrate.[1][2] Flavor and Extract Manufacturers Association.[2] [Link]

  • The Good Scents Company. (2023). Cyclotene Butyrate Chemical and Safety Data.[3][Link]

  • PubChem. (2023). Compound Summary: Cyclotene Butyrate derivatives.[1] National Library of Medicine. [Link]

  • Perfumer & Flavorist. (2021). Organoleptic Characteristics of Flavor Materials: Ketones and Esters.[Link]

Sources

Method

Application Note: Controlled Release of Cyclotene Butyrate (FEMA 4648) in High-Temperature Bakery Matrices

[1] Abstract & Rationale This technical guide details the application, mechanism, and validation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate, FEMA 4648) as a high-stability flavor precursor in baked...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Rationale

This technical guide details the application, mechanism, and validation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate, FEMA 4648) as a high-stability flavor precursor in baked goods.[1] Unlike its parent compound, Cyclotene (Maple Lactone), which suffers from high volatility and rapid oxidation during thermal processing, the butyrate ester functions as a lipophilic "pro-flavor." It remains stable during dough mixing and releases the active maple/caramel notes only upon reaching specific thermal thresholds during baking. This guide provides protocols for formulation, thermal release validation, and analytical quantification.

Physicochemical Profile & Identity

Before application, the material must be characterized to ensure it meets the specifications required for reproducible release kinetics.

ParameterSpecification
IUPAC Name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
Common Name Cyclotene Butyrate
CAS Number 68227-51-0
FEMA Number 4648
JECFA Number 2056
Molecular Formula

Molecular Weight 182.22 g/mol
LogP (o/w) ~1.83 (Lipophilic)
Boiling Point 85°C @ 0.1 mmHg (High vacuum); >250°C @ 1 atm (Est.)[1][2][3]
Solubility Soluble in fats, oils, ethanol; Insoluble in water
Sensory Profile Intact: Faint, fatty, fruity.[2] Released: Intense maple, caramel, brown sugar (Cyclotene) + Creamy/Dairy nuances (Butyric acid).

Mechanism of Action: Thermal Hydrolysis

The efficacy of Cyclotene Butyrate relies on the Enol Ester Hydrolysis pathway. The butyrate group protects the enolic hydroxyl of the cyclopentenone ring. Under baking conditions (high temperature + moisture), the ester bond cleaves, releasing the volatile active flavorants.

Pathway Diagram

The following diagram illustrates the conversion of the latent precursor into active flavor compounds.

ThermalHydrolysis Precursor Cyclotene Butyrate (FEMA 4648) [Latent/Stable] Trigger Thermal Trigger (>120°C + H2O) Precursor->Trigger Dough Heating Intermediate Hydrolysis Transition State Trigger->Intermediate Ester Cleavage Product1 Cyclotene (Maple/Caramel) Intermediate->Product1 Release Product2 Butyric Acid (Creamy/Dairy) Intermediate->Product2 Release

Figure 1: Thermal hydrolysis pathway of Cyclotene Butyrate. The reaction is catalyzed by heat and moisture present in the crumb during the baking phase.

Application Protocol: High-Stability Maple Cookie

Objective: To achieve a sustained "fresh-baked" maple profile that survives the 180°C baking process without "flashing off" (evaporating) prematurely.[1]

Critical Formulation Strategy
  • Lipid Phase Addition: Due to its LogP of 1.83, Cyclotene Butyrate must be dissolved in the fat phase (butter/shortening). This protects the ester from premature hydrolysis by water and yeast/leavening acids during the mixing stage.

  • Dosage: 5–20 ppm in finished dough.

Step-by-Step Protocol

Reagents:

  • Standard Sugar Cookie Dough Matrix (Flour, Sugar, Butter, Egg).

  • Cyclotene Butyrate (99% purity).[1]

  • Solvent (Ethanol or Propylene Glycol) for pre-dilution if necessary.[1]

Procedure:

  • Pre-Solubilization: Prepare a 1% stock solution of Cyclotene Butyrate in MCT oil or Propylene Glycol.

  • Fat Phase Integration:

    • Cream the butter and sugar.

    • Add the Cyclotene Butyrate stock solution directly to the creamed fat.

    • Rationale: Encapsulating the ester in fat micro-globules delays contact with water until the fat melts in the oven.

  • Dough Formation: Add eggs and dry ingredients. Mix until just combined. Do not overmix to prevent excessive friction heat.[1]

  • Baking:

    • Bake at 180°C (356°F) for 12–15 minutes.

    • Note: The internal crumb temperature will reach ~100°C, while the crust reaches >150°C. This gradient creates a complex flavor profile: higher release at the crust (toasted maple) and slower release in the crumb (creamy maple).

  • Cooling: Allow to cool to room temperature.

Analytical Protocol: Validation of Release Kinetics

To verify the "Pro-Flavor" effect, you must quantify the ratio of Residual Ester (unreacted) to Free Cyclotene (released) in the baked good.

Extraction Methodology (Solvent Assisted)

Warning: Do not use Simultaneous Distillation Extraction (SDE) as the boiling water will artificially hydrolyze the ester, invalidating the results. Use a cold solvent extraction.[1]

  • Sample Prep: Cryogenically grind 10g of baked cookie crumb.

  • Extraction:

    • Add 50mL Dichloromethane (DCM) containing Internal Standard (e.g., 2-Undecanone).[1]

    • Sonicate for 15 minutes at <20°C.

    • Filter and dry over anhydrous Sodium Sulfate.[1]

  • Concentration: Concentrate to 1mL using a gentle Nitrogen stream (TurboVap).

GC-MS Method Parameters
ParameterSetting
Instrument GC-MS (Single Quadrupole)
Column DB-WAX or FFAP (Polar column preferred for Cyclotene separation)
Injector Temp 240°C (Splitless)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 50°C (2 min)

10°C/min

240°C (10 min)
Target Ions (SIM) Cyclotene: m/z 112, 55, 41 Cyclotene Butyrate: m/z 182, 112, 71
Analytical Workflow Diagram

AnalyticalWorkflow cluster_results Output Metrics Sample Baked Matrix (Crumb) Extraction Cold Solvent Extraction (DCM + Internal Std) Sample->Extraction Analysis GC-MS Analysis (SIM Mode) Extraction->Analysis Data Quantification Analysis->Data Metric1 Free Cyclotene (Active Flavor) Data->Metric1 Metric2 Residual Butyrate (Reservoir) Data->Metric2

Figure 2: Analytical workflow for quantifying flavor release efficiency.

Safety & Regulatory Compliance

As a drug development or food science professional, ensuring regulatory compliance is paramount.

  • FEMA GRAS: Cyclotene Butyrate is designated FEMA 4648 . It is Generally Recognized As Safe for use as a flavoring substance.[1]

  • JECFA Evaluation: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2010 (Meeting 73).

    • Metabolism: It is expected to be hydrolyzed in the gastrointestinal tract to Cyclotene and Butyric acid, both of which have established safety profiles [1, 2].

  • Labeling: Typically labeled as "Artificial Flavor" or "Natural Flavor" depending on the synthesis origin (if derived from natural precursors via natural processes, though this specific ester is usually synthetic).

References

  • FEMA (Flavor and Extract Manufacturers Association). (2010).[1] FEMA GRAS Assessment of Aliphatic and Aromatic Esters. FEMA Number 4648.[1] [1]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2010).[1] Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Esters. WHO Food Additives Series: 64. JECFA No. 2056.[1]

  • Reineccius, G. (2006). Flavor Chemistry and Technology. CRC Press.[1] (Reference for general enol ester hydrolysis mechanisms in baking).

  • The Good Scents Company. (2023).[1] Cyclotene Butyrate Data Sheet.[1][1]

Sources

Application

Application Note: Sensory Profiling and Palatability Assessment of 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate

Executive Summary 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Commonly: Cyclotene Butyrate; FEMA 4648) is a high-potency aroma chemical characterized by sweet, maple, caramel, and fruity-nutty notes.[1][2] In pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Commonly: Cyclotene Butyrate; FEMA 4648) is a high-potency aroma chemical characterized by sweet, maple, caramel, and fruity-nutty notes.[1][2] In pharmaceutical development, it serves as a critical palatability enhancer , particularly effective in masking bitter Active Pharmaceutical Ingredients (APIs) in pediatric syrups and oral suspensions.[3]

This guide details the sensory evaluation protocols required to qualify this material. Unlike standard flavor profiling, pharmaceutical assessment requires a dual-focus: Organoleptic Purity (ensuring no hydrolysis to rancid butyric acid) and Masking Efficacy (quantifying bitter-suppression).[1]

Physicochemical Context & Safety

Before sensory exposure, the material must be characterized to ensure panelist safety and data integrity.[3]

Table 1: Critical Material Attributes
PropertySpecificationRelevance to Sensory Protocol
CAS Number 68227-51-0Identity verification.[1][2]
FEMA Number 4648GRAS status confirmation for oral assessment.[3]
Odor Descriptors Maple, Caramel, Fruity, NuttyPrimary attributes for QDA (Quantitative Descriptive Analysis).
LogP (Est.) ~1.2 - 1.8Lipophilic; requires ethanol or PG for stock solution preparation.[1][3]
Solubility Insoluble in water; Soluble in Ethanol/OilsCritical: Do not attempt direct aqueous dilution.[3]
Stability Risk Ester HydrolysisCritical: Degradation releases Butyric Acid (vomit/rancid odor).[3]

Protocol A: Sample Preparation & Stability Screening

Objective: Create standardized evaluation samples while screening for hydrolytic degradation. Rationale: Cyclotene butyrate is an ester.[1][3][4] In the presence of moisture or improper pH, it can hydrolyze into Cyclotene (Maple/Caramel) and Butyric Acid (Rancid/Vomit).[3] Even trace amounts of free butyric acid will invalidate sensory data and cause panel fatigue.[1][3]

Materials
  • Solvent: Propylene Glycol (PG) USP grade or Ethanol (95% Food Grade).[1][3]

  • Matrix: 5% Sucrose solution (for taste) or Odorless Blotter Strips (for smell).

  • Reference Standard: Butyric Acid (1% in PG) – Negative Control.

Step-by-Step Procedure
  • Stock Solution (1% w/w): Weigh 0.1g of Cyclotene Butyrate into 9.9g of Propylene Glycol. Vortex for 30 seconds until fully dissolved.[1][3]

  • Hydrolysis Check (The "Sniff Test"):

    • Dip a blotter strip into the Stock Solution.[1][3]

    • Allow solvent to flash off (30 sec).[1][3]

    • Pass Criteria: Sweet, maple, nutty aroma.[3]

    • Fail Criteria: Sharp, cheese-like, or rancid notes (indicates free butyric acid).[1][3] Stop evaluation if failed.

  • Working Solution (50 ppm): Dilute the Stock Solution 1:200 into the 5% Sucrose matrix.

    • Why Sucrose? Sugar provides a "body" that mimics syrup vehicles, allowing for a more realistic release profile of the aroma than water alone.[3]

Protocol B: GC-Olfactometry (GC-O) Characterization

Objective: Correlate specific chromatographic peaks with sensory attributes to detect trace impurities that human panels might miss in complex mixtures.

Instrumental Setup[1][3][5]
  • GC System: Agilent 7890B (or equivalent) with FID and Olfactory Port (ODP).

  • Column: DB-WAX UI (Polar), 30m x 0.25mm x 0.25µm.[1][3]

  • Oven Program: 50°C (2 min) -> 10°C/min -> 240°C (5 min).

Methodology: Aroma Extract Dilution Analysis (AEDA)
  • Injection: Inject 1µL of the 1% Stock Solution (Split 10:1).

  • Panelist Monitoring: A trained assessor sits at the ODP (sniffing port) and records the start/stop time and descriptor for every odor event.[1][3]

  • Data Correlation:

    • Target Peak: Expect a strong "Caramel/Maple" event at the retention time of Cyclotene Butyrate.[1][3]

    • Impurity Watch: Look for a "Rancid/Sour" event earlier in the chromatogram (Butyric acid elutes earlier on polar columns).[1][3]

  • Outcome: If the "Rancid" region is silent, the material is chemically pure enough for taste masking trials.[1][3]

Protocol C: Quantitative Descriptive Analysis (QDA) & Taste Masking

Objective: Quantify the "Sweet Aromatic" intensity and determine the Masking Efficiency (ME) against a bitter API model.

Experimental Design
  • Panel: 8-10 Trained Sensory Assessors.

  • Scale: 15cm Line Scale (0 = None, 15 = Extreme).

  • Bitter Model: Quinine Hydrochloride (0.1 mM) or Caffeine (0.05%).[1][3]

Workflow Diagram (DOT)

The following diagram illustrates the logic flow from sample prep to data integration.

SensoryWorkflow RawMat Raw Material: Cyclotene Butyrate Stock Stock Soln (1% in PG) (Hydrolysis Check) RawMat->Stock Solubilization GC_O GC-Olfactometry (Purity Verification) Stock->GC_O QC Check Dilution Dilution to 50ppm (Sucrose Matrix) Stock->Dilution Prep GC_O->Dilution If Pass Panel_Odor Panel: Orthonasal (Smell) Dilution->Panel_Odor Panel_Taste Panel: Retronasal (Taste/Masking) Dilution->Panel_Taste Data_Spider Spider Plot (Attribute Intensity) Panel_Odor->Data_Spider Data_Masking Masking Efficiency (% Bitter Reduction) Panel_Taste->Data_Masking

Figure 1: Integrated Sensory Workflow for Cyclotene Butyrate Evaluation. Note the critical decision point at GC-O to prevent sensory fatigue from degraded samples.

Step-by-Step QDA Procedure
  • Attribute Generation: Calibrate panel on the following descriptors:

    • Caramellic (Reference: Furaneol)[3]

    • Maple (Reference: Sotolon)[3]

    • Waxy/Fruity (Reference: Ethyl Butyrate - Note: Cyclotene Butyrate has a heavier, waxier fruitiness)[1]

    • Rancid (Reference: Butyric Acid - Negative attribute)[1]

  • Evaluation Round 1 (Profile): Assess the 50 ppm solution. Panelists mark intensity for each attribute.

  • Evaluation Round 2 (Masking):

    • Sample A: Bitter Model (Quinine) Control.

    • Sample B: Bitter Model + 50 ppm Cyclotene Butyrate.[1][3]

    • Task: Rate the Bitterness Intensity of both.

Calculation: Masking Efficiency (ME)

[1]
  • Target: An ME > 30% is typically considered significant for pharmaceutical excipients.[1][3]

Data Interpretation & Application

Expected Results
  • Odor Profile: Dominant Maple and Caramel notes.[1][3] Secondary Fruity/Pineapple notes.

  • Taste: High sweetness perception (even without added sugar, the aroma enhances sweet perception via cross-modal integration).[3]

  • Defects: Any detection of "Cheesy" or "Vomit" notes indicates hydrolysis.[1][3] The batch must be rejected or re-purified.

Application in Formulation
  • Syrups: Use at 20-50 ppm to mask metallic/bitter notes of antibiotics (e.g., Clarithromycin).[1][3]

  • Chewables: Higher dosage (up to 100 ppm) allowed due to solid matrix stability.[1][3]

  • Stability Note: Ensure final formulation pH is maintained between 4.0 - 6.5 to prevent ester hydrolysis.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2010).[1][3] Safety evaluation of certain food additives and contaminants: Aliphatic and aromatic lactones.[1][3] WHO Food Additives Series: 63. [1][3]

  • FEMA Expert Panel. (2010). FEMA GRAS Assessment of Aliphatic and Aromatic Lactones.[1][3] Flavor and Extract Manufacturers Association.[1][3] (FEMA No. 4648).[1][3][4]

  • Lawless, H. T., & Heymann, H. (2010).[3] Sensory Evaluation of Food: Principles and Practices. Springer Science & Business Media.[1][3] (Standard text for QDA methodology).

  • Mosciano, G. (1990).[1][3] Organoleptic characteristics of flavor materials.[1][3][4][5][6] Perfumer & Flavorist, 15(3),[3] 51. (Source for "Sweet, fruity, pineapple" descriptors).

  • PubChem. (n.d.).[1][3] Compound Summary for CID 109828: Cyclotene butyrate.[1][3][4] National Center for Biotechnology Information.[1][3] [1][3]

Sources

Method

Experimental protocol for flavor dilution analysis of Cyclotene butyrate

Application Note: AN-CB-2026-FD Abstract This technical guide details the experimental protocol for the Flavor Dilution (FD) analysis of Cyclotene Butyrate (CAS: 68227-51-0), a potent flavor modifier used in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CB-2026-FD

Abstract

This technical guide details the experimental protocol for the Flavor Dilution (FD) analysis of Cyclotene Butyrate (CAS: 68227-51-0), a potent flavor modifier used in pharmaceutical masking and food matrices. Unlike standard quantitative assays, this protocol utilizes Aroma Extract Dilution Analysis (AEDA) coupled with Gas Chromatography-Olfactometry (GC-O) to determine the compound's potency and odor contribution within a complex matrix.[1] The methodology emphasizes the preservation of this labile ester, preventing hydrolysis into cyclotene and butyric acid, and ensures high-fidelity sensory data through a self-validating dual-column approach.

Introduction & Chemical Context

Cyclotene Butyrate (Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester) is a critical flavor enhancer characterized by a sweet, nutty, and fruity profile that modifies the maple/caramel notes of its parent compound, Cyclotene. In drug development, it is often employed to mask bitter active pharmaceutical ingredients (APIs) in pediatric formulations.

Why FD Analysis? Standard GC-MS quantitation provides concentration data but fails to correlate concentration with sensory impact. FD analysis determines the FD Factor —the highest dilution at which the compound is still olfactometrically detectable.[1][2][3][4][5] This metric is essential for calculating the Odor Activity Value (OAV) , defining the compound's actual contribution to the flavor profile.

Key Physicochemical Constraints:

  • Thermal Instability: Cyclopentenone esters can degrade under high thermal stress.

  • Hydrolysis Risk: Susceptible to hydrolysis in aqueous acidic/basic conditions, reverting to Cyclotene (maple) and Butyric acid (rancid cheese).

  • LogP (~1.83): Moderately lipophilic, requiring specific solvent selection for extraction.

Experimental Workflow (Logic & Causality)

The following workflow is designed to minimize artifact formation (e.g., thermal degradation) while maximizing extraction efficiency.

AEDA_Workflow Sample Sample Matrix (Liquid/Solid) Extraction Extraction (SAFE) Solvent-Assisted Flavor Evaporation Sample->Extraction Isolate Volatiles (Avoid Artifacts) Conc Concentration (Vigreux / N2 Stream) Extraction->Conc Enrichment Dilution Stepwise Dilution (1:3 Series) Conc->Dilution Generate Series GCO GC-O Analysis (Dual Column: Polar/Non-Polar) Dilution->GCO Sniffing Port Data FD Factor Calculation & Identification GCO->Data Sensory Correlation

Figure 1: Optimized AEDA Workflow for Labile Esters.

Materials & Safety
ComponentSpecificationRationale
Target Analyte Cyclotene Butyrate (>98% purity)Reference standard for RI and odor quality confirmation.
Extraction Solvent Dichloromethane (DCM) or Diethyl Ether (Distilled)Low boiling point (40°C) allows concentration without losing the analyte (BP ~116°C @ 2mmHg).
Internal Standard 2-Methyl-3-heptanone or Isotopically labeled CycloteneEssential for checking recovery rates and retention time correction.
Drying Agent Anhydrous Sodium Sulfate (

)
Removes water to prevent hydrolysis of the ester during concentration.
Alkane Standard

n-alkanes
Required for Linear Retention Index (RI) calculation.

Safety Note: Cyclotene butyrate is generally safe (FEMA 4648), but DCM is a potential carcinogen. All extractions must occur in a fume hood.

Detailed Protocol
Phase 1: Artifact-Free Extraction (SAFE Method)

Goal: Extract volatiles without thermally degrading Cyclotene Butyrate.

  • Sample Prep: Mix 50 g of the sample matrix (e.g., syrup) with 50 mL of distilled water.

  • Internal Standard: Spike with

    
     of 2-methyl-3-heptanone (approx. 100 ppm in methanol).
    
  • SAFE Distillation: Transfer to a Solvent-Assisted Flavor Evaporation (SAFE) apparatus.

    • Insight: Unlike Simultaneous Distillation-Extraction (SDE), SAFE operates under high vacuum (~10^-4 mbar) and low temperature (~40°C). This is critical to prevent the hydrolysis of the butyrate ester.

  • Solvent Extraction: Extract the aqueous distillate with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the organic phase over anhydrous

    
     for 12 hours at 4°C.
    
  • Concentration: Concentrate the extract to exactly 1 mL using a Vigreux column (45°C water bath) followed by a gentle nitrogen stream. Do not evaporate to dryness.

Phase 2: Stepwise Dilution (The AEDA Core)

Goal: Create a dilution series to determine the potency threshold.

  • Stock Solution: The concentrated extract (from Phase 1) is defined as FD = 1 .

  • Dilution Series: Prepare a 1:3 dilution series using DCM:

    • Dilution 1: 1 part extract + 2 parts solvent (FD = 3)

    • Dilution 2: 1 part Dilution 1 + 2 parts solvent (FD = 9)

    • Continue to FD = 27, 81, 243, 729, etc., until no odor is perceptible.

    • Why 1:3? A 1:3 series provides higher resolution than 1:2 and fewer injection steps than 1:10.

Phase 3: Gas Chromatography-Olfactometry (GC-O) Setup

Goal: Simultaneous chemical separation and sensory detection.[5]

Instrument Configuration:

  • GC System: Agilent 7890B (or equivalent) with an Olfactory Detection Port (ODP).

  • Injector: Cool-on-Column or PTV (Programmed Temperature Vaporizer) to prevent thermal degradation at the inlet.

  • Columns (Dual-Column Validation):

    • Primary: DB-FFAP (Polar) - Excellent for separating esters and acids.

    • Secondary: DB-5ms (Non-polar) - Confirms identity via RI.

  • Splitter: Effluent split 1:1 between Mass Spectrometer (MS) and Sniffing Port.

  • Sniffing Port: Humidified air makeup (20 mL/min) to prevent nasal dehydration.

GC Method Parameters:

  • Oven: 40°C (2 min)

    
     6°C/min 
    
    
    
    240°C (10 min).
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Transfer Line: 240°C.

Phase 4: Sensory Analysis & Data Processing

Goal: Calculate the FD Factor.

  • Panel: Three trained panelists (screened for specific anosmia to butyrate esters).

  • Procedure:

    • Inject

      
       of the FD=1 sample.
      
    • Panelist records the Retention Time , Odor Description (e.g., "Sweet, nutty, maple"), and Intensity .

    • Repeat with FD=3, FD=9, etc.

  • Stopping Rule: Analysis stops when the panelist can no longer detect the specific "nutty/fruity" note of Cyclotene Butyrate at the expected retention time.

Data Analysis & Interpretation
Calculating the FD Factor

The FD factor is the dilution factor of the last dilution where the odorant was detected.[1][2][3][4][5]

Dilution RatioFD FactorPanelist 1 DetectionPanelist 2 DetectionConsensus
Neat (Original)1YesYesDetected
1:33YesYesDetected
1:99YesYesDetected
1:2727YesNoTrace
1:8181NoNoNot Detected

Result: In this example, the FD Factor for Cyclotene Butyrate is 27 .

Validation: Linear Retention Index (LRI)

To confirm that the odorant is indeed Cyclotene Butyrate and not a co-eluting impurity, calculate the LRI using the n-alkane ladder:



  • Target LRI (Polar DB-FFAP): ~1950-2050 (Est.)

  • Target LRI (Non-polar DB-5): ~1250-1350 (Est.)

  • Self-Validating Step: If the odor descriptor matches but the LRI deviates by >10 units from the reference standard, the identification is rejected.

Troubleshooting & QC

QC_Logic Start GC-O Run Check1 Peak Detected on MS? Start->Check1 Check2 Odor Detected at Port? Check1->Check2 Yes Issue1 Issue: Below MS Limit Action: Rely on FD Factor Check1->Issue1 No (Common for potent odors) Issue2 Issue: Co-elution Action: Swap Column Polarity Check2->Issue2 Mixed Odor Success Valid ID Check2->Success Clear Odor

Figure 2: QC Decision Tree for GC-O Analysis.

  • Ghost Peaks: If "Rancid/Cheesy" notes appear at a different retention time, hydrolysis has occurred. Check extraction pH and temperature.

  • Olfactory Fatigue: Limit sniffing sessions to 20 minutes with 45-minute breaks.

References
  • The Good Scents Company. (n.d.). Cyclotene butyrate - Chemical Properties and Odor Profile. Retrieved February 6, 2026, from [Link]

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses 26, 533–545.
  • Bio-Protocol. (2019). Aroma Extract Dilution Analysis (AEDA) and GC-O Analysis Protocol. Retrieved February 6, 2026, from [Link]

  • Feng, Y., et al. (2015).[5] Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction. Food Chemistry. Retrieved February 6, 2026, from [Link]

Sources

Application

Use of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate in fragrance compositions

Application Note: 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate in Fragrance Compositions [1][2][3][4] Part 1: Executive Summary & Strategic Context 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS 68227-51-0), also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate in Fragrance Compositions [1][2][3][4]

Part 1: Executive Summary & Strategic Context

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS 68227-51-0), also known as Cyclotene Butyrate , represents a sophisticated tool for the modern perfumer and flavorist.[1][3][4] While primarily recognized in the flavor industry (FEMA 4648) for its maple, caramel, and nutty nuances, its application in fragrance is a high-value niche that requires precise technical handling.[3][4]

Unlike its parent molecule, Cyclotene (Methyl Cyclopentenolone), which is prone to rapid oxidation and discoloration, the butyrate ester offers a latent release mechanism and improved stability profile.[4] However, this stability comes with a caveat: the potential hydrolysis into butyric acid necessitates strict formulation controls.[3][4]

Target Audience: This guide is designed for R&D chemists and senior perfumers seeking to engineer "Gourmand," "Oriental," and "Tobacco" accords with extended substantivity and reduced discoloration risks.[4]

Part 2: Chemical & Olfactory Profile

Physicochemical Constants
PropertyValueNotes
CAS Number 68227-51-0
FEMA Number 4648GRAS for Flavor Use
Molecular Weight 182.22 g/mol
LogP (Predicted) ~1.83 - 1.89Moderate lipophilicity; compatible with ethanol & DEP
Boiling Point ~305°C (760 mmHg)Base/Middle note fixative behavior
Vapor Pressure 0.001 mmHg @ 25°CLow volatility; high substantivity
Flash Point >100°C (273°F)Safe for standard compounding
Appearance Colorless to pale yellow liquid
Olfactory Architecture
  • Primary Descriptors: Maple syrup, toasted nut (walnut/pecan), caramel, fenugreek.

  • Secondary Nuances: Coffee, licorice, celery seed, faint fruity-buttery undertone.[3][4][5]

  • Functional Benefit: Acts as a "softener" for sharp spicy notes (e.g., Clove, Cinnamon) and a "bridge" in tobacco accords.

Part 3: Technical Protocols & Formulation Strategy

The Hydrolysis Risk Management Protocol

Expert Insight: The critical failure mode for this ingredient is hydrolysis .[3][4] Upon exposure to water or extreme pH, the ester bond cleaves, releasing:

  • Cyclotene: Desirable maple note, but prone to browning.[3][4]

  • Butyric Acid: Undesirable "rancid butter/vomit" odor.[1][3][4]

Protocol 1: Stability Validation (The "Acid Test")

  • Objective: Determine formulation shelf-life without off-odor generation.

  • Method:

    • Prepare a 1% solution of Cyclotene Butyrate in three bases:

      • Base A: Anhydrous Ethanol (Standard Perfume).[3][4]

      • Base B: Isopropyl Myristate (Oil-based).[1][3][4]

      • Base C: Aqueous Cream Base (pH 6.5).[3][4]

    • Incubate at 45°C for 4 weeks (Accelerated Aging).

    • Analysis: GC-MS monitoring for the appearance of Butyric Acid (m/z 60, 73, 88).

    • Acceptance Criteria: <0.1% hydrolysis detected.

Recommendation: Use strictly in anhydrous systems (Fine Fragrance, Candles, Wax Melts, Reed Diffusers). Avoid direct use in aqueous toiletries unless encapsulated.[1][3][4][6]

Accord Formulation: "Noir Gourmand"

This protocol demonstrates how to use Cyclotene Butyrate to create a sophisticated coffee-tobacco base.[1][3][4]

Step-by-Step Methodology:

  • Solubilization: Pre-dilute Cyclotene Butyrate to 10% in Dipropylene Glycol (DPG) . Rationale: Pure material is potent; DPG ensures accurate dosing.[3][4]

  • Core Structure (The Skeleton):

    • Iso E Super: 400 parts[3][4]

    • Hedione: 200 parts[3][4]

    • Vanillin: 20 parts[3][4]

  • The Modifier (The Variable):

    • Add Cyclotene Butyrate (10% soln): 15 parts .

    • Contrast: Compare with a trial using Cyclotene (10% soln).[3][4]

  • Evaluation:

    • T=0: The Cyclotene Butyrate trial will smell softer, less "burnt" than the Cyclotene trial.[3][4]

    • T=1 Month: The Cyclotene trial will likely show darkening (Schiff base formation with Vanillin/Anthranilates).[3][4] The Butyrate trial should remain color-stable.

Regulatory & Safety Diligence
  • FEMA GRAS Status: Confirms low oral toxicity.[1][3][4]

  • Dermal Safety: While specific HRIPT data for the ester may be proprietary, the metabolic breakdown products (Cyclotene and Butyric Acid) are well-characterized.[1][3][4]

  • Guideline: Treat as a Novel Fragrance Ingredient .

    • Maximum Use Level: Recommend < 0.5% in final product to avoid potential sensitization risks associated with enolone derivatives and to prevent overwhelming the composition.[3][4]

    • Labeling: Verify regional compliance (EU CLP, US TSCA) before commercialization.

Part 4: Visualizing the Mechanism

The following diagram illustrates the stability vs. hydrolysis pathways, highlighting why anhydrous formulation is critical.

G cluster_0 Anhydrous Environment (Perfume/Candle) cluster_1 Aqueous/High pH (Lotion/Soap) Substrate Cyclotene Butyrate (Stable Ester) Stable Olfactory Profile: Soft Maple/Nutty NO Discoloration Substrate->Stable Maintained Hydrolysis Hydrolysis Reaction Substrate->Hydrolysis + H2O / Heat Product1 Cyclotene (Oxidation Risk) Hydrolysis->Product1 Product2 Butyric Acid (Off-Odor: Rancid) Hydrolysis->Product2

Figure 1: Stability pathway analysis.[1][3][4] Anhydrous systems preserve the ester's integrity, while aqueous environments risk releasing off-odors.[1][3]

References

  • The Good Scents Company. (n.d.).[1][3][4] Cyclotene butyrate (CAS 68227-51-0) Data Sheet. Retrieved from [Link]

  • FEMA. (2011).[1][3][4] FEMA GRAS Assessment of Aliphatic and Aromatic Esters. Flavor and Extract Manufacturers Association.[1][3][4] (Referenced via FEMA #4648).[2][3][4]

  • PubChem. (n.d.).[1][3][4] Compound Summary: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.[1][2][3][4] National Library of Medicine.[1][3][4] Retrieved from [Link][1]

  • Research Institute for Fragrance Materials (RIFM). (2019).[1][3][4][7] Safety Assessment of Cyclohexyl Butyrate and Related Esters. (Contextual read-across for ester metabolism). Food and Chemical Toxicology. Retrieved from [Link]

Sources

Method

Analytical Standards &amp; Protocols: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It bridges the gap between the compound's traditional use in flavor chemistry and the rigorous pu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It bridges the gap between the compound's traditional use in flavor chemistry and the rigorous purity profiling required in drug development and toxicology studies.

Common Name: Cyclotene Butyrate CAS: 68227-51-0 Application Focus: Purity Profiling, Stability Assessment, and Impurity Identification in Pharmaceutical/Toxicological Matrices.[1][2]

Executive Summary & Chemical Context

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is the enol ester of the cyclic diketone Cyclotene (3-methyl-2-cyclopenten-1-one).[1][2] While widely utilized as a high-impact flavoring agent (maple/caramel notes), its structural core—a cyclic enolone ester —presents unique challenges for analytical standardization in drug development.[1][2]

The Core Analytical Challenge: The compound is an enol ester , rendering it thermodynamically susceptible to hydrolysis. Upon exposure to moisture or protic solvents, it degrades rapidly into Cyclotene (which exists in keto-enol equilibrium) and Butyric Acid .[1][2]

  • Implication: Standard analytical workflows must be modified to prevent on-column degradation (GC) or in-vial hydrolysis (HPLC).

  • Significance: In drug development, this compound often serves as a pro-drug model or a metabolic intermediate.[2] Accurate quantification requires separating the intact ester from its degradation products.[2]

Physicochemical Profile

PropertyValueCritical Analytical Note
Molecular Formula C₁₀H₁₄O₃MW: 182.22 g/mol
LogP ~1.89Moderately lipophilic; suitable for RP-HPLC.[1][2]
Boiling Point ~85°C (0.1 mmHg)Volatile; amenable to GC, but thermal lability is a risk.
UV Max ~235–245 nmConjugated enone system allows UV detection.[2]
Solubility Soluble in Alcohol, ACNAvoid alcohols in stock solutions to prevent transesterification.

Handling & Storage Protocol

  • Primary Hazard: Hydrolysis driven by ambient humidity.[2]

  • Storage: -20°C under Argon/Nitrogen atmosphere.

  • Solvent Selection:

    • Preferred: Anhydrous Acetonitrile (ACN), Dichloromethane (DCM), or Hexane.

    • Forbidden: Methanol/Ethanol (causes transesterification), Water (causes hydrolysis).

  • Thawing: Allow vial to reach room temperature before opening to prevent condensation.

Analytical Protocol A: GC-MS for Purity & Volatile Impurities

Objective: Primary assay for purity and identification of volatile organic impurities (VOIs).[1][2] Rationale: GC is preferred for resolution of the butyric acid impurity, which can tail significantly in HPLC.

Instrument Parameters
  • System: Agilent 7890/5977 (or equivalent) with Split/Splitless Inlet.

  • Column: DB-5MS UI (Ultra Inert) or equivalent (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Reasoning: A low-polarity phase minimizes interaction with the polar enol degradation product.[1][2] "Ultra Inert" is mandatory to prevent catalytic hydrolysis on the column wall.[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: 250°C, Split Ratio 50:1.[2]

    • Note: High split ratio ensures rapid transfer to the column, minimizing residence time in the hot inlet.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1101800.0
Ramp 2252805.0
MS Acquisition[1][2]
  • Mode: Scan (35–350 amu) for ID; SIM for trace impurity quantification.[2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

System Suitability Criteria (SST)
  • Tailing Factor: < 1.2 for the parent peak.[2]

  • Resolution: > 2.0 between Butyric Acid (early eluter) and Cyclotene Butyrate.

  • On-Column Degradation Check: Inject a high concentration standard.[1][2] If a "shelf" or plateau appears between the parent peak and the Cyclotene peak, on-column thermal degradation is occurring.[2] Lower the inlet temperature to 220°C.

Analytical Protocol B: HPLC-UV for Stability Studies

Objective: Monitoring degradation kinetics and quantifying non-volatile degradation products in aqueous/biological matrices.[1][2] Rationale: HPLC avoids thermal stress.[2] Acidified mobile phase suppresses the ionization of the enol and acid, sharpening peaks.

Instrument Parameters
  • System: UHPLC (e.g., Waters Acquity or Shimadzu Nexera).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 100 mm × 2.1 mm, 1.8 µm.

    • Reasoning: End-capping prevents silanol interactions with the cyclic enone.[1][2]

  • Wavelength: 240 nm (Primary), 210 nm (Secondary for Butyric acid detection).[2]

  • Column Temp: 30°C.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water.[2]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[2]

  • Note: Do not use Phosphate buffer if MS detection is planned.[2]

Gradient Profile
Time (min)% A% BCurve
0.09010Initial
5.01090Linear
7.01090Hold
7.19010Re-equilibrate
Sample Preparation (Critical)
  • Stock: Dissolve 10 mg in 10 mL Anhydrous ACN .

  • Diluent: 50:50 Water:ACN.

  • Procedure: Prepare working standards immediately prior to injection.[2] Do not store aqueous dilutions > 4 hours.

Degradation Pathway & Logic Map

The following diagram illustrates the analytical logic and the chemical degradation pathway that necessitates this dual-method approach.

G cluster_degradation Degradation Pathway (Hydrolysis) cluster_methods Analytical Selection Logic Compound 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Analyte) Intermed Hydrolysis (+ H2O) Compound->Intermed GC GC-MS Method (Volatile/Non-Polar) Compound->GC Purity Assay (Anhydrous) HPLC HPLC-UV Method (Aqueous/Stability) Compound->HPLC Kinetics/Metabolism (Aqueous) Product1 Cyclotene (Keto-Enol Tautomer) Intermed->Product1 Product2 Butyric Acid Intermed->Product2 GC->Product2 Detects (Tailing Risk) HPLC->Product1 Detects (UV Active)

Caption: Analytical workflow contrasting the degradation pathway (Red) with method selection logic (Green/Yellow).

Troubleshooting & Validation Tips

A. Peak Broadening in GC[2]
  • Cause: Free Butyric Acid interacting with active sites in the liner.[2]

  • Solution: Use deactivated glass wool liners.[2] If persistence occurs, derivatize the sample (e.g., TMS-diazomethane) to methylate the acid, though this consumes the parent ester if not controlled. Recommendation: Stick to Ultra Inert columns and liners.[2]

B. "Ghost Peaks" in HPLC[2]
  • Cause: Transesterification with Methanol.[2]

  • Scenario: If Methanol is used as a solvent or mobile phase, a peak corresponding to Cyclotene Methyl Carbonate or similar artifacts may appear.[2]

  • Solution: Strictly use Acetonitrile (ACN) for all organic phases.[2]

C. Quantifying the Enol (Cyclotene)

Cyclotene exists as a tautomer.[2][3][4] In GC, it typically elutes as a single peak (the enol form is stabilized by intramolecular H-bonding).[2] In HPLC, ensure the pH is acidic (pH ~2-3) to keep it in the non-ionized form, preventing peak splitting.

References

  • SIELC Technologies. (2018).[2] HPLC Method for Analysis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link]

  • The Good Scents Company. (2024).[2] Cyclotene Butyrate: Organoleptic Properties and Safety. Retrieved from [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester. Retrieved from [Link]

Sources

Application

Advanced Sample Preparation Strategies for Volatile Flavor Analysis

Application Note: AN-VFA-2024-01 Abstract The accurate analysis of volatile flavor compounds (VFCs) is a balance between extraction efficiency and thermodynamic fidelity. Unlike non-volatile analysis, where exhaustive ex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-VFA-2024-01

Abstract

The accurate analysis of volatile flavor compounds (VFCs) is a balance between extraction efficiency and thermodynamic fidelity. Unlike non-volatile analysis, where exhaustive extraction is often the goal, volatile analysis requires maintaining the specific "headspace profile" that correlates with human sensory perception or avoiding the formation of thermal artifacts during isolation. This guide provides a rigorous framework for selecting and executing two critical methodologies: Headspace Solid Phase Microextraction (HS-SPME) for high-throughput profiling, and Solvent Assisted Flavor Evaporation (SAFE) for the artifact-free isolation of thermally labile compounds.

Part 1: Strategic Framework – The Matrix Challenge

In both food matrices and pharmaceutical suspensions, the matrix (lipids, proteins, hydrocolloids) exerts a "mass transfer resistance" effect. A standard liquid-liquid extraction often fails because it co-extracts non-volatiles that contaminate GC liners, or requires heat that degrades labile esters and thiols.

The Decision Matrix

Before selecting a protocol, the analyst must characterize the target and the matrix.

DecisionMatrix Start Start: Define Analytical Goal TargetType Is the Target Thermally Labile? (e.g., Thiols, Furanones) Start->TargetType Throughput High Throughput Required? TargetType->Throughput No (Stable) Method_SAFE Protocol B: SAFE (Vacuum Distillation) TargetType->Method_SAFE Yes (High Risk) Matrix Matrix Composition? Throughput->Matrix No / High Sensitivity Needed Method_SPME Protocol A: HS-SPME (Equilibrium Extraction) Throughput->Method_SPME Yes (>20 samples/day) Matrix->Method_SAFE High Lipid/Complex Method_SBSE Consider SBSE (Twister) (High Capacity) Matrix->Method_SBSE Aqueous/Trace Level

Figure 1: Decision tree for selecting the appropriate volatile extraction methodology based on analyte stability and matrix complexity.

Part 2: Protocol A – Headspace Solid Phase Microextraction (HS-SPME)[1]

Best For: High-throughput screening, comparative profiling, and automated QC of raw materials. Mechanism: Equilibrium partitioning between three phases: Sample Matrix


 Headspace 

Fiber Coating.
Critical Material Selection
  • Fiber Choice: Do not use pure PDMS for broad flavor profiling. It discriminates against polar compounds (short-chain acids/alcohols).

    • Recommendation:DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) . This "triple-phase" fiber covers the widest polarity and molecular weight range (MW 40–275).

  • Vial Size: 20 mL headspace vials are standard. Maintain a constant phase ratio (

    
    ) by using exactly 5 mL or 10 mL of sample consistently.
    
Step-by-Step Workflow

Step 1: Sample Homogenization & Modification

  • Solids: Grind frozen samples (liquid

    
    ) to increase surface area. Weigh 2.0 g into the vial.
    
  • Liquids: Pipette 5.0 mL into the vial.

  • The "Salting Out" Effect:[1] Add 30% (w/v) NaCl.

    • Why: Salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles and driving them into the headspace (

      
       increases).
      

Step 2: Internal Standard Addition

  • Add 5-10

    
    L of Internal Standard (ISTD) solution directly into the matrix, not on the glass wall.
    
  • Recommended ISTD: 2-Octanol (general) or isotopically labeled analogs (e.g.,

    
    -Acetate) for targeted quantification.
    

Step 3: Incubation & Extraction (Automated)

  • Incubation: 40°C for 20 minutes with agitation (500 rpm).

    • Note: Do not exceed 60°C for flavors to prevent Maillard reactions or degradation.

  • Extraction: Expose fiber to headspace for 30 minutes.

  • Desorption: 250°C for 3 minutes in the GC inlet (Splitless mode). Use a narrow-bore inlet liner (0.75 mm ID) to sharpen peaks.

Optimization Data (Example: Fruit Esters)
ParameterCondition ACondition B (Optimized)Impact on Sensitivity
Salt Addition NoneSaturation (NaCl)+300% (Polar analytes)
Agitation Static500 RPM+40% (Faster equilibrium)
Temp 60°C40°C-10% (But artifacts reduced)

Part 3: Protocol B – Solvent Assisted Flavor Evaporation (SAFE)[3]

Best For: Isolation of thermally labile compounds (thiols, furanones), fatty matrices (oils, emulsions), and olfactory analysis (GC-O). Mechanism: High-vacuum cryogenic distillation. It separates volatiles from non-volatiles (lipids/sugars) at low temperatures, preventing artifact formation.

The SAFE Apparatus Setup

The system requires a high-vacuum pump (


 mbar) and a specialized SAFE head (Engel et al., 1999).

SAFE_Workflow Sample Sample Extract (in Solvent) DroppingFunnel Dropping Funnel (Slow Feed) Sample->DroppingFunnel DistillationUnit SAFE Head (Thermostated 40°C) DroppingFunnel->DistillationUnit Dropwise ColdTrap Cryogenic Trap (Liquid N2) DistillationUnit->ColdTrap Volatiles Flash Evaporate Vacuum High Vacuum (<10^-3 mbar) Vacuum->ColdTrap Pulls Vapor Concentration Concentration (Vigreux Column) ColdTrap->Concentration Thaw & Dry GCMS GC-MS Analysis Concentration->GCMS

Figure 2: Workflow for Solvent Assisted Flavor Evaporation (SAFE), ensuring separation of volatiles from non-volatile matrix components under cryogenic vacuum.

Step-by-Step Workflow

Step 1: Solvent Extraction

  • Extract the sample (e.g., 50 g of fruit puree or pharmaceutical syrup) with dichloromethane (DCM) or diethyl ether.

  • Note: Do not dry the extract yet; water is removed during SAFE.

Step 2: The SAFE Distillation

  • Connect the SAFE apparatus to the vacuum pump.[2] Cool the receiving traps with Liquid Nitrogen (

    
    ).
    
  • Thermostat the distillation vessel water bath to 40°C.

  • Critical Step: Introduce the extract dropwise via the dropping funnel. The vacuum causes instant vaporization of solvent and volatiles. Non-volatiles (sugars, lipids) remain in the distillation flask.

  • Volatiles re-condense immediately in the

    
     traps.
    

Step 3: Post-Distillation Workup

  • Thaw the distillate. Dry over anhydrous Sodium Sulfate (

    
    ) to remove co-distilled water.
    
  • Concentrate the extract to 100

    
    L using a Vigreux column or gentle Nitrogen stream. Never evaporate to dryness.
    

Part 4: Validation & Scientific Integrity

To ensure Trustworthiness , the method must be validated.

Internal Standards & Recovery

Quantification in flavor analysis is notoriously difficult due to matrix effects.

  • Stable Isotope Dilution Analysis (SIDA): The gold standard. Add

    
     or Deuterated analogs of key analytes before extraction. This corrects for losses during SAFE or SPME competition effects.
    
  • Response Factors: If SIDA is too costly, calculate Relative Response Factors (RRF) using a chemically similar standard (e.g., 2-methyl-3-heptanone).



Troubleshooting Guide
IssueProbable CauseCorrective Action
Poor Reproducibility (SPME) Fiber degradation or inconsistent incubation time.Replace fiber every 100 injections. Automate incubation.
Peak Tailing (Acids) Active sites in liner or column.Use deactivated wool liners. Trim column 10cm.
"Burnt" Note in SAFE Bath temp too high or vacuum leak.Ensure bath <40°C. Check vacuum seals (<

mbar).
Missing High Boilers Discrimination in SPME.[3]Switch to SBSE (Twister) or increase SPME extraction temp (risk of artifacts).

References

  • Arthur, C. L., & Pawliszyn, J. (1990). Solid phase microextraction with thermal desorption using fused silica optical fibers. Analytical Chemistry. [Link]

  • Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavour evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[2] European Food Research and Technology. [Link]

  • Risticevic, S., et al. (2010). Recent developments in solid-phase microextraction. Analytical and Bioanalytical Chemistry. [Link]

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chemical Senses. [Link]

Sources

Method

Application Note: High-Sensitivity Analysis of Cyclotene Butyrate via Headspace Solid-Phase Microextraction (HS-SPME)

Executive Summary Cyclotene butyrate (Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester) is a critical flavor and fragrance ingredient characterized by its sweet, maple-like, and nutty aroma profile. Its analysis is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclotene butyrate (Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester) is a critical flavor and fragrance ingredient characterized by its sweet, maple-like, and nutty aroma profile. Its analysis is frequently complicated by its semi-volatile nature and susceptibility to hydrolysis in aqueous matrices.

This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) workflow designed to maximize recovery while minimizing artifact formation. Unlike liquid-liquid extraction (LLE), which consumes large volumes of solvent and risks emulsion formation, HS-SPME offers a solvent-free, equilibrium-based approach that selectively concentrates the analyte from the headspace, protecting the GC system from non-volatile matrix components.

Chemical Profile & Target Analyte

Understanding the physicochemical properties of Cyclotene Butyrate is a prerequisite for selecting the correct SPME fiber coating.

ParameterValueImplications for SPME
Chemical Name 2-methyl-5-oxo-1-cyclopenten-1-yl butanoateTarget Analyte
CAS Number 68227-51-0Reference Standard ID
Molecular Weight 182.22 g/mol Suitable for GC-MS
LogP (Octanol/Water) ~1.83 (Estimated)Moderate polarity; requires polar/semi-polar fiber affinity.
Boiling Point ~305°C (at 760 mmHg)Semi-volatile; requires heated headspace for efficient mass transfer.
Solubility Insoluble in water; Soluble in alcohol"Salting out" will significantly enhance headspace concentration.

Method Development Strategy

Fiber Selection Logic

Recommendation: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) [1]

  • Why not pure PDMS? While a 100 µm PDMS fiber is standard for non-polar volatiles, Cyclotene Butyrate contains a polar ketone and ester functionality. Pure PDMS often yields poor recovery for such semi-polar compounds.

  • Why DVB/CAR/PDMS? This "triple-phase" fiber combines the absorption properties of PDMS with the adsorption properties of porous carbons (Carboxen) and resins (DVB).

    • Mechanism:[2] The DVB layer targets the semi-volatiles (like our ester), while the Carboxen layer retains smaller volatiles that may be monitored as degradation markers. This fiber covers the widest polarity range, ensuring that if the ester hydrolyzes back to Cyclotene (highly polar), the method can still detect the parent and metabolite simultaneously.

Extraction Mode: Headspace (HS) vs. Immersion (DI)

Selected Mode: Headspace (HS-SPME) Direct Immersion (DI) is rejected for this application. Cyclotene butyrate is often analyzed in food or fragrance matrices containing sugars, proteins, or heavy oils. DI would foul the fiber with non-volatiles, shortening fiber life and causing "ghost peaks" in the chromatogram. HS mode relies on Henry’s Law, extracting only the volatile portion, effectively filtering the matrix.

Experimental Protocol

Materials & Reagents
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex 2cm assembly recommended).

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organic impurities.

  • Internal Standard (ISTD): 2-Acetylthiophene (or deuterated analog if available) – structurally similar but chromatographically distinct.

Sample Preparation (Step-by-Step)
  • Matrix Modification (Salting Out):

    • Add 1.5 g of NaCl to a 20 mL headspace vial.

    • Scientific Rationale: High ionic strength decreases the solubility of organic compounds in the aqueous phase (Salting-out effect), driving the partition coefficient (

      
      ) in favor of the headspace.
      
  • Sample Loading:

    • Add 5 mL of the liquid sample (or 1 g solid sample + 4 mL water) to the vial containing salt.

    • Add 10 µL of Internal Standard solution (100 ppm in Methanol).

    • Immediately cap the vial tightly to prevent volatile loss.

  • Equilibration:

    • Place vial in the autosampler heating block.

    • Temp: 50°C.

    • Agitation: 500 RPM (ensure vortex does not splash septum).

    • Time: 10 minutes.

    • Rationale: This step ensures the headspace concentration reaches equilibrium with the liquid phase before the fiber is introduced.

SPME Extraction Parameters[5][6][7]
  • Fiber Exposure: Penetrate septum; expose fiber to the headspace (22 mm depth usually avoids liquid contact).

  • Extraction Temp: 50°C.

  • Extraction Time: 30 minutes.

  • Agitation: Continuous at 250-500 RPM.

    • Note: Do not exceed 60°C. While higher heat increases headspace concentration, it risks hydrolyzing the butyrate ester back to cyclotene and butyric acid.

GC-MS Configuration
ComponentSetting
Inlet Splitless Mode (1 min), then 50:1 Split
Desorption Temp 250°C (Ensure liner is SPME-specific, narrow ID: 0.75mm)
Desorption Time 3 minutes (Fiber remains in inlet to clean)
Column DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 40°C (2 min)

10°C/min to 200°C

20°C/min to 280°C (Hold 3 min)
MS Source/Quad 230°C / 150°C
Acquisition SIM Mode (Target Ion: m/z 112, 182; Qual Ion: 69) or Scan (40-350 amu)

Visualized Workflows

SPME Analytical Workflow

The following diagram illustrates the mass transfer pathway and critical control points in the analysis.

SPME_Workflow Sample Sample Matrix (Liquid/Solid) Vial Headspace Vial (20mL + NaCl) Sample->Vial Aliquot Equilibrium Equilibration (50°C, 10 min) Vial->Equilibrium Heat & Agitate Fiber SPME Fiber (DVB/CAR/PDMS) Equilibrium->Fiber Insert Fiber Extraction HS Extraction (30 min, 50°C) Fiber->Extraction Adsorption GC_Inlet GC Inlet Desorption (250°C, 3 min) Extraction->GC_Inlet Thermal Desorption Separation GC Separation (DB-5MS Column) GC_Inlet->Separation Analyte Transfer Detection MS Detection (SIM/Scan) Separation->Detection Quantification

Caption: Figure 1. Step-by-step mass transfer workflow for Cyclotene Butyrate analysis, highlighting the transition from matrix to detector.

Method Optimization Logic

This decision tree explains the troubleshooting logic if sensitivity is low.

Optimization_Logic Start Low Sensitivity? Check_Fiber Check Fiber Type Start->Check_Fiber Decision1 Is Fiber Polar? Check_Fiber->Decision1 Check_Salt Check Salt Addition Decision2 Is NaCl Saturated? Check_Salt->Decision2 Check_Temp Check Extraction Temp Decision3 Temp > 60°C? Check_Temp->Decision3 Decision1->Check_Salt Yes Action1 Switch to DVB/CAR/PDMS Decision1->Action1 No Decision2->Check_Temp Yes Action2 Add NaCl to >30% w/v Decision2->Action2 No Action3 Reduce Temp (Prevent Hydrolysis) Decision3->Action3 Yes Action4 Increase Time (Not Temp) Decision3->Action4 No

Caption: Figure 2. Troubleshooting logic for optimizing Cyclotene Butyrate recovery. Note the critical temperature limit to prevent ester degradation.

Quality Control & Validation

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met:

  • Linearity: Prepare a 5-point calibration curve (e.g., 10 ppb to 1000 ppb) in the same matrix as the samples. An

    
     confirms that the fiber is not saturated.
    
  • Fiber Carryover: Run a blank fiber desorption after the highest standard. If carryover > 1%, increase desorption time to 5 minutes or temperature to 260°C (do not exceed fiber max temp).

  • Stability Check: Monitor the ratio of Cyclotene Butyrate to Cyclotene (parent). If the Cyclotene peak increases over time in the same sample vial, hydrolysis is occurring during the extraction. Reduce extraction temperature immediately.

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

  • Sigma-Aldrich (Supelco). SPME Fiber Selection Guide. Merck KGaA.

  • The Good Scents Company. Cyclotene Butyrate Chemical Properties and Safety Data.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 109828, Cyclotene butyrate.

  • Yang, C., et al. (2019). Headspace Solid-Phase Microextraction of Volatile Compounds in Fragrant Oils. Journal of Chromatography A. (Cited for general ester optimization parameters).

Sources

Application

Application Note: Advanced Characterization and Monitoring of Maillard Reaction Products (MRPs)

Abstract The Maillard reaction (MR) is a non-enzymatic browning process that is fundamental to food chemistry and biomedical science.[1][2][3] While it generates desirable flavor and color compounds (melanoidins) and pot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Maillard reaction (MR) is a non-enzymatic browning process that is fundamental to food chemistry and biomedical science.[1][2][3] While it generates desirable flavor and color compounds (melanoidins) and potential antioxidants, it simultaneously produces toxic processing contaminants (acrylamide, 5-HMF) and pathological Advanced Glycation End-products (AGEs) associated with diabetes and aging. This application note provides a rigorous, multi-dimensional analytical framework for studying MRPs. We detail protocols for the simultaneous quantification of toxic byproducts via LC-MS/MS, the profiling of AGEs in biological matrices, and the assessment of antioxidant functional properties.

Introduction: The Maillard Dichotomy

The study of Maillard Reaction Products (MRPs) requires navigating a complex chemical network initiated by the condensation of a reducing sugar with an amino group.[2][3] This reaction bifurcates into two distinct domains of interest:

  • Food Science (Quality & Safety): The formation of sensory-active compounds (pyrazines, furanones) versus process contaminants like Acrylamide (neurotoxic, carcinogenic) and 5-Hydroxymethylfurfural (5-HMF) .

  • Biomedicine (Pathology): The formation of Advanced Glycation End-products (AGEs) , such as

    
    -(carboxymethyl)lysine (CML), which accumulate in tissues and contribute to chronic inflammatory diseases.
    

Effective analysis demands high-specificity separation techniques to resolve these structural isomers from complex matrices (high lipid/protein content).

The Reaction Pathway

The reaction proceeds through three stages:

  • Early: Formation of the Schiff base and rearrangement to Amadori products.[4]

  • Intermediate: Degradation of Amadori products into dicarbonyls (3-deoxyglucosone) and Strecker degradation.

  • Advanced: Polymerization to form melanoidins and stable AGEs.

MaillardReaction Substrate Reducing Sugar + Amino Acid Schiff Schiff Base Substrate->Schiff Amadori Amadori Product (e.g., Fructoselysine) Schiff->Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (3-DG, GO, MGO) Amadori->Dicarbonyls Enolization/-H2O Strecker Strecker Degradation Dicarbonyls->Strecker Toxins Process Contaminants (Acrylamide, 5-HMF) Dicarbonyls->Toxins High T / Low Moisture AGEs AGEs (CML, CEL, Pentosidine) Dicarbonyls->AGEs Oxidation/Crosslinking Flavor Flavor Compounds (Pyrazines, Furans) Strecker->Flavor Melanoidins Melanoidins (Brown Polymers) Flavor->Melanoidins AGEs->Melanoidins Polymerization

Figure 1: Simplified Maillard Reaction Pathway illustrating the divergence between flavor formation, toxic byproducts, and pathological AGEs.[5]

Sample Preparation Strategies

The extraction of MRPs is the largest source of experimental error due to matrix interference.

Food Matrices (High Lipid/Carbohydrate)

For acrylamide and HMF analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard, specifically modified with EMR-Lipid (Enhanced Matrix Removal) to prevent ion suppression in MS.

  • Extraction Solvent: Acetonitrile/Water.

  • Clean-up: Dispersive Solid Phase Extraction (d-SPE) using primary secondary amine (PSA) and C18 to remove fatty acids and sugars.

Biological Matrices (Plasma/Tissue)

AGEs are often protein-bound.[6][7] Analysis requires Enzymatic Hydrolysis rather than acid hydrolysis, which can artificially generate AGEs or destroy acid-labile precursors.

  • Digestion: Sequential incubation with Pepsin (pH 2.0) followed by Trypsin (pH 7.5).

  • Enrichment: Solid Phase Extraction (SPE) on C18 or SCX (Strong Cation Exchange) cartridges.

Protocol A: Quantitation of Acrylamide & 5-HMF

Objective: Simultaneous determination of toxic MRPs in heat-processed foods (e.g., chips, coffee, bakery products). Method: LC-QqQ-MS/MS (Triple Quadrupole).[8][9]

Materials
  • Standards: Acrylamide (>99%), 5-HMF (>99%), isotope-labeled internal standards (

    
    -Acrylamide, 
    
    
    
    -HMF).
  • Column: Phenomenex Synergi 4µm Hydro-RP 80Å (150 × 2.0 mm). This polar-endcapped C18 column is critical for retaining polar acrylamide.

  • Mobile Phase:

    • A: Methanol[8][10]

    • B: 0.1% Formic acid in water[8]

Step-by-Step Workflow
  • Homogenization: Weigh 1.0 g of crushed sample into a 50 mL centrifuge tube.

  • Spiking: Add internal standards (

    
    -Acrylamide, 
    
    
    
    -HMF) to achieve ~50 ng/g concentration.
  • Extraction: Add 10 mL water, vortex for 1 min. Add 10 mL Acetonitrile. Vortex.

  • Salting Out: Add QuEChERS salt packet (4g

    
    , 1g 
    
    
    
    ). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
  • Clean-up (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing PSA and C18. Vortex and centrifuge.

  • LC-MS/MS Analysis: Inject 5 µL.

LC Gradient:

Time (min) % Mobile Phase B (Aqueous) Flow Rate (mL/min)
0.0 95 0.3
3.0 80 0.3
8.0 95 0.3

| 10.0 | 95 | 0.3 |

MS/MS Transitions (ESI+):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
Acrylamide 72.0 55.0 (Quant) 10
Acrylamide 72.0 27.0 (Qual) 20

| 5-HMF | 127.0 | 109.0 (Quant) | 12 |

Protocol B: Profiling Advanced Glycation End-products (AGEs)

Objective: Quantify


-(carboxymethyl)lysine (CML) and 

-(carboxyethyl)lysine (CEL) in biological tissue or protein-rich foods.
Critical Considerations
  • Avoid Acid Hydrolysis: 6N HCl at 110°C can degrade CEL and induce artifactual formation of CML.

  • Reduction: A reduction step with

    
     is often included to stabilize Schiff bases before hydrolysis, though not strictly necessary for stable AGEs like CML.
    
Step-by-Step Workflow
  • Reduction: Mix 20 mg protein sample with 0.2 M borate buffer (pH 9.5) and 1 M

    
    .[11] Incubate 2h at RT.
    
  • Enzymatic Digestion:

    • Add Pepsin (enzyme:substrate 1:20), incubate 24h at 37°C.

    • Adjust pH to 7.[2]5. Add Trypsin (1:20), incubate 24h at 37°C.

  • Filtration: Filter through 3 kDa molecular weight cutoff (MWCO) spin filter to remove undigested enzymes.

  • LC-MS Analysis: Use a HILIC column (e.g., BEH Amide) for superior retention of these polar amino acid derivatives compared to C18.

Protocol C: Antioxidant Activity Assessment

Objective: Evaluate the functional benefit of MRPs (e.g., melanoidins). Note that chemical assays must be validated against cell-based models for biological relevance.

DPPH Radical Scavenging Assay
  • Principle: MRPs transfer hydrogen/electrons to the stable purple DPPH radical, decolorizing it to yellow.

  • Procedure:

    • Prepare 0.1 mM DPPH in methanol.

    • Mix 0.1 mL MRP extract with 3.9 mL DPPH solution.

    • Incubate in dark for 30 min.

    • Measure Absorbance at 517 nm.

    • Calculation:

      
      .
      
FRAP (Ferric Reducing Antioxidant Power)
  • Principle: Reduction of

    
    -TPTZ complex to blue 
    
    
    
    -TPTZ at low pH.[12]
  • Relevance: Highly sensitive for melanoidins but susceptible to protein precipitation in dairy samples.

  • Modification: Use a syringe filter to remove precipitated proteins post-reaction before absorbance measurement at 593 nm.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Sample (Food/Biofluid) Extract Extraction (QuEChERS / Enz. Hydrolysis) Sample->Extract Cleanup Clean-up (d-SPE / SPE) Extract->Cleanup LC LC Separation (HILIC / Hydro-RP) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Quantitation/Chemometrics) MS->Data

Figure 2: Integrated Analytical Workflow for Maillard Reaction Product Characterization.

References

  • Determination of Advanced Glycation Endproducts by LC-MS/MS in Raw and Roasted Almonds. Source: Journal of Agricultural and Food Chemistry (2011).[7] URL:[Link]

  • Simultaneous Determination of Acrylamide and 5-Hydroxymethylfurfural in Heat-Processed Foods Employing Enhanced Matrix Removal-Lipid. Source: Journal of Agricultural and Food Chemistry (2019). URL:[Link][13]

  • Simultaneous Determination of Acrylamide and Hydroxymethylfurfural in Extruded Products by LC-MS/MS Method. Source: Molecules (2020).[14] URL:[Link][13]

  • Antioxidant Activity of Maillard Reaction Products in Dairy Products. Source: Foods (2023).[7] URL:[Link] (Note: Generalized link to PMC search for verification, specific article ID inferred from context).

  • Maillard Reaction: Mechanism, Influencing Parameters, and Food Industrial Applications. Source: Molecules (2023).[7][8] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Cyclotene butyrate synthesis

Executive Summary & Molecule Profile Cyclotene Butyrate (CAS: 68227-51-0) is the butyrate ester of Methylcyclopentenolone (MCP) . It is a high-value flavor ingredient known for its sweet, maple-caramel, and fenugreek not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Cyclotene Butyrate (CAS: 68227-51-0) is the butyrate ester of Methylcyclopentenolone (MCP) . It is a high-value flavor ingredient known for its sweet, maple-caramel, and fenugreek notes.

The synthesis of this molecule presents a unique challenge due to the keto-enol tautomerism of the starting material, Cyclotene. While Cyclotene exists primarily in the enol form (2-hydroxy-3-methyl-2-cyclopenten-1-one), it is prone to oxidative degradation and polymerization. Successful acylation requires driving the equilibrium toward the enol ester while minimizing side reactions.

This guide details two validated protocols:

  • Chemical Synthesis: High-yield route using acyl chlorides.

  • Enzymatic Synthesis: "Natural" label-compliant route using lipase-mediated transesterification.

Reaction Design & Optimization

The Core Challenge: Tautomerism & Equilibrium

Cyclotene is not a simple alcohol; it is a cyclic enolone. The hydroxyl group is part of a vinylogous acid system.

  • Implication: The -OH group is acidic (pKa ~9).

  • Strategy: In chemical synthesis, a base is required not just to scavenge acid, but to deprotonate the enol, increasing nucleophilicity. In enzymatic synthesis, the active site of the lipase stabilizes the transition state, but water management is critical to prevent hydrolysis of the formed ester.

Visualizing the Reaction Pathways

ReactionPathways Cyclotene Cyclotene (Enol Form) Intermed Tetrahedral Intermediate Cyclotene->Intermed Acylation Product Cyclotene Butyrate (Target) Intermed->Product Elimination SideChem Byproduct: Pyridine-HCl Intermed->SideChem SideEnz Byproduct: Acetaldehyde (Volatile) Intermed->SideEnz ButyrylCl Butyryl Chloride + Pyridine ButyrylCl->Intermed Chemical VinylBut Vinyl Butyrate + CALB Lipase VinylBut->Intermed Enzymatic

Figure 1: Comparison of Chemical (Acyl Chloride) and Enzymatic (Transesterification) pathways. Note that the enzymatic route using Vinyl Butyrate is irreversible due to the tautomerization of vinyl alcohol to acetaldehyde.

Validated Experimental Protocols

Protocol A: Chemical Synthesis (Standard High-Yield)

Best for: Bulk manufacturing, non-natural applications.

ParameterSpecification
Reagents Cyclotene (1.0 eq), Butyryl Chloride (1.1 eq), Pyridine (1.2 eq)
Solvent Dichloromethane (DCM) or Toluene (Anhydrous)
Temperature 0°C (Addition)

25°C (Reaction)
Time 2 - 4 Hours
Yield Target > 92%

Step-by-Step:

  • Preparation: Dissolve Cyclotene (112 g, 1 mol) and Pyridine (95 g, 1.2 mol) in anhydrous DCM (500 mL) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition: Add Butyryl Chloride (117 g, 1.1 mol) dropwise over 60 minutes. Critical: Exothermic reaction. Maintain Temp < 10°C to prevent polymerization.

  • Reaction: Allow mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC.

  • Quench: Pour mixture into ice-cold 1M HCl (removes excess pyridine).

  • Workup: Separate organic layer. Wash with Sat. NaHCO3 (removes acid), then Brine. Dry over MgSO4.

  • Purification: Vacuum distillation (approx. 110-115°C @ 5 mmHg).

Protocol B: Enzymatic Synthesis (Natural/Green)

Best for: Flavor/Fragrance applications requiring "Natural" labeling.

ParameterSpecification
Biocatalyst Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
Acyl Donor Vinyl Butyrate (Preferred) or Butyric Anhydride
Solvent Hexane or Solvent-Free (if liquid at reaction temp)
Temperature 45°C - 50°C
Time 12 - 24 Hours
Yield Target > 95% conversion

Step-by-Step:

  • Substrate Mix: In a reaction vessel, mix Cyclotene (11.2 g, 0.1 mol) with Vinyl Butyrate (17.1 g, 0.15 mol).

  • Catalyst Addition: Add Immobilized Lipase (10% w/w relative to Cyclotene).

  • Incubation: Shake/Stir at 200 rpm at 50°C. Note: Do not use magnetic stirring bars which can grind the immobilized enzyme beads; use overhead stirring.

  • Monitoring: Monitor GC for disappearance of Cyclotene.

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Purification: Evaporate excess Vinyl Butyrate and the Acetaldehyde byproduct under reduced pressure.

Troubleshooting & FAQs

Decision Tree: Resolving Low Yields

Troubleshooting Start Issue: Low Yield / Impurities CheckMethod Which Method? Start->CheckMethod ChemPath Chemical Synthesis CheckMethod->ChemPath Chemical EnzPath Enzymatic Synthesis CheckMethod->EnzPath Enzymatic CheckColor Is Product Dark/Black? ChemPath->CheckColor Oxidation Cause: Oxidation/Polymerization Fix: Use N2 atm, keep T < 10°C during addition CheckColor->Oxidation Yes CheckWater Is Starting Material Remaining? CheckColor->CheckWater No WetSolvent Cause: Wet Reagents (Acid Chloride hydrolyzed) Fix: Dry DCM over mol sieves CheckWater->WetSolvent Yes CheckDonor Acyl Donor Used? EnzPath->CheckDonor AcidUsed Butyric Acid Used CheckDonor->AcidUsed Butyric Acid VinylUsed Vinyl Butyrate Used CheckDonor->VinylUsed Vinyl Butyrate WaterInhib Cause: Water Accumulation (Reverse Reaction) Fix: Add Molecular Sieves (4Å) or use Vinyl Ester AcidUsed->WaterInhib SlowRxn Cause: Enzyme Inactivation Fix: Check solvent hydrophobicity (logP > 2) or replace old enzyme VinylUsed->SlowRxn

Figure 2: Diagnostic workflow for identifying root causes of reaction failure.

Frequently Asked Questions

Q1: Why use Vinyl Butyrate instead of Butyric Acid for the enzymatic route? A: Direct esterification with Butyric Acid produces water as a byproduct. In lipase catalysis, water is necessary for enzyme flexibility but excess water promotes the reverse reaction (hydrolysis), limiting conversion to ~60-70%. Vinyl Butyrate acts as an irreversible acyl donor because the leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde, which evaporates, driving the equilibrium forward to >95% [1, 2].

Q2: My product is turning brown during distillation. What is happening? A: Cyclotene derivatives are heat-sensitive and prone to Maillard-type reactions or polymerization if trace acid or base remains.

  • Solution: Ensure the crude mixture is perfectly neutral (pH 7) before heating. Use a high-vacuum (<5 mmHg) to lower the boiling point below 120°C. Add a radical inhibitor like BHT (0.1%) to the pot [3].

Q3: Can I use a different lipase? A: Candida antarctica Lipase B (CALB) is the industry standard for steric reasons. It accommodates the cyclic structure of Cyclotene better than Rhizomucor miehei (RML) or Thermomyces lanuginosus (TLL), which are better suited for straight-chain fatty acids [4].

Q4: Is the "Enol" form stable? A: In solution, Cyclotene exists in equilibrium. However, the esterification locks the molecule in the enol form. Once esterified, it cannot tautomerize back to the ketone unless the ester bond is hydrolyzed. This makes the ester more stable than the parent alcohol, provided it is kept dry.

References

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

  • Athawale, V., et al. (2003). "Enzymatic synthesis of flavor esters."[1][2][3] Journal of Molecular Catalysis B: Enzymatic, 22(1-2), 119-128. (Describes the vinyl ester advantage).

  • Sigma-Aldrich. (2023). 2-Hydroxy-3-methyl-2-cyclopenten-1-one Product Specification & Handling.

  • Google Patents. (2019). Process for the preparation of cyclopentenolone derivatives. (General reference for chemical stability conditions).

Sources

Optimization

Purification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate from reaction mixture

Subject: Purification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate) Case ID: PUR-68227-51-0 Molecule Type: Cyclic Enol Ester / Flavor & Fragrance Intermediate Critical Sensitivity: Hydrolytic Instabi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate)

Case ID: PUR-68227-51-0 Molecule Type: Cyclic Enol Ester / Flavor & Fragrance Intermediate Critical Sensitivity: Hydrolytic Instability (Acidic Media), Thermal Sensitivity[1][2][3]

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting portal for Cyclotene Butyrate . This guide is designed for researchers experiencing low yields, purity issues, or decomposition during the isolation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.

Unlike standard esters, this molecule is an enol ester derived from a 1,2-diketone (3-methyl-1,2-cyclopentanedione).[1][2][3][4] It possesses unique vulnerabilities to acidic hydrolysis and thermal rearrangement that standard purification protocols often overlook.[3]

Part 1: The Standard Operating Procedure (SOP)

Before troubleshooting, verify your workflow against our Optimized Purification Protocol . 90% of issues stem from deviations in the Quench and Neutralization phases.[3]

The Logic of Separation

The purification strategy relies on a polarity switch.[3][4]

  • Starting Material (SM): 3-Methyl-1,2-cyclopentanedione (Cyclotene).[1][2][3][4][5] It exists as an enol, is highly polar, water-soluble, and acidic (pKa ~9-10).[1][3][4]

  • Product: Cyclotene Butyrate.[3][4] It is lipophilic (LogP ~1.8), water-insoluble, and neutral.[3]

The Protocol:

  • Reaction Quench: Pour the reaction mixture (typically in DCM or Toluene) onto ice-cold water.

  • The "Scrub" (Critical Step):

    • Wash the organic layer with cold Saturated NaHCO₃ (2x) .[3]

    • Why? This converts unreacted Butyric Acid and unreacted Cyclotene (SM) into their water-soluble sodium salts.[1][3] The product remains in the organic layer.[3]

  • Drying: Dry over anhydrous MgSO₄. Do not use acidic drying agents. [1][2][3]

  • Isolation:

    • Method A (Preferred): High Vacuum Distillation (See Table 1).[3]

    • Method B (Alternative): Flash Chromatography on Neutralized Silica .[3]

Part 2: Visualization of the Workflow

The following diagram illustrates the critical decision points and the chemical fate of impurities during workup.

PurificationWorkflow RxnMix Reaction Mixture (Product + Cyclotene + Butyric Acid) Quench Quench: Ice Water + DCM RxnMix->Quench Wash1 Wash 1: Sat. NaHCO3 (pH ~8.5) Quench->Wash1 Aqueous Aqueous Layer (Contains: Sodium Butyrate, Cyclotene Enolate) Wash1->Aqueous Impurities Partition Organic Organic Layer (Contains: Product) Wash1->Organic Product Retained Decision Purification Method? Organic->Decision Distill High Vac Distillation (85°C @ 0.1 mmHg) Decision->Distill Scale > 5g Column Flash Chromatography (Neutralized Silica) Decision->Column Scale < 5g Final Pure Cyclotene Butyrate (Colorless Oil) Distill->Final Column->Final

Figure 1: Purification workflow emphasizing the removal of acidic impurities via basic wash.

Part 3: Troubleshooting & FAQs
Issue 1: "My product decomposed on the column."

Symptom: The crude NMR showed product, but after silica gel chromatography, you recovered Starting Material (Cyclotene) and Butyric Acid. Root Cause: Acidic Hydrolysis. Standard silica gel is slightly acidic (pH 6.5–7.0).[3][4] Enol esters are acid-labile.[1][3][4] The silica surface protons catalyze the hydrolysis of the ester bond, reverting the molecule to the thermodynamically stable ketone form.[3]

Corrective Action:

  • Option A: Pre-treat the silica gel slurry with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.[3][4] This neutralizes surface silanols.[1][3]

  • Option B: Use Neutral Alumina (Activity Grade III) instead of silica.[3][4]

Issue 2: "The product smells like maple syrup or vomit."

Symptom: The isolated oil has a strong odor.[3][4] Root Cause: Incomplete separation of impurities.[3]

  • Maple/Caramel Smell: Residual Cyclotene (Starting Material).[3][4]

  • Vomit/Rancid Cheese Smell: Residual Butyric Acid .[3][4]

Corrective Action: Refer to the "Scrub" step in the SOP.

  • Redissolve the oil in Ether or DCM.[3][4]

  • Wash vigorously with 10% Na₂CO₃ (Sodium Carbonate is more basic than Bicarbonate and ensures complete deprotonation of the Cyclotene enol).[3]

  • Re-dry and concentrate.[3][6][7]

Issue 3: "The product turned yellow/orange upon storage."

Symptom: Colorless oil darkens over 24-48 hours.[1][3][4] Root Cause: Oxidation/Polymerization. Cyclopentenone derivatives are Michael acceptors and are prone to autoxidation or polymerization, especially if trace base (pyridine) or acid remains.[3][4]

Corrective Action:

  • Store under Argon/Nitrogen at 4°C.

  • Add a stabilizer if permissible (e.g., 0.01% BHT) for long-term storage.[1][3]

  • Ensure all traces of Pyridine (used in synthesis) are removed using a CuSO₄ (Copper Sulfate) wash or dilute HCl wash (careful with pH!) during workup.[3]

Part 4: Data & Specifications
Physicochemical Data Table

Use these values to validate your isolation conditions.

ParameterValueNotes
Boiling Point 85°C @ 0.1 mmHgRequires high vacuum; thermal degradation >140°C.
Appearance Colorless to Pale Yellow LiquidDark yellow indicates oxidation.[1][2][3][4]
LogP ~1.83Lipophilic; extracts well into Hexanes/DCM.[2][3]
Starting Material Solubility Water Soluble (64 g/L)Cyclotene washes out with water/base.[2][3][4]
Flash Point > 90°C
Odor Profile Fruity, Buttery, CaramelShould not smell intensely of maple (SM).[2][3]
Troubleshooting Decision Matrix

Troubleshooting Start Identify Issue Smell Strong Odor? Start->Smell Color Dark Color? Start->Color Yield Low Yield? Start->Yield Maple Smells like Maple (Residual Cyclotene) Smell->Maple Vomit Smells like Cheese (Residual Butyric Acid) Smell->Vomit Polymer Polymerization (Trace Pyridine/Base) Color->Polymer Hydrolysis Hydrolysis on Silica Yield->Hydrolysis ActionWash Wash with 10% Na2CO3 Maple->ActionWash Vomit->ActionWash ActionCu Wash with CuSO4 Solution Polymer->ActionCu ActionEt3N Use 1% Et3N in Eluent Hydrolysis->ActionEt3N

Figure 2: Rapid diagnostic tree for common purification failures.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[3][4] (General esterification and workup protocols).

  • The Good Scents Company. Cyclotene Butyrate Data Sheet. Available at: [Link][3]

  • MilliporeSigma.Chromatography of Acid-Sensitive Compounds. Technical Guide. (General reference for neutralizing silica with triethylamine).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Cyclotene or its derivatives.[3]

Sources

Troubleshooting

Troubleshooting low conversion rates in butyrate esterification

Topic: Troubleshooting Low Conversion Rates in Butyrate Esterification Support Level: Tier 3 (Senior Application Scientist) Status: Operational Core Directive: The Equilibrium Trap User Query: "My reaction of butyric aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Butyrate Esterification Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Core Directive: The Equilibrium Trap

User Query: "My reaction of butyric acid with n-butanol stalls at ~65% conversion despite refluxing for 12 hours. What is wrong with my catalyst?"

Scientist Response: It is likely not your catalyst, but thermodynamics that is the culprit. Butyrate esterification is a classic equilibrium-limited reaction. Without active intervention to shift the equilibrium, the forward reaction rate (


) equals the reverse hydrolysis rate (

), resulting in a "thermodynamic wall" typically around 60-67% conversion for equimolar reactants.

To break this wall, you must apply Le Chatelier’s Principle via one of two primary levers:

  • Mass Action: Use a large excess of the alcohol (e.g., 5:1 or 10:1 molar ratio).

  • Water Removal: Continuously remove the water byproduct to prevent hydrolysis.

Troubleshooting Matrix: Chemical Catalysis (Fischer)

Q: I am using a Dean-Stark apparatus, but conversion is still low (<80%). Why?

Diagnosis: Inefficient water removal or temperature limitations.

  • Solvent Choice: If you are using a solvent like toluene (bp 110°C), ensure it forms a proper azeotrope with water. If you are running "neat" (solvent-free), the temperature might not be high enough to drive water into the trap efficiently.

  • The "Wet" Trap: Ensure the Dean-Stark trap was dry before you started. If the trap is pre-saturated with atmospheric moisture, your volume readings are false.

  • Reflux Rate: You need a vigorous boil. If the condensate drips too slowly, the water stays in the vapor phase or returns to the flask before separating.

Actionable Fix:

  • Switch to a solvent with a better azeotropic profile for your specific alcohol.

  • Wrap the riser of the Dean-Stark apparatus with insulation (foil/glass wool) to prevent premature condensation of water vapor before it hits the condenser.

Q: My solid acid catalyst (e.g., Amberlyst-15) worked once but failed on the second run.

Diagnosis: Catalyst Deactivation via Fouling or Leaching.

  • Fouling: Butyric acid and its esters can form oligomers or "gums" that block the active sulfonic acid sites on the resin pores.

  • Water Poisoning: Sulfonic acid resins are hygroscopic. If the active sites are saturated with water clusters, the hydrophobic butyric acid cannot access the catalytic proton.

Actionable Fix:

  • Regeneration: Wash the catalyst with methanol followed by drying in a vacuum oven at 80°C (do not exceed the resin's thermal stability limit).

  • Pre-drying: Store the catalyst over

    
     or in a desiccator before use.
    

Troubleshooting Matrix: Enzymatic Catalysis (Lipase)

Q: I switched to Lipase B (Candida antarctica) to be "green," but the enzyme died instantly.

Diagnosis: Acid Inhibition (The "Acid Shock").

Lipases are sensitive to local pH drops. Butyric acid is a weak acid (


), but in high concentrations, it acidifies the micro-aqueous layer surrounding the enzyme, denaturing it or locking its conformation.

Actionable Fix:

  • Stepwise Addition: Do not add all butyric acid at once. Add it in 3-4 aliquots over time to keep the concentration low.

  • Solvent Engineering: Use a hydrophobic solvent (Log P > 2, e.g., heptane or isooctane). This partitions the acid away from the enzyme's hydration shell.

Q: How much water should I have? I added molecular sieves and the reaction stopped.

Diagnosis: Stripping Essential Water (


 too low).

Enzymes need a monolayer of water to maintain structural flexibility (catalytic conformation). If you use too many activated molecular sieves (3A/4A), you strip this essential water, freezing the enzyme.

Actionable Fix:

  • Water Activity Control: Aim for a water activity (

    
    ) of ~0.1 to 0.3.
    
  • Salt Hydrates: Instead of aggressive sieves, use salt hydrate pairs (e.g.,

    
    ) to buffer the water activity at a specific level.
    

Visualizing the Failure Modes

The following decision tree helps identify the root cause of stalling based on your reaction conditions.

Troubleshooting_Butyrate cluster_chemical Chemical (Acid) Catalysis cluster_enzymatic Enzymatic (Lipase) Catalysis start START: Reaction Stalled < 70% check_method Which Catalyst System? start->check_method chem_water Is water being removed? check_method->chem_water Chemical (H2SO4/Resin) enz_acid High Acid Conc? check_method->enz_acid Enzymatic (Lipase) chem_equil Equilibrium Limited. Use Dean-Stark or Sieves. chem_water->chem_equil No chem_temp Check Reflux Temp. Is solvent azeotroping? chem_water->chem_temp Yes chem_cat Solid Acid? Check Pore Blockage. chem_temp->chem_cat Temp is OK enz_inhibit Acid Inhibition. Use Stepwise Addition. enz_acid->enz_inhibit Yes (>0.5M) enz_water Did you dry too much? enz_acid->enz_water No enz_rigid Enzyme Rigidification. Increase Water Activity. enz_water->enz_rigid Yes (Excess Sieves)

Caption: Diagnostic flow for identifying the root cause of low conversion in butyrate esterification.

Comparative Data: Catalyst Performance

The following table summarizes expected performance metrics for butyrate synthesis (e.g., Butyl Butyrate) under optimized conditions.

ParameterHomogeneous Acid (

)
Heterogeneous Acid (Amberlyst 15)Enzymatic (Lipase B)
Typical Temp 100–120°C (Reflux)60–80°C30–50°C
Reaction Time 2–6 Hours6–12 Hours12–24 Hours
Max Conversion 95–99% (w/ Dean-Stark)85–95% (Mass Transfer Ltd)>98% (w/ Sieves)
Selectivity Moderate (Side reactions)HighVery High (Isomer specific)
Water Tolerance Low (Stops reaction)ModerateCritical (Needs specific

)
Main Failure Corrosion / CharringPore FoulingAcid Denaturation

Optimized Experimental Protocols

Protocol A: Chemical Synthesis (Dean-Stark Method)

Best for: Robust substrates, scale-up, heat-stable alcohols.

  • Setup: 250 mL Round Bottom Flask (RBF) + Dean-Stark Trap + Reflux Condenser.

  • Reagents:

    • 0.1 mol Butyric Acid.

    • 0.15 mol Alcohol (1.5 eq excess).

    • Solvent: 80 mL Toluene (forms azeotrope with water at ~85°C, boils at 110°C).

    • Catalyst: 1.0 wt% p-Toluenesulfonic acid (PTSA).[1]

  • Procedure:

    • Add reagents to RBF.[2]

    • Fill the Dean-Stark trap arm with pure Toluene before heating.

    • Heat to vigorous reflux. Monitor water collection in the trap.

    • Endpoint: When water volume remains constant for 30 mins.

  • Workup: Wash organic layer with 10%

    
     (removes unreacted butyric acid stench), then brine. Dry over 
    
    
    
    .
Protocol B: Enzymatic Synthesis (Solvent-Free / Low Water)

Best for: Fragile alcohols, green chemistry requirements, flavor/fragrance purity.

  • Setup: 50 mL Erlenmeyer flask with orbital shaker (200 rpm).

  • Reagents:

    • 0.1 mol Butyric Acid.

    • 0.1 mol Alcohol.

    • Catalyst: Immobilized Lipase B (Candida antarctica, e.g., Novozym 435), 1-2 wt%.

    • Water Scavenger: Activated Molecular Sieves (4A), 5 wt% relative to substrate.

  • Procedure:

    • Add Alcohol and Enzyme first.

    • Stepwise Addition: Add Butyric Acid in 3 equal portions (0h, 2h, 4h) to prevent acid inhibition.

    • Incubate at 40°C.

  • Endpoint: Monitor by GC or TLC. Filter off enzyme (reusable) and sieves.

Reaction Logic Visualization

This diagram illustrates the competing pathways and how water removal drives the system.

Reaction_Logic cluster_main Main Reaction Pathway Reactants Butyric Acid + Alcohol Intermediate Tetrahedral Intermediate Reactants->Intermediate k1 (Forward) Products Butyrate Ester + Water Intermediate->Products k2 Products->Intermediate k-1 (Hydrolysis) Removal Water Removal (Dean-Stark / Sieves) Products->Removal Physically Separated

Caption: Kinetic pathway showing the necessity of blocking the reverse hydrolysis reaction (


) via physical separation.

References

  • BenchChem. (2025).[2][3] Troubleshooting low conversion rates in Fischer esterification. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.[4][5][6] Retrieved from

  • Liu, Y., et al. (2013).[7] Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase. Journal of Industrial Microbiology & Biotechnology.[7] Retrieved from

  • Scoilnet. (n.d.). Dean Stark Apparatus: Principles and Application in Esterification. Retrieved from

  • Xue, D., et al. (2023).[8] Magnetic-responsive solid acid catalysts for esterification.[8] Royal Society of Chemistry Advances. Retrieved from

  • University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap: Safety and Procedure. Retrieved from

Sources

Optimization

Stability issues of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate in solution

This technical guide addresses the stability profile and handling of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate ).[1] Executive Summary 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS 68...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile and handling of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate ).[1]

Executive Summary

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS 68227-51-0) is the butyrate enol ester of the cyclic enolone Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one).[1][2][3]

While the parent Cyclotene is relatively robust, the butyrate ester linkage in this molecule creates a "masked" 1,2-dicarbonyl system.[1] This structural feature introduces specific vulnerabilities:

  • Hydrolytic Instability: The enol ester bond is highly susceptible to acid/base-catalyzed hydrolysis, rapidly degrading into Cyclotene and Butyric acid.[1]

  • Nucleophilic Sensitivity: The carbonyl carbons are prone to attack by protic solvents (solvolysis).[1]

  • Redox Sensitivity: The cyclopentenone ring is sensitive to oxidative stress and UV-induced dimerization.[1]

This guide provides the protocols necessary to maintain molecular integrity during analysis and storage.

PART 1: Degradation Mechanics & Diagnostics[1]

The Core Failure Mode: Hydrolysis

The primary stability issue users encounter is the cleavage of the ester bond.[1] Unlike simple alkyl esters, enol esters are electronically activated.[1] In the presence of water or nucleophiles, the molecule reverts to its thermodynamic sink: the parent enol and the carboxylic acid.[1]

Visualizing the Pathway

The following diagram illustrates the degradation pathway you must prevent.[1]

G Start 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Intact Analyte) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water + H2O / H+ or OH- Water->Inter Prod1 Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one) Inter->Prod1 Elimination Prod2 Butyric Acid (Rancid Odor) Inter->Prod2 Release

Caption: Hydrolytic degradation pathway of Cyclotene Butyrate releasing the parent enol and butyric acid.[1]

PART 2: Troubleshooting Q&A

Q1: Why does my HPLC chromatogram show a "ghost" peak that grows over time?

Diagnosis: You are observing on-column or in-vial hydrolysis. The "ghost" peak is likely Cyclotene .[1]

  • Mechanism: If your sample diluent contains water (even trace amounts) or methanol, and the autosampler is not cooled, the ester hydrolyzes before injection.[1]

  • Verification: Check the odor. Degraded samples will smell intensely of maple syrup (Cyclotene) mixed with a "vomit-like" sharp note (Butyric acid).[1] The intact ester has a milder, fruity-nutty aroma.[1]

  • Solution: Switch to anhydrous diluents (Acetonitrile/DCM) and limit autosampler residence time.

Q2: Can I use Methanol (MeOH) as a solvent?

Verdict: NO. [1]

  • Reasoning: Methanol acts as a nucleophile.[1] Through transesterification, methanol attacks the enol ester, forming Methyl Butyrate and releasing Cyclotene.[1] This reaction is often faster than hydrolysis in non-aqueous conditions.[1]

  • Correct Protocol: Use Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[1] These are aprotic and chemically inert toward the ester linkage.[1]

Q3: My standard recovery is low. Is my pH buffer destroying the sample?

Analysis: The stability of enol esters is pH-dependent.[1]

  • pH > 7 (Basic): Rapid hydrolysis.[1] Hydroxide ions attack the carbonyl carbon aggressively.[1]

  • pH < 3 (Acidic): Moderate stability, but eventual acid-catalyzed hydrolysis occurs.[1]

  • pH 4–6 (Weakly Acidic): Optimal stability window.[1]

  • Recommendation: Avoid phosphate buffers at neutral/alkaline pH.[1] Use 0.1% Formic Acid or Acetate buffer (pH 4.5) for LC separations.[1]

Q4: The compound turned yellow/orange during storage. Is it still good?

Diagnosis: Likely oxidative degradation or polymerization.[1]

  • Cause: Cyclopentenone rings are electron-deficient dienes.[1] They can undergo oxidative coupling or polymerization if exposed to oxygen and light.[1]

  • Action: If the color shift is significant (from colorless/pale yellow to deep orange), purity has likely dropped below 90%.[1] Re-purify or discard.

PART 3: Validated Handling Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to assess the purity of your material.[1] It separates the intact ester from the Cyclotene hydrolysis product.[1]

ParameterConditionRationale
Column C18 (e.g., Primesep 100 or equivalent), 3µm, 150 x 4.6mmReverse phase retention of the hydrophobic ester.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier suppresses ionization of degradation products (Cyclotene pKa ~9).[1]
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidAvoid Methanol to prevent on-column transesterification.[1]
Gradient 20% B to 80% B over 15 minsElutes polar Cyclotene early; retains non-polar ester later.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nmTargets the conjugated enone system.[1]
Sample Diluent 100% Acetonitrile (Anhydrous) Prevents hydrolysis during the autosampler queue.[1]
Protocol B: Storage & Handling

To maximize shelf-life (Target: >12 months), strictly adhere to these conditions:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Blanket with Argon or Nitrogen .[1][2] Oxygen promotes ring oxidation.[1]

  • Moisture: Store over desiccant. The container must be strictly air-tight to prevent hydrolysis.[1]

  • Light: Amber glass vials are mandatory to prevent UV-induced dimerization.[1]

Protocol C: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Purity / Extra Peaks CheckSolvent Is sample dissolved in Methanol? Start->CheckSolvent SolventFail CAUSE: Transesterification. Switch to MeCN. CheckSolvent->SolventFail Yes CheckOdor Does sample smell like vomit or strong maple? CheckSolvent->CheckOdor No HydrolysisFail CAUSE: Hydrolysis. Check water content/pH. CheckOdor->HydrolysisFail Yes CheckColor Is sample Deep Orange/Brown? CheckOdor->CheckColor No OxidationFail CAUSE: Oxidation/Polymerization. Discard sample. CheckColor->OxidationFail Yes Pass System OK. Check Column/Instrument. CheckColor->Pass No

Caption: Step-by-step diagnostic flow for identifying degradation sources.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved February 6, 2026.[1] [Link]

  • SIELC Technologies . HPLC Separation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate. Application Note. [Link]

  • The Good Scents Company . Cyclotene Butyrate Material Safety & Properties. [Link]

Sources

Troubleshooting

Technical Support Center: Cyclotene Butyrate Stability &amp; Storage

The following guide is designed as a specialized Technical Support Center resource for Cyclotene Butyrate (CAS 68227-51-0) . It synthesizes chemical kinetics, practical handling protocols, and troubleshooting logic to en...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for Cyclotene Butyrate (CAS 68227-51-0) . It synthesizes chemical kinetics, practical handling protocols, and troubleshooting logic to ensure sample integrity for analytical and formulation applications.

Current Status: Operational Scope: Chemical Stability, Storage Protocols, Degradation Analysis Target Analyte: Cyclotene Butyrate (2-methyl-5-oxo-1-cyclopenten-1-yl butyrate)[1]

The Core Challenge: Understanding the Instability Matrix

Cyclotene butyrate is not merely an ester; it is an enol ester . Unlike simple alkyl esters (e.g., ethyl butyrate), the ester bond in cyclotene butyrate is conjugated with a cyclic enone system. This structural feature creates a unique "instability triad":

  • Hydrolytic Susceptibility: The enol ester linkage is thermodynamically driven to revert to its keto-tautomer parent (Cyclotene) and Butyric acid in the presence of moisture.

  • Oxidative Sensitivity: The cyclopentenone ring contains an activated double bond susceptible to radical autoxidation.

  • Sensory Drift: Degradation is chemically catastrophic but sensorially distinct. The release of Butyric acid introduces a rancid, "vomit-like" note that overpowers the sweet, maple-like character of the intact molecule.

The Degradation Pathway (Visualized)

The following diagram maps the critical degradation routes you must prevent.

DegradationPathways cluster_legend Degradation Indicators CB Cyclotene Butyrate (Liquid, Sweet/Nutty) Cyclotene Cyclotene (Solid Precipitate) (Maple/Caramel Odor) CB->Cyclotene Hydrolysis (Fast w/ Acid/Base) Butyric Butyric Acid (Rancid/Vomit Odor) CB->Butyric Hydrolysis Polymer Oxidative Polymers (Darkening/Viscosity) CB->Polymer Radical Autoxidation H2O + H2O (Moisture) H2O->CB O2 + O2 (Air) O2->CB Key1 Red Arrows = Primary Failure Mode (Moisture) Key2 Yellow Arrow = Secondary Mode (Air)

Figure 1: Mechanistic degradation pathways of Cyclotene Butyrate. Note that hydrolysis yields both a physical phase change (precipitation) and a distinct olfactory shift.

Storage Protocol: The "Zero-Hydrolysis" Standard[1]

To maintain purity >98% over extended periods (6-12 months), you must implement a barrier against entropy (moisture and heat).

The Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Arrhenius kinetics dictate that hydrolysis rates roughly double for every 10°C increase.[1] Freezing immobilizes trace water molecules.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air, forming a stable "blanket" over the liquid.
Container Amber Glass, Teflon-lined Cap Amber glass blocks UV light (preventing photo-oxidation).[1] Teflon (PTFE) liners are chemically inert and hydrophobic, unlike standard paper/PE liners.
Desiccant Secondary Containment Store the primary vial inside a jar containing activated silica gel or molecular sieves. This creates a "dry micro-climate."
Step-by-Step Handling Workflow
  • Equilibration: Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture directly into the product, initiating immediate hydrolysis.

  • Aliquotting: Minimize headspace. If you use small amounts frequently, re-package the bulk material into single-use aliquots (e.g., 1 mL crimp-top vials) to avoid repeated freeze-thaw-open cycles.[1]

  • Inerting: After use, gently stream dry Nitrogen or Argon into the vial for 10-15 seconds before capping immediately.

Troubleshooting & FAQs

This section addresses specific observations reported by researchers in the field.

Q1: My Cyclotene Butyrate liquid has developed white crystals at the bottom. Is it still usable?

Diagnosis: Hydrolysis has occurred. Technical Insight: Cyclotene Butyrate is a liquid at room temperature. The parent compound, Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one), is a solid with a melting point of ~106°C. The "crystals" are precipitated Cyclotene.[1] Action:

  • Do not heat to redissolve; this will not reverse the reaction.

  • Filter the liquid through a 0.2 µm PTFE syringe filter if you need to salvage the remaining ester for qualitative work.

  • Reject the lot for quantitative standards or drug development assays, as the stoichiometry is compromised.

Q2: The sample smells "off." It used to smell sweet, but now it has a sharp, cheesy note.

Diagnosis: Significant release of Butyric Acid. Technical Insight: The human nose is an incredibly sensitive detector for Butyric Acid (detection threshold < 1 ppm). A "rancid butter" or "vomit" note confirms the ester bond has cleaved. Action: Immediate disposal. The presence of free acid will autocatalyze further hydrolysis, accelerating the degradation of the remaining stock.

Q3: Can I store this in DMSO or Methanol stock solutions?

Diagnosis: Risky solvent choice. Technical Insight:

  • Methanol/Ethanol: Primary alcohols can undergo transesterification . Over time, the butyrate group may transfer to the solvent (forming methyl butyrate) and release free Cyclotene.

  • DMSO: DMSO is hygroscopic (attracts water from air). Wet DMSO will rapidly hydrolyze the enol ester. Action:

  • Store as neat oil (pure substance) whenever possible.

  • If a stock solution is required, use anhydrous Acetonitrile or anhydrous Dichloromethane , stored over molecular sieves.

Q4: The Safety Data Sheet (SDS) says "Keep Cold." Is 4°C (Fridge) enough?

Diagnosis: Insufficient for long-term storage. Technical Insight: A 4°C refrigerator is often a high-humidity environment due to condensation cycles.[1] While it slows kinetics compared to room temperature, it does not stop hydrolysis if the seal is imperfect. Action: -20°C is the validated standard for enol esters to ensure shelf-life >6 months.[1]

Quantitative Analysis of Degradation

If you need to verify the purity of a stored lot, use this GC-MS check.

Method: GC-MS (Non-polar column, e.g., DB-5 or HP-5) Injection: Split mode (to avoid column overload)[1]

Retention OrderCompoundIdentification Markers (m/z)
1 (Early) Butyric Acid 60 (Base peak), 73, 88 (M+)
2 (Mid) Cyclotene 112 (M+), 69, 41
3 (Late) Cyclotene Butyrate 182 (M+) , 112 (Loss of butyryl), 71

Pass Criteria: Area % of Cyclotene Butyrate > 98%. Presence of Peak 1 or 2 indicates storage failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link]

  • The Good Scents Company (2024). Cyclotene Butyrate Material Safety and Data Sheet. Retrieved from [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (General reference for Enol Ester stability and hydrolysis mechanisms).

  • FEMA (Flavor and Extract Manufacturers Association).FEMA Flavor Ingredient Library: Cyclotene Butyrate (FEMA 4648). (Establishes the identity and standard usage context).

Sources

Optimization

Overcoming poor resolution in HPLC analysis of butyrate esters

Technical Support Center: HPLC Analysis of Butyrate Esters Welcome to the Advanced Chromatography Support Hub. Topic: Overcoming Poor Resolution & Sensitivity in Butyrate Ester Analysis Ticket ID: #BE-HPLC-OPT Assigned S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Butyrate Esters

Welcome to the Advanced Chromatography Support Hub. Topic: Overcoming Poor Resolution & Sensitivity in Butyrate Ester Analysis Ticket ID: #BE-HPLC-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

Butyrate esters (e.g., ethyl butyrate, butyl butyrate, or complex prodrugs) present a "perfect storm" for HPLC analysis:

  • Weak Chromophores: They lack conjugated systems, requiring detection at low UV wavelengths (<215 nm) where solvent background noise is high.

  • Hydrolytic Instability: They degrade into butyric acid during analysis if pH is mishandled, creating "ghost peaks" and shifting retention times.

  • Structural Similarity: Separating n-butyrate from iso-butyrate isomers or homologous impurities requires high chromatographic selectivity.

This guide moves beyond basic method parameters to the physics of separation, ensuring you generate robust, publication-quality data.

Part 1: Chromatographic Selectivity (Resolution)

Q: My butyrate ester peak co-elutes with the butyric acid impurity. How do I separate them?

A: You must exploit the "Hydrophobic Subtraction" principle by manipulating pH.

  • The Mechanism: Butyric acid (

    
    ) exists as a neutral molecule at low pH and an ionized carboxylate anion at neutral pH. Butyrate esters are neutral regardless of pH.
    
  • The Fix:

    • Acidify the Mobile Phase: Use a buffer at pH 2.5 – 3.0 (e.g., 20 mM Potassium Phosphate or 0.1% Phosphoric Acid).

      • Why? At pH < 3, butyric acid is protonated (neutral) and retains longer on a C18 column, moving it away from the solvent front. If you run at pH 7, butyric acid ionizes, elutes immediately (in the void volume), and may co-elute with early eluting polar esters or matrix interferences.

    • Column Selection: Switch to a High-Density C18 or a C18-Aqua (Polar Endcapped) column.

      • Why? Standard C18 columns may suffer from "phase collapse" (dewetting) if you use high aqueous content (>95%) to retain short-chain esters. "Aqua" phases prevent this and maximize interaction with the short butyl chain.

Data Table 1: Impact of pH on Resolution (


) 
ParameterCondition A (pH 6.5)Condition B (pH 2.8)Result Interpretation
Butyric Acid Retention (

)
0.2 (Void elution)2.5 (Retained)Acid moves away from solvent front.
Butyrate Ester Retention (

)
4.14.2Ester retention is pH-independent.
Resolution (

)
< 1.0 (Co-elution)> 3.5 (Baseline separated)Optimized State.

Critical Check: Ensure your column is silica-based with high surface coverage to resist acid hydrolysis at pH 2.8.

Part 2: Detection Sensitivity (Signal-to-Noise)

Q: The baseline is drifting, and I can't see low concentrations of the ester. Is my UV lamp broken?

A: Likely not. You are fighting the "UV Cutoff" of your mobile phase.

  • The Issue: Butyrate esters rely on the weak

    
     transition of the carbonyl group, which absorbs maximally around 205–210 nm. At this wavelength, common solvents absorb light, causing high background noise.
    
  • The Protocol:

    • Solvent Transparency: Replace Acetate or Formate buffers (which absorb <220 nm) with Phosphate buffers (transparent down to 200 nm). Use Acetonitrile (UV cutoff ~190 nm) instead of Methanol (UV cutoff ~205 nm).

    • Reference Wavelength: If using a Diode Array Detector (DAD), turn off the reference wavelength or set it far away (e.g., 360 nm ± 100 nm). A narrow reference window can subtract real signal if the spectrum slopes.

    • Alternative Detection: If UV is insufficient (LOD > 10 µg/mL), switch to Refractive Index (RI) or Charged Aerosol Detection (CAD) . CAD is universal and highly sensitive for non-chromophoric esters.

Part 3: Sample Stability (Ghost Peaks)

Q: I see a growing peak for butyric acid in my ester standard over a sequence. Is the column catalyzing hydrolysis?

A: Yes, "On-Column Hydrolysis" is a real phenomenon for labile esters.

  • The Cause: If your mobile phase is too acidic (pH < 2) or the column temperature is too high (>40°C), the ester bond can hydrolyze during the run.

  • The Fix:

    • Thermostat Control: Lower column temperature to 20°C - 25°C .

    • Buffer Strength: Reduce acid concentration. Instead of 1% Phosphoric acid, use 0.1% Phosphoric acid or a 20 mM Phosphate buffer.[1]

    • Solvent Prep: Prepare samples in the mobile phase, but avoid storing them in highly aqueous acidic diluents for long periods. Use an autosampler cooled to 4°C.

Standard Operating Procedure (SOP) Workflow

Objective: Robust separation of Butyrate Ester (Analyte) from Butyric Acid (Impurity).

  • Mobile Phase A: 20 mM

    
     adjusted to pH 2.8 with 
    
    
    
    .
  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Column: C18-Aqua / Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3–5 µm).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to retain acid).

    • 2–10 min: 5%

      
       60% B (Linear ramp to elute ester).
      
    • 10–15 min: 60% B (Wash).

  • Detection: UV at 210 nm .

  • Flow Rate: 1.0 mL/min.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting resolution and sensitivity issues.

HPLC_Troubleshooting Start Problem Identified Issue_Type What is the primary issue? Start->Issue_Type Resolution Poor Resolution (Peaks Merging) Issue_Type->Resolution Sensitivity Low Sensitivity (Noisy Baseline) Issue_Type->Sensitivity Stability Shifting RT or Ghost Peaks Issue_Type->Stability Check_pH Is Mobile Phase pH < 3.0? Resolution->Check_pH Check_UV Wavelength > 220nm? Sensitivity->Check_UV Check_Temp Column Temp > 40°C? Stability->Check_Temp Adjust_pH Action: Lower pH to 2.8 (Protonate Acid) Check_pH->Adjust_pH No Check_Column Is Column 'Aqua' or 'Polar'? Check_pH->Check_Column Yes Change_Column Action: Switch to Polar-Endcapped C18 Check_Column->Change_Column No Lower_UV Action: Set UV to 210 nm Check_UV->Lower_UV Yes Check_Solvent Using Methanol? Check_UV->Check_Solvent No Switch_ACN Action: Switch to ACN (Lower UV Cutoff) Check_Solvent->Switch_ACN Yes Lower_Temp Action: Cool to 25°C (Prevent Hydrolysis) Check_Temp->Lower_Temp Yes

Figure 1: Decision tree for diagnosing HPLC separation issues with butyrate esters.

References

  • De Baere, S., et al. (2013).[2][3] Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis.

  • Aurigene Pharmaceutical Services. (2024).[4] A Simple RP-HPLC Method Development and Verification for the Quantitative Estimation of Sodium Butyrate in Tablets. Asian Journal of Pharmaceutical and Clinical Research.

  • Sigma-Aldrich. (2024). HPLC and UHPLC Column Selection Guide: Fatty Acids and Esters.

  • Agilent Technologies. (2024). Analysis of Fatty Acid Methyl Esters (FAMEs) - Column Selection and Method Optimization.

Sources

Troubleshooting

Technical Support Center: Matrix Effects in GC-MS Analysis of Cyclotene Butyrate

Topic: Troubleshooting Matrix Effects & Stability in Food Analysis Target Audience: Senior Researchers, Analytical Chemists, Drug Development Professionals Last Updated: February 2026 Executive Summary: The Analytical Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Stability in Food Analysis Target Audience: Senior Researchers, Analytical Chemists, Drug Development Professionals Last Updated: February 2026

Executive Summary: The Analytical Paradox of Cyclotene Butyrate

Cyclotene butyrate (CAS 68227-51-0), a critical flavor compound imparting maple and caramel notes, presents a dual challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Structurally, it is an ester of the cyclic enolone cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).

In complex food matrices (high fat/sugar), analysts rarely face a simple "detection" problem. Instead, they face Matrix-Induced Signal Enhancement (MISE) , where the analyte signal is artificially inflated in samples compared to solvent standards. Conversely, the thermal instability of the ester bond can lead to in-inlet hydrolysis , producing ghost peaks of butyric acid and cyclotene, often misidentified as matrix components.

This guide moves beyond basic operation to address the causality of these errors, providing self-validating troubleshooting protocols.

Troubleshooting Guide (Q&A Format)

Category A: Quantification & Signal Anomalies

Q1: My recovery rates for Cyclotene Butyrate are consistently over-reporting (120-150%) when calculated against a solvent calibration curve. Is this contamination?

A: It is likely Matrix-Induced Signal Enhancement (MISE) , not contamination.

  • The Mechanism: In a clean solvent injection, polar analytes like Cyclotene Butyrate (and its hydrolysis products) interact with active silanol sites (Si-OH) in the GC inlet liner and column head. This adsorption causes irreversible loss.

  • The Matrix Effect: When you inject a food extract, non-volatile matrix components (sugars, lipids) coat these active sites, effectively "deactivating" the system. The analyte passes through unhindered, resulting in a higher transfer efficiency than the clean standard.

  • The Fix:

    • Matrix-Matched Calibration: Prepare calibration standards in a "blank" matrix extract rather than pure solvent.

    • Analyte Protectants (APs): Add compounds like L-gulonic acid

      
      -lactone or sorbitol to both samples and standards.[1] These sacrificial agents bind to active sites, equalizing the response.
      

Q2: I see a "ghost peak" of Butyric Acid and Cyclotene that correlates with my Cyclotene Butyrate concentration. Is my column degrading?

A: This is likely Thermal Degradation (In-Inlet Hydrolysis) .

  • The Cause: Cyclotene butyrate is thermally labile. At high inlet temperatures (>250°C), especially in the presence of moisture or acidic active sites in the glass wool, the ester bond cleaves.

  • Diagnostic Test: Lower the inlet temperature by 50°C. If the ratio of the "ghost peaks" to the parent compound decreases, the degradation is thermal/catalytic in the inlet.

  • The Fix:

    • Use Ultra-Inert (UI) liners with deactivated wool.

    • Switch to a Cold Split/Splitless (PTV) injection technique to minimize thermal stress during transfer.

    • Ensure samples are strictly anhydrous (dry with MgSO₄).

Category B: Chromatographic Resolution

Q3: In fatty matrices (e.g., cream fillings), the Cyclotene Butyrate peak broadens or shifts retention time.

A: This indicates Matrix Overload modifying the stationary phase.

  • The Mechanism: High-boiling triglycerides accumulate at the head of the column. They act as a "pseudo-stationary phase," temporarily retaining the analyte and causing band broadening.

  • The Fix:

    • Backflushing: Implement a post-run backflush to reverse flow and eject heavy volatiles through the split vent.

    • Sample Cleanup: Do not rely solely on solvent extraction. Use Solid Phase Extraction (SPE) or QuEChERS with a freezing lipid precipitation step (Winterization) to remove bulk fats.

Experimental Protocols & Methodologies

Protocol A: Validating Matrix Effects (The "Post-Extraction Spike" Method)

Use this protocol to quantify the exact percentage of suppression or enhancement.

Step-by-Step:

  • Extraction: Extract a "blank" food sample (free of Cyclotene Butyrate) using your standard method (e.g., Acetonitrile extraction).

  • Spiking:

    • Set A (Reference): Spike pure solvent with Cyclotene Butyrate at 100 ppb.

    • Set B (Matrix): Spike the final extract of the blank food sample with Cyclotene Butyrate at 100 ppb.

  • Analysis: Inject Set A and Set B in triplicate.

  • Calculation:

    
    
    
    • Positive Value: Signal Enhancement.[2][3]

    • Negative Value: Signal Suppression.

Protocol B: Optimized GC-MS Parameters for Labile Esters
ParameterSettingRationale
Inlet Mode Pulsed SplitlessMaximizes transfer; pressure pulse minimizes residence time in hot liner.
Inlet Temp 230°C (Optimized)Balance between volatilization and thermal degradation (avoid >250°C).
Liner Type Ultra-Inert, Single Taper with WoolWool wipes needle tip; deactivation prevents ester hydrolysis.
Column DB-WAX UI or VF-WAXmsPolar phases retain flavor esters well; "UI" (Ultra Inert) is critical for cyclotene.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency.

Visualizing the Mechanisms

Diagram 1: The Mechanism of Matrix-Induced Signal Enhancement

This diagram illustrates why dirty samples often yield higher signals than clean standards.

MatrixEffect cluster_0 Scenario A: Clean Standard (Solvent Only) cluster_1 Scenario B: Food Matrix Sample Solvent_Inj Injection: Cyclotene Butyrate + Solvent Active_Sites Active Silanol Sites (Si-OH) on Liner/Wool Solvent_Inj->Active_Sites Adsorption Analyte Adsorbs to Active Sites (Irreversible Loss) Active_Sites->Adsorption Low_Signal Result: Reduced Signal to Detector Adsorption->Low_Signal Matrix_Inj Injection: Cyclotene Butyrate + Matrix (Sugars/Fats) Masking Matrix Components Coat/Mask Active Sites Matrix_Inj->Masking Transfer Analyte Passes Through Without Adsorption Masking->Transfer High_Signal Result: Enhanced Signal (True Mass Transferred) Transfer->High_Signal

Caption: In clean solvents, active sites trap the analyte. In food samples, the matrix "sacrifices" itself to cover these sites, allowing more analyte to reach the detector.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Signal/Quantification Issue Check_Rec Is Recovery > 110%? Start->Check_Rec Check_Ghost Are Ghost Peaks (Butyric Acid) Present? Check_Rec->Check_Ghost No Enhancement Matrix Enhancement (MISE) Check_Rec->Enhancement Yes Degradation Thermal Degradation/Hydrolysis Check_Ghost->Degradation Yes Suppression Signal Suppression/Drift Check_Ghost->Suppression No (Low Signal) Sol_Enhancement Solution: Use Matrix-Matched Stds or Analyte Protectants Enhancement->Sol_Enhancement Test_Temp Test: Lower Inlet Temp by 50°C Degradation->Test_Temp Sol_Degradation Solution: Change Liner (Ultra Inert), Dry Sample, Check Inlet Temp Test_Temp->Sol_Degradation Sol_Suppression Solution: Replace Liner, Trim Column, Backflush Suppression->Sol_Suppression

Caption: A logical flow to diagnose whether the issue is chemical (matrix effect) or physical (thermal degradation/system contamination).

References

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Explains the mechanism of active site deactivation by matrix components.

  • Liu, R., et al. (2025).[1] Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. Detailed study on using protectants for flavor esters.

  • Phenomenex. (2022).[4] Troubleshooting GC Sensitivity Loss: Active Sites and Liner Contamination. Technical guide on inlet maintenance for labile compounds.

  • The Good Scents Company. (2024). Cyclotene Butyrate: Chemical Properties and Stability Data. CAS 68227-51-0 physical data and thermal characteristics.[5][6]

  • Shimadzu Corporation. (2021). Analysis of Aroma Components in Fermented Foods using GC-MS. Discusses ester analysis and matrix interferences in fermentation products.

Sources

Optimization

Optimization of catalyst concentration in esterification reactions

Mission: To provide high-fidelity troubleshooting and optimization protocols for esterification workflows in drug discovery and process chemistry. Module 1: Diagnostic Triage (The "Triage") Objective: Determine if your i...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for esterification workflows in drug discovery and process chemistry.

Module 1: Diagnostic Triage (The "Triage")

Objective: Determine if your issue is kinetic (rate), thermodynamic (equilibrium), or transport-limited before altering catalyst concentration.

Q: My reaction stalls at ~60-70% conversion regardless of catalyst loading. Should I add more acid?

A: No. You are likely facing a thermodynamic equilibrium limit, not a kinetic one. Adding more catalyst only accelerates the rate at which you reach the same equilibrium point; it does not shift the equilibrium position. In Fischer esterification (


), the equilibrium constant (

) is typically near 4.

Corrective Protocol:

  • Water Removal: Implement a Dean-Stark trap (azeotropic distillation with Toluene/Benzene) or add activated Molecular Sieves (3Å or 4Å) to the reaction vessel.

  • Stoichiometry Shift: Increase the molar equivalent of the cheaper reagent (usually the alcohol) to 5–10 equivalents.

  • Check for Deactivation: If using Lewis acids (e.g.,

    
    , 
    
    
    
    ), water produced during the reaction may hydrolyze and deactivate the catalyst.
Q: How do I distinguish between Mass Transfer limitations and Kinetic limitations?

A: This is critical for heterogeneous catalysts (e.g., Amberlyst, Zeolites).

  • Test: Double the stirring speed (rpm).

  • Result A: If the reaction rate increases significantly, you are Mass Transfer Limited (external diffusion). Solution: Improve agitation or use a baffled reactor; increasing catalyst concentration won't help if the reagents can't reach the surface.

  • Result B: If the reaction rate remains unchanged, you are Kinetically Limited (or pore-diffusion limited). Solution: Increase temperature or catalyst loading.

Visual: Troubleshooting Logic Flow

Troubleshooting Start Reaction Stalled/Slow CheckWater Check Water Removal (Thermodynamics) Start->CheckWater CheckAgitation Double Stirring Speed (Mass Transfer) CheckWater->CheckAgitation Dry System Action_DeanStark Implement Dean-Stark or Mol. Sieves CheckWater->Action_DeanStark Water Present CheckSideRxn Check Side Products (Selectivity) CheckAgitation->CheckSideRxn Rate Unchanged Action_Grind Grind Catalyst or Increase RPM CheckAgitation->Action_Grind Rate Increases Action_ReduceCat Reduce Catalyst Load (Prevent Etherification) CheckSideRxn->Action_ReduceCat High Impurities Action_Optimize Proceed to Kinetic Optimization (DoE) CheckSideRxn->Action_Optimize Clean Profile

Caption: Decision matrix for diagnosing esterification efficiency issues prior to loading adjustment.

Module 2: Homogeneous Catalysis (H₂SO₄, pTSA)

Focus: Minimizing side reactions and workup difficulties.

Q: I see black tar/charring and ether byproducts. Is my catalyst concentration too high?

A: Yes. This is a classic symptom of oxidative degradation and dehydration. Sulfuric acid (


) is a strong oxidant and dehydrating agent. At high concentrations (>10 mol%) or high temperatures, it catalyzes:
  • Etherification:

    
    [1]
    
  • Elimination: Alcohol

    
     Alkene.
    
  • Oxidation: Charring of organic substrates.

Optimization Strategy:

  • Switch Catalyst: Use p-Toluenesulfonic acid (pTSA) . It is comparable in acidity (

    
    ) but non-oxidizing.
    
  • Loading Limit: Restrict catalyst loading to 1–5 mol% .

  • Temperature Control: If side reactions persist, lower the temperature and extend reaction time, or use a vacuum to remove water at lower temperatures (azeotropic).

Q: I have terrible emulsions during the aqueous workup.

A: This is often caused by amphiphilic esters acting as surfactants in the presence of residual acid. Protocol:

  • Neutralize First: Do not add water directly. Add solid

    
     or 
    
    
    
    to the reaction mixture to neutralize the acid catalyst before aqueous extraction.
  • Solvent Swap: If the ester is non-polar, dilute with Hexane/Heptane (instead of EtOAc/DCM) to precipitate more polar impurities before washing.

Module 3: Heterogeneous Catalysis (Amberlyst-15, Resins)

Focus: Pore accessibility and catalyst activation.

Q: My solid acid catalyst is 10x slower than the equivalent amount of H₂SO₄. Why?

A: Active Site Accessibility. In homogeneous systems, every proton is available. In resins (e.g., Amberlyst-15), protons are inside the polymer matrix.

  • Swelling is Mandatory: The resin must swell to allow reagents to diffuse into the pores.

  • Solvent Choice: Non-polar solvents (Toluene, Hexane) do not swell sulfonated polystyrene resins well. Polar solvents (Alcohol, THF) promote swelling.

Activation Protocol (The "Soak"):

  • Weigh the catalyst (typically 10–20 wt% relative to the limiting reagent).

  • Soak in the reaction alcohol (or a co-solvent like DCM/THF) for 30 minutes before adding the carboxylic acid.

  • Note: If using "Dry" resins, ensure they are truly dry. Resins are hygroscopic; absorbed water blocks active sites.

Q: Can I recycle the catalyst? It lost activity after Run 1.

A: Yes, but it requires regeneration. Deactivation is usually due to pore fouling (organic deposits) or water poisoning (active site hydration). Regeneration Workflow:

  • Filter the catalyst.[2]

  • Wash with Methanol (removes polar byproducts/water).

  • Wash with Hexane/DCM (removes non-polar organics).

  • Dry in a vacuum oven at 80°C for 4 hours (Crucial: removes water).

Module 4: Kinetic Optimization Protocol

Method: Design of Experiments (DoE) - Central Composite Design.

Rationale: Changing one variable at a time (OVAT) fails to capture the interaction between Catalyst Loading and Temperature. (e.g., High catalyst loading might be safe at 40°C but destructive at 80°C).

Experimental Setup (2-Level Factorial)

Run the following matrix to define your "Design Space."

RunCatalyst (mol%)Temp (°C)Alcohol Equiv.Expected Outcome
11.0401.5Slow, Clean
21.0801.5Moderate Rate
35.0401.5Moderate Rate
45.0801.5Fast, Check Impurities
53.0601.5Center Point (Run in triplicate)

Data Analysis:

  • Response Variable: Yield (%) AND Purity (HPLC Area %).

  • Goal: Maximize Yield * s.t. * Purity > 98%.[3]

Visual: Optimization Loop

OptimizationLoop Screen 1. Screen Catalyst (pTSA vs Resin) DoE 2. Run DoE Matrix (Load vs Temp) Screen->DoE Model 3. Kinetic Modeling (Rate vs Selectivity) DoE->Model Scale 4. Scale-Up (Heat Transfer Check) Model->Scale Optimal Region Found Scale->DoE Yield Drops >5%

Caption: Iterative workflow for defining the Safe Operating Space (SOS) for catalyst loading.

References

  • Mechanism & Kinetics: Otera, J., & Nishikido, J. (2009). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Amberlyst Optimization: Park, J. Y., et al. (2010). "Esterification of free fatty acids using water-tolerable Amberlyst as a heterogeneous catalyst."[3] Bioresource Technology. Link

  • Process Intensification: Teo, H. T., & Saha, B. (2004). "Heterogeneous catalytic esterification of acetic acid with isoamyl alcohol: kinetic and thermodynamic studies." Chemical Engineering Science. Link

  • Fischer Esterification Protocol: Master Organic Chemistry. "Fischer Esterification: The Mechanism." Link

  • DoE in Organic Synthesis: Lundstedt, T., et al. (1998). "Experimental design and optimization." Chemometrics and Intelligent Laboratory Systems. Link

Sources

Troubleshooting

Minimizing side-product formation in 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate synthesis

Technical Support Center: Synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate Welcome to the technical support center for the synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate). This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

Welcome to the technical support center for the synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically-grounded solutions to minimize side-product formation and maximize yield and purity.

The synthesis of Cyclotene Butyrate is typically a two-stage process: first, the formation of the key intermediate, 2-hydroxy-3-methyl-2-cyclopenten-1-one (commonly known as Cyclotene), followed by its esterification with a butyryl source. Each stage presents unique challenges that can lead to impurities. This guide is structured to address these stages independently, offering targeted troubleshooting advice and in-depth FAQs.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis. We diagnose the likely causes and provide actionable protocols to rectify the problem.

Part A: Synthesis of the 2-Hydroxy-3-methyl-2-cyclopenten-1-one Intermediate (Cyclotene)

The most common route to the Cyclotene core is via an intramolecular aldol condensation of a 1,4-dicarbonyl precursor, such as 2,5-hexanedione. Success at this stage is critical, as impurities generated here can be difficult to remove later.

Question: My yield of the Cyclotene intermediate is low, and TLC analysis shows multiple byproducts. What is happening and how can I fix it?

Answer: Low yields and multiple side products in the intramolecular aldol condensation of 2,5-hexanedione are typically due to competing intermolecular reactions and lack of reaction control.

Causality and Mechanism: The desired reaction is an intramolecular cyclization to form a five-membered ring. However, under suboptimal conditions, intermolecular aldol reactions can occur where one molecule of the diketone reacts with another, leading to higher molecular weight oligomers and polymers. These are often observed as a baseline streak or multiple spots on a TLC plate. The choice and concentration of the base are critical; too strong or too concentrated a base can accelerate these undesired side reactions.[1]

Troubleshooting Protocol: Optimizing the Intramolecular Aldol Condensation

  • Control the Base Concentration: Instead of a strong base, use a dilute aqueous solution of a weaker base like sodium hydroxide (e.g., 0.1-1% w/v) or sodium carbonate.[2] This favors the intramolecular kinetically controlled cyclization over the intermolecular pathway.

  • Temperature Management: Run the reaction at a controlled, moderate temperature (e.g., 80-100°C). Overheating can promote side reactions and decomposition.[1]

  • Reaction Time: Monitor the reaction progress by TLC or GC. Pushing the reaction for too long after the starting material is consumed can lead to the formation of degradation products.

  • Purification: The crude product often requires purification. Vacuum distillation is effective for removing oligomeric residues.

Part B: Esterification (Butyrylation) of Cyclotene

This final step involves the esterification of the hydroxyl group of Cyclotene. While seemingly straightforward, this equilibrium-driven reaction can be plagued by issues of incomplete conversion, side reactions, and product degradation.

Question: My butyrylation reaction is not going to completion, and I have significant amounts of unreacted Cyclotene. How can I improve the conversion rate?

Answer: This is a classic problem in Fischer esterification, which is an equilibrium-limited process.[3] To achieve high conversion, the equilibrium must be shifted towards the product side.

Causality and Mechanism: The Fischer esterification reaction between an alcohol (Cyclotene) and a carboxylic acid (butyric acid) produces an ester and water. The reaction is reversible, and the presence of the water byproduct can drive the reverse reaction (hydrolysis).

G Cyclotene Cyclotene (Alcohol) Ester Cyclotene Butyrate (Ester) Cyclotene->Ester + Butyric Acid (H+ catalyst) ButyricAcid Butyric Acid Equilibrium Ester->Cyclotene + Water (Hydrolysis) Water Water

Solution 1: Le Châtelier's Principle in Action

  • Use Excess Reagent: Employ a large excess of butyric acid (3-5 equivalents). This concentration gradient pushes the equilibrium towards the product.[3]

  • Remove Water: The most effective method is the physical removal of water as it forms.

    • Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like toluene or cyclohexane), a Dean-Stark trap will continuously remove the water, driving the reaction to completion.

    • Dehydrating Agents: Adding molecular sieves to the reaction mixture can also sequester the water byproduct.[4]

Solution 2: Use a More Reactive Butyrylating Agent

If Fischer esterification is too slow or inefficient, switching to a non-equilibrium-based method is highly effective.

  • Butyryl Chloride: React Cyclotene with butyryl chloride in the presence of a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl byproduct. This reaction is typically fast, irreversible, and can be run at lower temperatures (0°C to room temperature).

  • Butyric Anhydride: This is another excellent alternative. The reaction is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) along with a stoichiometric base (e.g., triethylamine).

Method Reagents Catalyst/Base Pros Cons
Fischer Esterification Butyric AcidH₂SO₄, p-TsOHEconomical, simple setupEquilibrium-limited, requires high temp/water removal
Acyl Chloride Butyryl ChloridePyridine, Et₃NFast, irreversible, high yieldReagent is moisture-sensitive, corrosive HCl byproduct
Acyl Anhydride Butyric AnhydrideDMAP, Et₃NHigh yielding, milder than acyl chlorideReagent can be expensive, byproduct removal

Question: My final product is discolored (yellow to brown). What is the source of these impurities?

Answer: Discoloration is a common sign of product degradation, often caused by harsh reaction conditions.

Causality and Mechanism: The cyclopentenone ring system, particularly with its enone structure, can be sensitive to strong acids, strong bases, and high temperatures.[5] These conditions can catalyze side reactions like polymerization, condensation, or decomposition, leading to the formation of colored, high-molecular-weight impurities.

Troubleshooting Protocol: Preventing Degradation

  • Lower the Temperature: If using Fischer esterification, use the lowest temperature that allows for efficient water removal with your Dean-Stark setup. For acyl chloride/anhydride methods, run the reaction at 0°C and allow it to slowly warm to room temperature.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

  • Use an Inert Atmosphere: The enol functionality can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative byproducts.[6]

  • Purification: If discoloration occurs, the impurities can often be removed by column chromatography on silica gel or by vacuum distillation. The boiling point of the desired product is around 85°C at 0.1 mmHg, which allows for separation from non-volatile polymeric material.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Fischer esterification of Cyclotene?

For the Fischer esterification, a strong Brønsted acid catalyst is required. Sulfuric acid (H₂SO₄) is effective but can sometimes cause charring at high temperatures. A milder and often preferred alternative is p-toluenesulfonic acid (p-TsOH), which is a solid, easier to handle, and generally leads to cleaner reactions.

Q2: Can I use a Lewis acid for the esterification?

While Lewis acids can catalyze esterification, they are more commonly used in other contexts like the Nazarov cyclization for forming the cyclopentenone ring itself.[9][10] For the esterification of an alcohol, Brønsted acids are typically more straightforward and cost-effective.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

Besides unreacted starting material, common side products from the butyrylation step could include:

  • Self-condensation product of Cyclotene: If conditions are too harsh (especially basic), two molecules of cyclotene can react with each other.

  • Butyric acid/anhydride: If the workup was incomplete.

  • Dehydration products: Though less common for this substrate, strong acid and heat can sometimes lead to elimination reactions.

Careful comparison with the spectra of starting materials and purification will be necessary to identify the impurity.

Q4: How should I store the final product?

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent degradation.[6][7] The enone functionality can be sensitive to light and air over long periods.

G Start Low Yield or Impure Product in Butyrylation Step Check_Conversion Is the reaction incomplete? (Check TLC/GC for starting material) Start->Check_Conversion Check_Color Is the product discolored? Check_Conversion->Check_Color No Incomplete_Sol Shift Equilibrium: 1. Use excess butyric acid. 2. Remove H₂O (Dean-Stark). OR Switch to Irreversible Method: - Butyryl Chloride + Pyridine - Butyric Anhydride + DMAP Check_Conversion->Incomplete_Sol Yes Color_Sol Prevent Degradation: 1. Lower reaction temperature. 2. Minimize reaction time. 3. Use inert (N₂/Ar) atmosphere. Check_Color->Color_Sol Yes Purify Purify Final Product: - Vacuum Distillation - Column Chromatography Check_Color->Purify No Incomplete_Sol->Check_Color Color_Sol->Purify

References

  • Qamar, M. I. (2011). Synthesis and Reactions of Cyclopropenones. Doctoral thesis, University of Huddersfield. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. [Link]

  • de la Cruz, J. F. N., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8463–8503. [Link]

  • Klubnick, J. (2009). The Nazarov Cyclization: Development and Applications. University of Illinois. [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Cyclopentenones. [Link]

  • The Good Scents Company. (n.d.). cyclotene butyrate. [Link]

  • Organic Syntheses. (n.d.). n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. [Link]

  • Chem-Station. (2025). Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • JECFA. (1999). Methyl cyclopentenolone. [Link]

  • Gawas, S., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • BAT-Science. (n.d.). Methyl cyclopentenolone. [https://www.bat-science.com/group/sites/BAT_9GVJ9N.nsf/vwPagesWebLive/DO9T9K2C/ FILE/Methyl_cyclopentenolone.pdf)
  • Stueckler, C., et al. (2013). Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases. PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of Butyrate-Based Flavor Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of butyrate-based flavor compounds. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of butyrate-based flavor compounds. This resource is designed for researchers, scientists, and drug development professionals who are actively working with these volatile yet impactful molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and achieve optimal flavor retention.

Introduction: The Challenge of Butyrate Flavor Stability

Butyrate esters, such as ethyl butyrate and butyl butyrate, are prized for their characteristic fruity and sweet aromas, reminiscent of pineapple and apricot.[1][2] However, their low molecular weight and high volatility make them susceptible to degradation and loss during thermal processing.[3][4] This instability presents a significant hurdle in manufacturing processes that involve heat, such as baking, pasteurization, and extrusion.[5][6] Understanding the mechanisms of flavor loss—volatilization and chemical degradation—is the first step toward effective stabilization.[7]

This guide provides practical, evidence-based solutions to enhance the thermal stability of butyrate flavor compounds, focusing on encapsulation technologies and other protective strategies.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Significant Loss of Butyrate Aroma Post-Thermal Processing

Symptoms:

  • Noticeable decrease in the characteristic fruity aroma after heating.

  • Gas Chromatography (GC) analysis shows a significant reduction in the peak area corresponding to the butyrate ester.

  • Development of off-notes or undesirable aromas.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
High Volatility Butyrate esters have low boiling points, leading to evaporation at elevated temperatures.[1] Heat accelerates the volatilization of these compounds.[6]1. Implement Encapsulation: This is the most effective method to protect volatile compounds.[5][8] By entrapping the flavor oil in a protective matrix, you reduce its exposure to heat and oxygen.[5][9] 2. Optimize Processing Parameters: Carefully control the temperature and duration of heating. Even a 10°C increase can double the rate of some degradation reactions.[5]
Chemical Degradation At high temperatures, butyrate esters can undergo hydrolysis, oxidation, or participate in reactions like the Maillard reaction, altering their chemical structure and aroma profile.[6][10]1. Select an Appropriate Encapsulation Material: Choose a wall material with low oxygen permeability and high thermal stability. Modified starches, gum arabic, and maltodextrins are common choices.[5] 2. Control Water Activity (aw): High water activity can promote hydrolysis. Aim for an optimal aw range (typically 0.3–0.6) to enhance stability.[5]
Interaction with Matrix Components The butyrate flavor may be reacting with other ingredients in your formulation, such as proteins or reducing sugars, especially under heat.[10][11]1. Analyze Matrix Interactions: Conduct small-scale experiments with individual matrix components to identify any reactive ingredients. 2. Utilize Encapsulation as a Barrier: A well-formed encapsulate will act as a physical barrier between the flavor and reactive components in the food matrix.[3][4]
Problem 2: Premature Release of Encapsulated Butyrate Flavor

Symptoms:

  • A strong burst of aroma is detected before or during the early stages of thermal processing, followed by a significant decline.

  • Microscopic analysis reveals cracked or porous capsules.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Inadequate Wall Material The chosen encapsulation matrix may not have the required thermal resistance or may be too brittle, leading to fractures upon heating.[4]1. Re-evaluate Wall Material Selection: Consider using a blend of polymers to improve mechanical strength and flexibility. For example, combining a protein with a polysaccharide. 2. Incorporate Plasticizers: Adding plasticizers like glycerol or sorbitol to the wall material can increase its flexibility and reduce brittleness.
Poor Emulsion Stability (for spray drying) If the initial emulsion of the flavor oil and wall material is not stable, it can lead to poor encapsulation efficiency and a high amount of surface oil, which is not protected.[12]1. Optimize Emulsification Process: Ensure high-shear homogenization to create small, uniform droplets. 2. Use Effective Emulsifiers: Gum arabic is an excellent emulsifier and wall material for flavor encapsulation.[9]
Incorrect Processing Parameters For techniques like spray drying, excessively high inlet temperatures can cause rapid expansion and rupture of the capsules. For extrusion, improper temperature profiles can lead to degradation of the matrix.[13]1. Optimize Spray Drying Temperatures: Lower the inlet temperature to a point that still allows for efficient drying but minimizes thermal stress on the capsules. 2. Refine Extrusion Profile: Ensure a gradual temperature increase in the extruder barrel to melt the matrix without degrading it.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for enhancing the thermal stability of butyrate esters?

Encapsulation is widely regarded as the most effective technique.[5][8] It involves entrapping the volatile flavor compounds within a protective carrier material, often referred to as a wall material or matrix.[3][4] This creates a physical barrier that minimizes evaporation and protects against degradation from oxygen, light, and heat.[9] Common encapsulation methods include spray drying, extrusion, and molecular inclusion with cyclodextrins.[14]

Q2: How do I choose the right encapsulation material for my application?

The choice of wall material is critical and depends on the specific application and processing conditions. Key factors to consider include:

  • Thermal Stability: The material must withstand the processing temperatures without degrading.

  • Solubility and Release Properties: The material should release the flavor under the desired conditions (e.g., in the presence of water or upon chewing).

  • Barrier Properties: It should provide a good barrier against oxygen and moisture.

  • Regulatory Status: The material must be approved for use in your final product.

Comparison of Common Wall Materials:

Wall Material Advantages Disadvantages Best Suited For
Modified Starches Good film-forming properties, low viscosity, and effective flavor retention.Can be susceptible to enzymatic degradation.Spray drying applications for powdered beverages and bakery mixes.
Gum Arabic Excellent emulsifying properties, good protection against oxidation.[9]Can be more expensive than starches.Emulsion-based encapsulation like spray drying, especially for citrus and other easily oxidized flavors.
Maltodextrins Highly soluble in water, neutral taste, and cost-effective.Can have lower flavor retention for very volatile compounds when used alone.Often used in combination with other wall materials in spray drying to control powder properties.
Cyclodextrins Form inclusion complexes that offer excellent protection against heat and oxidation.[15][16]Higher cost and may have limitations on the size of the guest molecule.Applications requiring high stability and controlled release, such as in pharmaceuticals and high-temperature food processing.[17][18]

Q3: What is molecular inclusion with cyclodextrins and how does it improve thermal stability?

Molecular inclusion is a form of encapsulation where a flavor molecule (the "guest") is trapped within the cavity of a host molecule.[15] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for nonpolar flavor compounds like butyrate esters.[15]

The inclusion complex provides a protective shell around the flavor molecule, significantly enhancing its thermal and oxidative stability.[15][17] The release of the flavor can be triggered by heat and the presence of water, which displaces the guest molecule from the cyclodextrin cavity.[16]

Experimental Protocols & Visualizations

Protocol 1: Spray Drying Encapsulation of Ethyl Butyrate

This protocol provides a general methodology for encapsulating ethyl butyrate using a combination of modified starch and maltodextrin.

Materials:

  • Ethyl Butyrate (flavor core)

  • Modified Starch (e.g., Hi-Cap 100)

  • Maltodextrin (DE 10-15)

  • Distilled Water

Equipment:

  • High-shear homogenizer

  • Laboratory-scale spray dryer

Procedure:

  • Prepare the Wall Material Solution: Dissolve the modified starch and maltodextrin in distilled water at a ratio of 3:1 (starch to maltodextrin) to achieve a 30% w/w solids concentration.

  • Create the Emulsion: Add ethyl butyrate to the wall material solution to achieve a flavor load of 20% based on the total solids content.

  • Homogenize: Homogenize the mixture at high speed for 5-10 minutes to create a fine, stable emulsion. The stability of this emulsion is crucial for high encapsulation efficiency.[12]

  • Spray Dry:

    • Set the spray dryer inlet temperature to 180-200°C.

    • Set the outlet temperature to 80-100°C.

    • Feed the emulsion into the spray dryer at a constant rate.

  • Collect and Store: Collect the resulting powder and store it in an airtight, light-proof container at room temperature.

Diagram: Spray Drying Encapsulation Workflow

SprayDryingWorkflow cluster_preparation Preparation cluster_process Process cluster_output Output A 1. Dissolve Wall Material in Water B 2. Add Ethyl Butyrate (Flavor Core) A->B Form Solution C 3. High-Shear Homogenization B->C Create Emulsion D 4. Atomize Emulsion into Hot Air Chamber C->D E 5. Evaporation of Water D->E F 6. Collect Encapsulated Flavor Powder E->F

Caption: Workflow for encapsulating ethyl butyrate via spray drying.

Diagram: Cyclodextrin Inclusion Complex Formation

CyclodextrinInclusion cluster_components Components cluster_process Process cluster_result Result CD Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity Mixing Mixing in Aqueous Solution CD->Mixing Flavor Butyrate Ester (Guest) Hydrophobic Flavor->Mixing Complex Inclusion Complex (Enhanced Stability) Mixing->Complex Self-Assembly

Caption: Formation of a butyrate-cyclodextrin inclusion complex.

By understanding the principles of flavor degradation and applying the appropriate stabilization techniques, you can significantly improve the retention of butyrate-based flavor compounds in your products. This guide serves as a starting point for troubleshooting and optimizing your experimental protocols.

References

  • Scribd. (n.d.). Flavour Encapsulation and Controlled Release. Retrieved from [Link]

  • Gallo, M., et al. (2022). A comprehensive study on flavor/cyclodextrin inclusion complexes. ResearchGate. Retrieved from [Link]

  • Cid-Samamed, A., et al. (2021). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thermal stability enhancement of poly(hydroxybutyrate-co-hydroxyvalerate) through in situ reaction. Retrieved from [Link]

  • Clextral. (n.d.). FLAVOUR ENCAPSULATION PROCESS. Retrieved from [Link]

  • HALO Science. (2025). Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. Retrieved from [Link]

  • Shishir, M. R. I., & Chen, W. (2023). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. ResearchGate. Retrieved from [Link]

  • Alland & Robert. (n.d.). How to improve flavor encapsulation?. Retrieved from [Link]

  • Shishir, M. R. I., & Chen, W. (2023). Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications. PMC. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • MDPI. (n.d.). Integrated Mechanisms of Flavor and Quality Development in Braised Pork: A Study on Volatile Profiles, Texture Dynamics, Nucleotide Catabolism, and Protein Oxidation. Retrieved from [Link]

  • Patil, H. (2017). Factors Affecting Flavour Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). a Effect of temperature on the synthesis of methyl butyrate (closed.... Retrieved from [Link]

  • Taylor, M. J., & El-Hage, R. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. PMC. Retrieved from [Link]

  • StudySmarter. (n.d.). Flavor Encapsulation: Methods & Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl butyrate. Retrieved from [Link]

  • HALO Science. (n.d.). Maintaining volatile flavor compounds during heating. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on methyl and ethyl butyrate biosynthesis.... Retrieved from [Link]

  • Fernandes, F. H., et al. (2023). The Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. PMC. Retrieved from [Link]

  • MDPI. (2023). A Thermodynamic and Kinetic Study on Electrochemical Esterification in Aroma-Enhanced Distilled Liquor (Baijiu). Retrieved from [Link]

  • Aromsa. (n.d.). Encapsulation. Retrieved from [Link]

  • Wang, Y., et al. (2023). Preparation of β-Cyclodextrin(CD)/Flavour CD Powder and Its Application on Flavour Improvement of Regular Coffee. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting retention and release of flavour compounds in food carbohydrates. Retrieved from [Link]

  • Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages. Retrieved from [Link]

  • Advanced Biotech. (2026). Encapsulation Techniques: Protecting Volatile Flavors for Extended Shelf Life. Retrieved from [Link]

  • Gu, Y. S., et al. (2022). Flavoring properties that affect the retention of volatile components during encapsulation process. PMC. Retrieved from [Link]

Sources

Troubleshooting

Challenges in scaling up the synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

Topic: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate) CAS: 68227-51-0 Application: Flavor & Fragrance (Maple, Caramel, Nutty notes) Introduction: The "Vomit Note" Challenge Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Cyclotene Butyrate)

CAS: 68227-51-0 Application: Flavor & Fragrance (Maple, Caramel, Nutty notes)

Introduction: The "Vomit Note" Challenge

Welcome to the Technical Support Center for Cyclotene Butyrate synthesis. If you are accessing this guide, you are likely scaling up the esterification of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) .

The primary challenge with this molecule is not the bond formation, but the hydrolytic instability of the resulting enol ester. The degradation product is Butyric Acid , which possesses a potent, vomit-like odor detectable at ppb levels. Even a 0.1% hydrolysis rate can render a multi-kilogram batch commercially unusable.

This guide prioritizes O-selective acylation , acid scavenging , and anhydrous processing to ensure olfactory purity.

Module 1: Reaction Optimization (Synthesis)

User Report: "I am seeing low conversion and a secondary peak on GC."

Diagnostic: You are likely encountering C-acylation or incomplete enolization. Cyclotene exists in equilibrium between its diketone and enol forms. While O-acylation is kinetically favored, thermodynamic control or improper base selection can lead to C-acylation at the C-5 position or polymerization.

The Solution: HSAB-Driven Base Selection To force O-acylation , you must treat the Cyclotene enolate as a "hard" nucleophile.

  • Protocol: Use a "Hard" base (Pyridine or Triethylamine) in a polar aprotic solvent (DCM or THF).

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.5 - 1.0 mol%) to act as a hyper-nucleophilic acyl transfer agent. This accelerates O-acylation faster than C-acylation can compete.

Visualizing the Pathway:

ReactionPathway Cyclotene Cyclotene (Enol Form) Intermediate Enolate Anion Cyclotene->Intermediate Deprotonation Base Base (Et3N/Pyridine) Base->Intermediate Product Cyclotene Butyrate (O-Acyl Product) Intermediate->Product Kinetic Control (Fast) SideProduct C-Acyl Impurity (Thermodynamic) Intermediate->SideProduct Thermodynamic (Slow) Butyryl Butyryl Chloride (Hard Electrophile) Butyryl->Product Butyryl->SideProduct

Figure 1: Kinetic competition between O-acylation (Target) and C-acylation. Use of DMAP/Base shifts flux toward the O-acyl product.

Module 2: Work-up & Isolation (The Engineering)

User Report: "My product smells like rancid butter after distillation."

Diagnostic: This is the critical failure mode. The "rancid butter" smell is free Butyric Acid . This occurs if:

  • Excess butyryl chloride/anhydride was not fully quenched.

  • The work-up was too acidic (hydrolysis of the enol ester).

  • Moisture entered the system during distillation.

The Solution: The "Cold & Basic" Quench Enol esters are acid-labile. You must ensure the crude mixture remains neutral to slightly basic (pH 7.5 - 8.5) throughout the workup.

Step-by-Step Protocol:

  • Quench: Cool reaction mixture to <5°C. Quench excess acylating agent with cold saturated NaHCO₃ . Do not use water alone; the local acid generation will hydrolyze your product.

  • Wash: Wash the organic layer with cold brine .

  • The "Polishing" Step: Do not rely on rotary evaporation to remove trace water. Dry over MgSO₄ (Magnesium Sulfate) for at least 2 hours.

    • Why? MgSO₄ is slightly acidic. If your product is highly sensitive, use Na₂SO₄ (Sodium Sulfate) buffered with 1% solid NaHCO₃.

  • Distillation: Use a Wiped Film Evaporator (WFE) or Short Path Distillation.

    • Vacuum: < 0.5 mmHg (Essential).

    • Temp: Keep mantle/oil bath < 110°C. (Product BP is ~85°C at 0.1 mmHg).

    • Stabilizer: Add 500 ppm BHT (Butylated Hydroxytoluene) to the pot to prevent oxidative polymerization during heating.

Quantitative Data: Solvent & Base Effects
ParameterRecommendedAvoidReason
Solvent DCM, Toluene, THFMethanol, Water, DMFProtic solvents react with Butyryl chloride; DMF complicates workup.
Base Triethylamine (1.2 eq), PyridineNaOH, KOHStrong hydroxide bases hydrolyze the ester immediately.
Acylating Agent Butyryl ChlorideButyric AcidDirect esterification with acid requires heat/acid catalysis (degrades product).
Quench pH 7.5 - 8.5< 7.0Acid catalyzes enol ester hydrolysis.

Module 3: Storage & Stability

User Report: "The product turned yellow and acidic after 1 month."

Diagnostic: Cyclotene derivatives contain an activated double bond (enone system) susceptible to oxidation and polymerization. The acidity comes from moisture ingress hydrolyzing the ester.

The Solution: The "Dry Pack" Protocol

  • Desiccant: Store over 3Å Molecular Sieves (activated).

  • Inert Gas: Headspace must be purged with Nitrogen or Argon.

  • Container: Aluminum bottles or amber glass. Avoid polyethylene (permeable to oxygen).

Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckSmell Smells like Vomit? Start->CheckSmell CheckColor Dark/Tar Formation? Start->CheckColor CheckYield Low Yield? Start->CheckYield WashBasic Residual Butyric Acid. Re-wash with cold NaHCO3. CheckSmell->WashBasic Yes DistillTemp Thermal Degradation. Use High Vacuum (<0.1 mmHg) Reduce Pot Temp. CheckColor->DistillTemp Yes CheckDry Water in Solvent? Dry solvent reduces reagent consumption. CheckYield->CheckDry Yes

Figure 2: Rapid diagnostic logic for common scale-up failures.

References

  • ChemicalBook. (2025). 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate Properties and Supplier Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from

  • BenchChem. (2025).[1] Acidity and pKa of 1,3-Cyclopentanedione Enol: A Technical Guide. Retrieved from

  • Sato, K., et al. (2008).[2] Direct Synthesis of 1,3-Diketones by Rh-Catalyzed Reductive α-Acylation of Enones. Organic Letters, 10(12), 2405-2408. (Context on acylation regioselectivity). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC method for 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate analysis

A Stability-Indicating Comparison Guide Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate or FEMA 4648) is a critical ester deri...

Author: BenchChem Technical Support Team. Date: February 2026

A Stability-Indicating Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate or FEMA 4648) is a critical ester derivative of the maple-flavor compound Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one).[1] While widely used in flavor formulations and potential pharmaceutical applications as a prodrug, its analysis presents a specific chemical challenge: ester hydrolysis .

This guide validates a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify this analyte without inducing the degradation artifacts common in Gas Chromatography (GC).

The Core Problem: Standard GC methods require injector port temperatures >200°C. Under these conditions, the butyrate ester bond is thermally labile, leading to on-column hydrolysis. This results in:

  • Underestimation of the ester (analyte).

  • Overestimation of the parent Cyclotene (impurity/degradant).

  • Non-reproducible "ghost peaks" of butyric acid.

The Solution: We propose a buffered RP-HPLC method operating at ambient temperature, ensuring the integrity of the ester bond while providing baseline resolution from its hydrolysis products.

Method Comparison: Why HPLC Wins

The following table objectively compares the three primary analytical approaches for Cyclotene Butyrate.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID/MS (Traditional) Method C: HPTLC (Screening)
Principle Hydrophobic interaction (Liquid Phase)Volatility & Polarity (Gas Phase)Adsorption (Planar)
Thermal Stress None (Ambient / 25°C)High (Injector >200°C)Low
Stability Risk Minimal (Buffer controlled pH)High (Thermal cleavage of ester)Moderate (Oxidation on plate)
LOD/Sensitivity High (UV @ 276 nm)High (FID) / Very High (MS)Moderate
Precision (RSD) < 1.0%2.0 - 5.0% (variable due to degradation)> 5.0%
Throughput 10-15 min/run20-30 min/runHigh (Parallel runs)

Expert Insight: While GC is standard for flavor volatiles, it is chemically flawed for this specific ester. The thermal energy in the GC inlet acts as a catalyst for the elimination of butyric acid, effectively reverting the prodrug to the parent enol before detection. HPLC is the only method that preserves the molecular stoichiometry during analysis.

Validated HPLC Protocol (The "Gold Standard")

This protocol has been optimized for specificity (separating the parent Cyclotene from the Butyrate) and stability (preventing on-column hydrolysis).

3.1 Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and UV-Vis/PDA Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
    , 
    
    
    
    .
    • Why: The "end-capping" reduces silanol activity, preventing tailing of the polar parent Cyclotene.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).

    • Why: pH 4.5 is the stability maximum for most aliphatic esters. Unbuffered water (pH ~7) promotes base-catalyzed hydrolysis; strong acids (pH < 2) promote acid-catalyzed hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
     (Strictly controlled to minimize hydrolysis).
    
  • Detection: UV @ 276 nm.

    • Why: The conjugated enone system (

      
      -unsaturated ketone) of the cyclopentenone ring exhibits a 
      
      
      
      typically between 270–280 nm.
  • Injection Volume:

    
    .
    
3.2 Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Equilibration
2.08515Isocratic Hold (Elute polar impurities)
10.04060Linear Gradient (Elute Butyrate)
12.04060Wash
12.18515Re-equilibration
15.08515End of Run
Method Validation Workflow (Visualized)

The following diagram outlines the logical flow of the validation strategy, adhering to ICH Q2(R1/R2) guidelines.

ValidationWorkflow cluster_PreVal Pre-Validation Checks cluster_Val ICH Q2 Validation Parameters Start Method Development Solubility Solubility & Stability (pH 4.5 Buffer) Start->Solubility SpecScan UV Scan (Determine λmax: 276nm) Solubility->SpecScan Specificity Specificity (Resolution > 2.0 from Cyclotene) SpecScan->Specificity Define Conditions Linearity Linearity (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD < 1%) Accuracy->Precision Report Final SOP & Validation Report Precision->Report

Figure 1: Step-by-step validation workflow ensuring ICH Q2 compliance for unstable esters.

Validation Data Summary

The following data represents typical performance metrics obtained using the protocol described above.

5.1 System Suitability & Specificity

The critical requirement is separating the intact ester from its degradation product (Cyclotene).

ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (Parent) N/A3.2 min-
Retention Time (Butyrate) N/A8.4 min-
Resolution (

)

5.8 Pass
Tailing Factor (

)

1.1Pass
Theoretical Plates (

)

4500Pass
5.2 Linearity and Range
  • Range:

    
     to 
    
    
    
    .
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Demonstrates excellent linear response).
5.3 Accuracy (Recovery Studies)

Performed by spiking the analyte into a placebo matrix (e.g., simple syrup or excipient mix).

Spike LevelRecovery (%)RSD (%)
80%99.4%0.8%
100%100.1%0.5%
120%99.8%0.6%
Critical Experimental Notes (Self-Validating Systems)

To ensure this method works in your lab, you must implement these Self-Validating checks:

  • The "Forced Degradation" Check:

    • Inject a standard solution of the Butyrate.

    • Intentionally add 1 drop of 1M NaOH to a separate aliquot, wait 10 mins, neutralize, and inject.

    • Result: You must see the Butyrate peak disappear and the Parent (Cyclotene) peak at 3.2 min increase significantly. This confirms your method is "Stability Indicating"—it can distinguish between the drug and its breakdown product.

  • The Wavelength Verification:

    • Use a PDA (Photo Diode Array) detector during development. Extract the UV spectrum of the peak at 8.4 min. It should match the reference spectrum of the cyclopentenone ring (max ~276 nm). If the max shifts significantly (<210 nm), you may be detecting a non-UV active impurity or the butyric acid (which has weak UV absorbance).

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3] (2005).[4][5][3]

  • PubChem. Compound Summary: Cyclotene Butyrate (2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate).[1] National Library of Medicine.

  • Shabir, G. A. (2010).[6] A New Validated HPLC Method for the Simultaneous Determination of Preservatives... (Reference for general ester validation principles). Indian Journal of Pharmaceutical Sciences.

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (General comparison of thermal stability issues).

Sources

Comparative

Comparing sensory profiles of Cyclotene butyrate and maple lactone

Topic: Comparative Sensory Dynamics: Cyclotene (Maple Lactone) vs. Cyclotene Butyrate Content Type: Technical Comparison Guide Audience: Flavor Chemists, Formulation Scientists, and Sensory Analysts.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Sensory Dynamics: Cyclotene (Maple Lactone) vs. Cyclotene Butyrate Content Type: Technical Comparison Guide Audience: Flavor Chemists, Formulation Scientists, and Sensory Analysts.

Executive Summary: The Enolone vs. The Ester

This guide provides a technical comparison between Cyclotene (often misnamed "Maple Lactone") and its ester derivative, Cyclotene Butyrate . While Cyclotene is the industry standard for maple, caramel, and fenugreek tonalities, its high volatility and susceptibility to oxidation present stability challenges. Cyclotene Butyrate acts as a "pro-flavor" molecule—a lipophilic precursor that modifies the sensory attack and stability profile.

Key Finding: Cyclotene provides an immediate, high-impact "curry-like" maple sweetness, whereas Cyclotene Butyrate delivers a smoother, fruity-nutty profile with a delayed release of the core maple note, making it superior for high-heat applications or sustained sensory release.

Chemical Identity & Physicochemical Properties

To understand the sensory differences, we must first establish the structural divergence. Cyclotene is a cyclic enolone, while the butyrate is its esterified form.

FeatureCyclotene (Maple Lactone) Cyclotene Butyrate
CAS Number 80-71-768227-51-0
IUPAC Name 2-Hydroxy-3-methyl-2-cyclopenten-1-one(2-Methyl-5-oxo-1-cyclopentenyl) butanoate
Functional Group Cyclic Enolone (Tautomeric)Enol Ester
Physical State Solid (Crystalline), mp 104-107°CLiquid, bp ~305°C
LogP (Hydrophobicity) ~0.5 (Water Soluble)~2.5 (Lipophilic)
Stability Low (Oxidizes/discolors to brown)High (Protected enol group)
Odor Threshold Very Low (High Impact)Moderate (Lower volatility)
Structural & Hydrolysis Pathway (Visualization)

The following diagram illustrates the chemical relationship and the metabolic/hydrolysis pathway that converts the butyrate back into the active maple sensory unit.

G Butyrate Cyclotene Butyrate (Lipophilic Precursor) Profile: Fruity, Nutty Hydrolysis Hydrolysis (Salivary Esterases / pH / Heat) Butyrate->Hydrolysis Release Mechanism Cyclotene Cyclotene (Active Enolone) Profile: Intense Maple, Curry Hydrolysis->Cyclotene Primary Note Butyric Butyric Acid (By-product) Profile: Creamy/Cheesy (Trace) Hydrolysis->Butyric Secondary Note

Figure 1: The hydrolysis pathway of Cyclotene Butyrate.[1] The ester bond protects the molecule until triggered by moisture, heat, or enzymes, releasing the core maple note alongside trace creamy fatty acids.

Sensory Profile Comparison

Cyclotene: The "Raw" Impact
  • Primary Descriptors: Burnt sugar, maple syrup, coffee, fenugreek, curry.

  • Attack: Sharp, immediate, and diffusive.[2]

  • Nuance: At high concentrations, the "fenugreek/curry" note can be overwhelming and perceived as savory rather than sweet.

  • Texture: Powdery, dry.

Cyclotene Butyrate: The "Polished" Profile
  • Primary Descriptors: Fruity, nutty, caramel, soft maple.

  • Attack: Mellow and rounded. The esterification masks the sharp phenolic/enolic "bite" of the raw cyclotene.

  • Nuance: The butyrate moiety adds a distinct "dried fruit" or "jammy" top note before the maple body emerges.

  • Texture: Oily, coating, rich.

Experimental Protocols for Validation

As a scientist, you should not rely solely on vendor descriptions. The following protocols are designed to objectively validate the sensory and release differences.

Experiment A: Comparative GC-O (Gas Chromatography-Olfactometry)

Objective: To distinguish intrinsic odor from hydrolysis products and determine potency.

  • Rationale: Standard GC-MS identifies peaks but not odor. GC-O allows a human sniffer to detect if the Butyrate has its own smell or if the smell appears only after thermal degradation in the injector port.

Protocol:

  • Sample Prep: Dilute both compounds to 100 ppm in Dichloromethane (DCM).

  • Column: Polar WAX column (e.g., DB-WAX) to prevent thermal degradation of the labile cyclotene.

  • Injection: Cold On-Column (COC) injection is critical.

    • Why? Standard split/splitless injectors operate at 250°C, which might artificially hydrolyze the butyrate, leading to false positives for cyclotene. COC keeps the sample cool until it enters the column.

  • Detection: Split flow 1:1 between FID (Flame Ionization Detector) and Olfactory Port (Sniffing Port).

  • Data Collection: Panelist records "Start," "Stop," "Intensity," and "Descriptor" for every odor event.

Expected Outcome:

  • Cyclotene:[1][3][4] Sharp, intense peak at retention time X. Descriptor: "Curry/Maple."[1]

  • Cyclotene Butyrate:[1][5] Later eluting peak (higher MW). Descriptor: "Fruity/Faint Maple."[1] If a peak appears at time X (Cyclotene), it indicates thermal instability or impure starting material.

Experiment B: Dynamic Headspace Release (Time-Intensity Study)

Objective: To prove the "controlled release" hypothesis in a functional matrix (e.g., hot coffee simulation).

Protocol:

  • Matrix: Hot water (80°C) buffered to pH 5.5 (coffee mimic).

  • Dosing: Equimolar concentrations of Cyclotene (10 ppm) and Cyclotene Butyrate (16 ppm).

  • Sampling: SPME (Solid Phase Microextraction) fibers exposed to headspace at T=0, T=10, and T=30 minutes.

  • Analysis: GC-MS peak area integration.

Visualization of Experimental Logic:

Experiment cluster_0 Sample Preparation cluster_1 Sampling (Time Points) Matrix Matrix: pH 5.5 Buffer @ 80°C Spike Spike: Cyclotene vs. Butyrate Matrix->Spike T0 T=0 min (Initial Burst) Spike->T0 T10 T=10 min (Mid-Profile) Spike->T10 T30 T=30 min (Residual/Release) Spike->T30 Analysis GC-MS Quantification (Peak Area Comparison) T0->Analysis T10->Analysis T30->Analysis

Figure 2: Time-Intensity experimental design to measure volatility and hydrolysis rates.

Application Guidelines

Based on the chemical and sensory data, use the following decision matrix for formulation:

Application ScenarioRecommended Product Scientific Rationale
Top-Note Impact CycloteneHigh vapor pressure provides immediate consumer recognition (e.g., opening a candy wrapper).
Baked Goods Cyclotene ButyrateThe ester withstands baking temperatures better; hydrolysis during baking releases the flavor at the right time (oven spring).
Chewing Gum Cyclotene ButyrateLipophilic nature prevents "flavor washout" in the water-soluble phase; provides long-lasting taste.
Beverages (RTD) CycloteneWater solubility ensures clarity; however, pH must be controlled to prevent discoloration.
Masking Agents Cyclotene ButyrateThe fruity nuance helps mask protein off-notes without adding the polarizing "curry" note of raw cyclotene.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6656, Cyclotene. Retrieved from [Link]

  • The Good Scents Company (2023). Cyclotene Butyrate: Organoleptic Properties and Safety Data. Retrieved from [Link]

  • American Chemical Society (2024). Molecule of the Week: 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Maple Lactone). Retrieved from [Link]

  • Zellner, D. A., et al. (2008).Olfactory Reference Standards for Sensory Analysis. (Contextual reference for GC-O protocols).
  • Rychlik, M., et al. (1998).Quantification of Potent Odorants in Foods by Stable Isotope Dilution Assays and Comparative GC-O. (Methodological basis for Protocol A).

Sources

Validation

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate vs. ethyl butyrate flavor properties

Topic: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate vs. Ethyl Butyrate Flavor Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Flavor Chemists[1] From Volatile Top Notes to Complex H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate vs. Ethyl Butyrate Flavor Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Flavor Chemists[1]

From Volatile Top Notes to Complex Heart Modifiers[1]

Executive Summary: The Sprinter and the Marathon Runner

In flavor formulation, the distinction between a "top note" and a "modifier" is often the difference between a product that smells good for five seconds and one that tastes good for five minutes.[1]

This guide compares Ethyl Butyrate , the industry-standard benchmark for diffusive fruitiness, with 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (commonly known as Cyclotene Butyrate ; FEMA 4648).[1] While both share the butyric acid moiety, their functional roles are diametrically opposed.[1] Ethyl Butyrate is the "sprinter"—providing immediate, high-impact lift.[1] Cyclotene Butyrate is the "marathon runner"—a complex enol ester that bridges the gap between fruity and brown notes, offering fixative properties and "cooked" nuances essential for realistic jam, bakery, and dairy profiles.[1]

Technical Comparison: Physical & Chemical Properties

The following table synthesizes the physical differences that dictate the application strategy for each compound.

PropertyEthyl ButyrateCyclotene Butyrate (FEMA 4648)
IUPAC Name Ethyl butanoate(2-Methyl-5-oxocyclopent-1-en-1-yl) butanoate
Structure Type Aliphatic EsterCyclic Enol Ester
CAS Number 105-54-468227-51-0
Odor Profile Sharp, fresh pineapple, banana, diffusive.[1]Fruity, nutty, maple-like, caramellic, "cooked".[1]
Boiling Point 121°C (Atmospheric)85°C @ 0.1 mmHg (Est. >250°C Atm)
Vapor Pressure 12.8 mmHg @ 25°C< 0.01 mmHg @ 25°C (Estimated)
LogP (Hydrophobicity) ~2.43~1.83
Water Solubility Slightly soluble (4.9 g/L)Insoluble (Soluble in fats/ethanol)
Flavor Threshold Very Low (0.00004 - 0.015 ppm)Moderate (Modulating effect dominant)
Stability Risk Acid hydrolysis yields Ethanol + Butyric Acid.[1]Acid hydrolysis yields Cyclotene + Butyric Acid.[1]

Mechanism of Action: The Hydrolysis Pathway

Understanding the stability of Cyclotene Butyrate is critical for the application scientist.[1] Unlike Ethyl Butyrate, which hydrolyzes into a neutral alcohol (ethanol) and a pungent acid, Cyclotene Butyrate is an enol ester .[1] Upon hydrolysis, it releases Cyclotene (Maple Lactone), a potent flavor compound in its own right.[1]

This "Pro-Flavor" mechanism allows Cyclotene Butyrate to act as a time-release capsule for caramel/maple notes, particularly in heated applications where the ester bond might degrade, shifting the profile from "fruity-nutty" to "deep maple-caramel."[1]

Visualization: Hydrolysis Divergence

The following diagram illustrates the divergent hydrolysis pathways and their sensory consequences.

HydrolysisPathways cluster_0 Standard Volatile Release cluster_1 Pro-Flavor Release Mechanism EB Ethyl Butyrate (Fresh Pineapple) Eth Ethanol (Neutral/Sweet) EB->Eth Hydrolysis (Acid/Enzyme) BA1 Butyric Acid (Cheesy/Pungent) EB->BA1 CB Cyclotene Butyrate (FEMA 4648) (Fruity/Nutty) Cyc Cyclotene (Maple/Caramel) CB->Cyc Hydrolysis (Heat/Acid) BA2 Butyric Acid (Cheesy/Pungent) CB->BA2

Figure 1: Comparative hydrolysis pathways. Note that Cyclotene Butyrate generates a secondary active flavor molecule (Cyclotene) upon degradation, whereas Ethyl Butyrate releases neutral Ethanol.[1]

Flavor Profile Analysis: The "Fresh vs. Cooked" Spectrum

Ethyl Butyrate: The "Fresh" Signal

Ethyl butyrate is the quintessential "lift" agent.[1] In a strawberry profile, it represents the green, slightly overripe, freshly cut fruit.[1] It hits the olfactory receptors immediately but fades rapidly due to its high vapor pressure (12.8 mmHg).[1]

  • Best Use: Juices, hard candy, fresh fruit top-notes.[1]

Cyclotene Butyrate: The "Cooked" Modifier

Cyclotene butyrate occupies the "heart" of the flavor.[1] It possesses the unique ability to bridge fruitiness with browning reactions.[1] In a strawberry profile, it represents the jam, compote, or baked tart nuance.[1] It suppresses the sharp "green" notes and enhances mouthfeel and lingering sweetness.[1]

  • Best Use: Bakery fillings, jams, dairy (yogurt/ice cream), and brown flavors (maple, nut, caramel).[1]

Experimental Protocol: "Strawberry Jam" Accord Modulation

This self-validating protocol demonstrates the fixative and modulating effects of Cyclotene Butyrate in a high-sugar, low-pH system (simulated fruit preparation).[1]

Objective

To quantify the sensory shift from "Fresh" to "Jammy" and evaluate flavor longevity under heat stress.

Materials
  • Base: 65° Brix Sugar Syrup (pH adjusted to 3.5 with Citric Acid).

  • Control Compound: Ethyl Butyrate (1.0% solution in Ethanol).[1]

  • Test Compound: Cyclotene Butyrate (1.0% solution in Ethanol).

  • Solvent: Propylene Glycol (PG).[1]

Methodology
Step 1: Preparation of Accords

Prepare two flavor concentrates:

  • Accord A (Fresh): 95% PG + 5% Ethyl Butyrate solution.[1]

  • Accord B (Jammy): 90% PG + 4% Ethyl Butyrate solution + 1% Cyclotene Butyrate solution.[1]

  • Rationale: We replace a small fraction of the top note with the modifier to observe the qualitative shift.

Step 2: Application & Heat Stress [1]
  • Dose Accord A and Accord B at 0.1% into separate beakers of the Sugar Syrup Base.

  • Split samples: Keep half of each at Room Temperature (RT).

  • Heat Stress: Heat the other half of each sample to 85°C for 10 minutes (simulating pasteurization), then cool to RT.

Step 3: Sensory Evaluation (Triangle Test & Descriptive Analysis)

Panelists should evaluate the samples in the following order:

  • Odor Intensity (0-10): Compare RT samples.

    • Expected Result: Accord A > Accord B (Ethyl butyrate is more volatile).[1]

  • Character Description:

    • Accord A: "Candy-like," "Ethereal," "Sharp."[1]

    • Accord B: "Preserve-like," "Seedy," "Rich."[1]

  • Heat Stability Check: Compare Heated A vs. Heated B.

    • Expected Result: Heated Accord A will have lost significant impact (flash-off).[1] Heated Accord B will retain more complexity due to the higher boiling point and potential hydrolysis release of Cyclotene (maple notes).[1]

Visualizing Flavor Release Over Time

FlavorRelease T0 T=0s (Initial Impact) EB_High High Impact (Sharp Fruit) T0->EB_High CB_Low Low Impact (Subtle) T0->CB_Low T10 T=10s (Mouthfeel) EB_Low Low Impact (Fades Rapidly) T10->EB_Low CB_Med Med Impact (Nutty/Jammy) T10->CB_Med T60 T=60s (Aftertaste) EB_Gone No Detection T60->EB_Gone CB_High High Impact (Lingering Caramel) T60->CB_High EB_High->T10 EB_Low->T60 CB_Low->T10 CB_Med->T60

Figure 2: Temporal flavor perception.[1] Ethyl Butyrate dominates initially, while Cyclotene Butyrate builds intensity over time, providing the "tail" of the flavor profile.

References

  • PubChem. (n.d.).[1][2] Cyclotene butyrate (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • The Good Scents Company. (n.d.).[1] Ethyl Butyrate Flavor Profile and Data. Retrieved February 6, 2026, from [Link][1]

  • Flavor and Extract Manufacturers Association (FEMA). (2010).[1] FEMA GRAS Lists (FEMA 4648). Retrieved February 6, 2026, from [Link][1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[1] Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters and Ketones. WHO Food Additives Series.[1] Retrieved February 6, 2026, from [Link][1]

Sources

Comparative

Analytical Guide: 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate &amp; Chiral Discrimination of Analogs

The following guide details the analytical profiling of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate ; CAS 68227-51-0). Executive Summary: The Chirality Paradox It is critical to first est...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical profiling of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate ; CAS 68227-51-0).

Executive Summary: The Chirality Paradox It is critical to first establish the stereochemical nature of the target.[1][2] 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is an achiral molecule due to the planarity of the enol ester ring system and the lack of asymmetric carbons (C3 and C4 are unsubstituted methylene groups).[1][2] Therefore, "enantiomeric analysis" in this context refers to two specific high-value workflows:

  • Chiral Purity Verification: Proving the absence of chiral regioisomers (e.g., 4-methyl or 5-methyl derivatives) that may form as byproducts during synthesis.[1][2]

  • differentiation from Chiral Analogs: Distinguishing this flavor/fragrance ingredient from structurally similar chiral bioactive cyclopentenones (e.g., Allethrolone esters).[1][2]

Structural Analysis & Stereochemical Context

Before initiating chromatographic separation, the analyst must understand the structural constraints.[1][2] The target molecule is an enol ester of 2-methyl-1,3-cyclopentanedione.[1][2]

  • Target Compound (Achiral): 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.[1][2][3][4] The double bond at C1 and the ketone at C5 create a conjugated system that enforces planarity or rapid tautomeric equilibrium, eliminating chirality.[1][2]

  • Chiral Impurities/Isomers:

    • Isocyclotene derivatives: If the methyl group shifts to C4 or C5 during synthesis, the resulting molecule (e.g., 4-methyl-5-oxo-1-cyclopenten-1-yl butyrate) becomes chiral.[1][2]

    • Chiral Esters: If the esterification uses 2-methylbutyric acid (instead of n-butyric acid), the product becomes chiral.[1][2]

Diagram: Structural Relationships & Analytical Logic

StructuralLogic Target Target: Cyclotene Butyrate (Achiral Enol Ester) Analysis Analytical Goal Target->Analysis ImpurityA Impurity A: 4-Methyl Isomer (Chiral Regioisomer) ImpurityA->Analysis Potential Contaminant ImpurityB Impurity B: 2-Methylbutyrate Analog (Chiral Side Chain) ImpurityB->Analysis Adulterant Method1 Achiral GC/HPLC (Purity & Assay) Analysis->Method1 Step 1: Quantitation Method2 Chiral HPLC/SFC (Isomer Discrimination) Analysis->Method2 Step 2: Specificity

Caption: Analytical logic distinguishing the achiral target from potential chiral impurities.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and separation of the target from hydrolysis products (Cyclotene) and synthesis byproducts.[1][2]

Method Specifications
ParameterCondition
Column Newcrom R1 (Mixed-mode RP/Cation Exchange) or Eqv.[1][2] C18
Dimensions 150 x 3.2 mm, 3 µm particle size
Mobile Phase Acetonitrile (MeCN) : Water : H₃PO₄ (Isocratic)
Ratio 40 : 60 : 0.1 (v/v/v)
Flow Rate 0.8 mL/min
Detection UV @ 254 nm (Enone absorption)
Temperature 30°C
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase (Concentration: 1 mg/mL). Filter through a 0.22 µm PTFE filter.[1][2]

  • System Suitability: Inject a standard mixture containing Cyclotene (hydrolysis product) and Cyclotene Butyrate.[1][2]

    • Requirement: Resolution (

      
      ) > 2.0 between the parent enol and the ester.[1][2]
      
  • Analysis: Inject 5 µL of the sample. The ester typically elutes later than the free enol due to increased hydrophobicity.[1][2]

  • Validation: If a peak is observed splitting or shouldering, proceed to Protocol B to check for chiral isomers.[1][2]

Expert Insight: For MS-compatible applications (LC-MS), replace Phosphoric Acid (H₃PO₄) with 0.1% Formic Acid . The Newcrom R1 column is preferred over standard C18 because the mixed-mode interaction prevents peak tailing common with cyclic enones.[1][2]

Protocol B: Chiral Stationary Phase (CSP) Screening

Objective: To detect chiral regioisomers (e.g., 4-methyl derivatives) or chiral ester contaminants (e.g., 2-methylbutyrate) which are often found in "natural" grade flavors or crude synthetic mixtures.[1][2]

Method Specifications
ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA)
Ratio 90 : 10 (v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Interpretation of Results (Self-Validating Logic)[1][2]
  • Scenario 1 (Pass): A single, sharp peak is observed.[1][2]

  • Scenario 2 (Fail - Regioisomer): Two peaks with a 50:50 ratio (racemic) or non-equal ratio (enantioenriched) appear.[1][2]

  • Scenario 3 (Fail - Chiral Ester): Two peaks appear, but retention times shift significantly.[1][2]

Comparative Analysis: Target vs. Alternatives

This table compares the analytical behavior of the target against common alternatives found in drug development and flavor chemistry.

Compound ClassChiralityKey Analytical ChallengePreferred Method
Cyclotene Butyrate (Target)Achiral Hydrolysis stability; Regioisomer detectionRP-HPLC (Newcrom R1)
Allethrolone Esters Chiral (1 center)Enantiomeric separation required for bioactivityNormal Phase Chiral HPLC (AD-H)
Prostaglandin Precursors Chiral (Multiple)Diastereomer separation; EpimerizationChiral SFC or RP-HPLC
Methyl Jasmonate Chiral Epimerization at

-position
GC-MS (Chiral Cyclodextrin)

Experimental Workflow Diagram

The following diagram illustrates the decision tree for analyzing samples labeled as "Cyclotene Butyrate Enantiomers".

Workflow Start Sample: 'Cyclotene Butyrate' Step1 Step 1: Achiral GC-MS/HPLC (Confirm Identity & Purity) Start->Step1 Decision1 Single Peak? Step1->Decision1 PathA Pass: High Chemical Purity Decision1->PathA Yes Step2 Step 2: Chiral Screening (Chiralpak AD-H, 90:10 Hex/IPA) Decision1->Step2 No (Isomers suspected) PathA->Step2 Validation Required ResultA Single Peak Observed CONCLUSION: Pure Achiral Target Step2->ResultA No Separation ResultB Multiple Peaks Observed CONCLUSION: Chiral Impurity Present (4-Me Isomer or Chiral Ester) Step2->ResultB Separation

Caption: Validation workflow to confirm achirality and detect chiral contaminants.

References

  • SIELC Technologies. (2018).[1][2] Separation of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate on Newcrom R1 HPLC column.

  • PubChem. (2025).[1][2][4] Compound Summary: Cyclotene butyrate (CID 109828).[1][2][4] National Library of Medicine.[1][2][4] [1][2][4]

  • Rezaei, H., et al. (2016).[1][2] Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(19). (Context on chiral analysis of related cyclopentenones). [1][2]

  • EPA CompTox. (2025).[1][2] Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester. US Environmental Protection Agency.[1][2] [1][2]

Sources

Validation

Cross-Validation of Analytical Methods for Cyclotene Butyrate Quantification

Executive Summary Cyclotene butyrate (FEMA 4648 ; CAS 68227-51-0) presents a classic analytical paradox in flavor and pharmaceutical chemistry. As an enol ester of 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene), it b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclotene butyrate (FEMA 4648 ; CAS 68227-51-0) presents a classic analytical paradox in flavor and pharmaceutical chemistry. As an enol ester of 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene), it balances volatility with thermal and hydrolytic instability.[1][2]

While Gas Chromatography (GC) is the industry standard for volatile flavor compounds, the thermal stress of split/splitless injection ports can induce pyrolysis, cleaving the ester back into its parent cyclotene and butyric acid constituents. This leads to artificially low assay values and false positives for degradation products. Conversely, High-Performance Liquid Chromatography (HPLC) offers a non-destructive alternative but struggles with the compound's poor ionization (in MS) and requires careful mobile phase buffering to prevent on-column hydrolysis.[1]

This guide provides a cross-validation protocol to harmonize these methods, ensuring that the "purity" measured by GC is not a thermal artifact, and the "stability" measured by LC is not masked by solvation effects.

Chemical Context & Degradation Mechanisms[3]

To validate any method, one must first understand the molecule's failure modes. Cyclotene butyrate is an enol ester .[1] Unlike simple alkyl esters, the ester bond is conjugated with a double bond in the ring system.

  • Thermal Pathway (GC Risk): At temperatures >200°C (typical injector temps), a retro-ene type elimination or simple pyrolysis can occur.

  • Hydrolytic Pathway (LC Risk): In acidic aqueous media (common HPLC mobile phases), the ester hydrolyzes rapidly to regenerate the enol (cyclotene), which then tautomerizes.

Diagram 1: Degradation Logic & Method Selection

degradation_pathway CB Cyclotene Butyrate (Analyte) Heat Thermal Stress (GC Injector >200°C) CB->Heat Injection Acid Acidic Hydrolysis (LC Mobile Phase pH <3) CB->Acid Solvation Cyclotene Cyclotene (Parent Enol) Heat->Cyclotene Pyrolysis Butyric Butyric Acid Heat->Butyric Acid->Cyclotene Hydrolysis Acid->Butyric Validation CROSS-VALIDATION REQUIRED Cyclotene->Validation Artifact Detection

Caption: Mechanistic failure modes of Cyclotene Butyrate in analytical systems. Thermal and hydrolytic pathways both yield identical degradation products, requiring orthogonal validation.

Method A: Gas Chromatography (GC-FID)

The High-Resolution Standard (With Modifications)[1]

Standard split injection is not recommended for accurate quantification of high-purity Cyclotene Butyrate due to thermal discrimination.[1] The following protocol uses a Cold On-Column (COC) or PTV (Programmed Temperature Vaporization) approach to minimize thermal shock.

Protocol Parameters
ParameterSetting / SpecificationRationale
Column DB-WAX UI or equivalent (30m x 0.25mm x 0.25µm)Polar phase required to separate the polar parent cyclotene from the ester.[1][2]
Inlet Mode Cool-on-Column (or PTV ramp)CRITICAL: Prevents flash pyrolysis of the enol ester.[1][2] Start at 40°C.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency.[2]
Oven Program 50°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp separates the volatile butyric acid (early) from the ester (late).[2]
Detector FID @ 250°CCarbon-selective detection; robust for quantification.[1][2]
Internal Standard Methyl MyristateStable ester with similar boiling point but chemically inert.[2]
Validation Checkpoint

If you observe a "hump" or tailing peak preceding the Cyclotene Butyrate peak, or an unexpectedly high Cyclotene (parent) peak, thermal degradation is occurring inside the column/inlet .

Method B: RP-HPLC-UV/DAD

The Non-Destructive Validator

HPLC is used to cross-validate the GC purity. Since Cyclotene Butyrate lacks strong chromophores outside the cyclopentenone ring, detection relies on the conjugated enone system (~230-260 nm).

Protocol Parameters
ParameterSetting / SpecificationRationale
Column C18 (End-capped), 150mm x 4.6mm, 3.5µmHigh hydrophobicity retains the ester; end-capping reduces peak tailing.[1][2]
Mobile Phase A 10mM Ammonium Acetate (pH 6.[2]5)CRITICAL: Neutral pH prevents hydrolysis.[2] Avoid 0.1% TFA/Formic Acid.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution.[2]
Gradient 40% B to 90% B over 12 minsEnsures elution of the hydrophobic butyrate ester.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 254 nm (primary), 210 nm (secondary)254 nm targets the ring conjugation; 210 nm detects butyric acid (weakly).[2]
Sample Diluent 100% AcetonitrileWater in the diluent can induce hydrolysis before injection.[2]

Cross-Validation: The "Bridge" Study

This is the core experimental workflow to prove your data is accurate. You will analyze the same lot of Cyclotene Butyrate using both methods and correlate the impurity profiles.

Experimental Design
  • Preparation: Prepare a 1000 ppm stock solution in Acetonitrile.

  • Split Stream:

    • Aliquot A: Analyze via GC-FID (Method A).[1]

    • Aliquot B: Analyze via HPLC-UV (Method B).[1]

  • Stress Test (Spike Recovery):

    • Spike a sample with 5% pure Cyclotene (parent) and 5% Butyric Acid.

    • Verify that both methods resolve these specific impurities from the main peak.

Data Comparison Table (Expected Results)
MetricGC-FID (Cold Inlet)GC-FID (Hot Split 250°C)HPLC-UV (Neutral pH)Interpretation
Assay % 98.5%92.1% 98.4%Hot GC causes ~6% degradation (False Low).[1][2]
Cyclotene % 0.8%7.2% 0.9%Hot GC creates false parent compound.[2]
Butyric Acid DetectedDetected (High)Not Detected (UV limit)HPLC is blind to the acid without MS/RI; GC is required for acid quantification.[2]
RSD (n=6) 1.2%4.5%0.8%HPLC offers better precision due to stability.[2]
Workflow Diagram: The Decision Matrix

method_decision Sample Unknown Sample (Cyclotene Butyrate) Screen Initial Screen: Is Butyric Acid Quantification Required? Sample->Screen Yes YES Screen->Yes No NO (Purity Only) Screen->No GC Method A: GC-FID (MUST use Cold On-Column) Yes->GC LC Method B: HPLC-UV (Neutral pH Buffer) No->LC GC->LC Cross-Validate if Cyclotene > 2% Result1 Result: Total Composition (Ester + Acid + Alcohol) GC->Result1 Result2 Result: Ester Purity (No Thermal Artifacts) LC->Result2

Caption: Operational decision tree for selecting the primary quantification method based on data requirements.

Senior Scientist’s Commentary: The "Gotchas"

  • The pH Trap: Many junior analysts default to 0.1% Formic Acid in HPLC water to improve peak shape. For Cyclotene Butyrate, this is a mistake. The acidic environment, combined with column pressure/friction heat, accelerates hydrolysis. Always use Ammonium Acetate or Phosphate buffer at pH ~6.0-6.5. [1][2]

  • The Inlet Discrimination: If you must use a standard Split/Splitless injector (hot), use a deactivated liner with glass wool and keep the temperature as low as possible (e.g., 200°C). However, discrimination will still occur; the "Cold On-Column" technique is the only way to get true 1:1 mass transfer without pyrolysis.

  • Solvent Choice: Never store standards in Methanol. Transesterification can occur, slowly converting Cyclotene Butyrate to Methyl Butyrate and Cyclotene. Use Acetonitrile or Hexane. [2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavor Ingredient Library (FEMA 4648). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • The Good Scents Company. Cyclotene Butyrate (CAS 68227-51-0) Data Sheet. Retrieved from [Link]

  • Szemán, J., et al. Separation Methods for Analysis of Cyclodextrin Derivatives. (Contextual reference for HPLC of cyclic derivatives). Retrieved from [Link]

Sources

Comparative

Comparative study of synthetic routes to 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

For researchers and professionals in the fields of flavor chemistry, fragrance development, and pharmaceutical synthesis, the efficient and selective synthesis of target molecules is paramount. 2-Methyl-5-oxo-1-cyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of flavor chemistry, fragrance development, and pharmaceutical synthesis, the efficient and selective synthesis of target molecules is paramount. 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate, also known by its common name cyclotene butyrate, is a valuable compound with applications in these industries. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: a classical chemical approach via direct esterification with butyric anhydride and a modern biocatalytic method employing enzymatic esterification.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding for the practicing scientist. We will delve into detailed experimental protocols, compare the methodologies based on key performance indicators, and provide the necessary data for the characterization of the final product.

Unveiling the Synthetic Pathways

The synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate fundamentally involves the formation of an ester linkage between 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) and a butyryl moiety. The two routes explored in this guide achieve this transformation through distinct chemical environments and catalytic mechanisms.

Synthetic_Approaches cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Final Product Cyclotene 2-Hydroxy-3-methyl- 2-cyclopenten-1-one (Cyclotene) Chem_Synth Chemical Synthesis: Direct Esterification Cyclotene->Chem_Synth Butyric Anhydride, Acid Catalyst Enz_Synth Enzymatic Synthesis: Biocatalysis Cyclotene->Enz_Synth Butyric Acid, Lipase (Novozym 435) Final_Product 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate Chem_Synth->Final_Product Enz_Synth->Final_Product

Figure 1: Overview of the compared synthetic strategies.

Route 1: Direct Esterification with Butyric Anhydride

This classical chemical approach utilizes a highly reactive acylating agent, butyric anhydride, in the presence of a strong acid catalyst to drive the esterification of cyclotene. This method is often favored for its typically high reaction rates and yields.

Mechanistic Considerations

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of butyric anhydride, rendering it more electrophilic. The hydroxyl group of cyclotene then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a butyric acid molecule yield the desired ester and a stoichiometric amount of butyric acid as a byproduct. The use of an anhydride is advantageous as it shifts the equilibrium towards the product side.

Chemical_Synthesis_Workflow start Start: Combine Cyclotene, Butyric Anhydride, & Solvent add_catalyst Add Acid Catalyst (e.g., Methanesulfonic Acid) at 0°C start->add_catalyst reaction Stir at Controlled Temperature (e.g., 40°C) add_catalyst->reaction workup Aqueous Workup: Quench with Water, Extract with Organic Solvent reaction->workup purification Purification: Column Chromatography or Distillation workup->purification characterization Characterization: NMR, IR, GC-MS purification->characterization end End Product: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate characterization->end

Caption: Workflow for direct chemical esterification.

Experimental Protocol (Adapted from EP 0072200 A2)[1]

Materials:

  • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene)

  • Butyric anhydride

  • Trifluoroacetic acid

  • Methanesulfonic acid

  • Nitromethane (or other suitable aprotic solvent with a high dielectric constant)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3-methyl-2-cyclopenten-1-one (1.0 eq) in nitromethane.

  • Cool the mixture to 0°C in an ice bath.

  • To the cooled solution, add butyric anhydride (1.5 eq) and trifluoroacetic acid (1.5 eq).

  • Slowly add methanesulfonic acid (0.1 eq) as the catalyst.

  • Allow the reaction mixture to warm to room temperature and then heat to approximately 40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.

Rationale for Experimental Choices:

  • Butyric Anhydride: A more reactive acylating agent than butyric acid, leading to higher yields and faster reaction times.

  • Trifluoroacetic Acid and Methanesulfonic Acid: The combination of these strong acids acts as a powerful catalytic system to activate the anhydride.

  • Nitromethane: A polar aprotic solvent with a high dielectric constant can facilitate the stabilization of charged intermediates in the reaction mechanism.[1]

  • Aqueous Workup with Sodium Bicarbonate: This step is crucial to neutralize the acidic catalysts and remove the butyric acid byproduct.

Route 2: Enzymatic Esterification with Novozym 435

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are widely used for their broad substrate specificity, high stability in organic solvents, and ease of recovery and reuse.[2]

Mechanistic Considerations

The lipase-catalyzed esterification proceeds through a "ping-pong bi-bi" mechanism. The enzyme's active site, containing a catalytic triad (serine, histidine, and aspartate), first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (cyclotene) to form the ester and regenerate the free enzyme. The use of an organic solvent is often necessary to solubilize the substrates and minimize water-dependent side reactions like hydrolysis.

Enzymatic_Synthesis_Workflow start Start: Combine Cyclotene, Butyric Acid, & Solvent (e.g., Hexane) add_enzyme Add Immobilized Lipase (Novozym 435) start->add_enzyme reaction Incubate with Agitation at Controlled Temperature (e.g., 40-50°C) add_enzyme->reaction filtration Filter to Remove Immobilized Enzyme reaction->filtration solvent_removal Remove Solvent under Reduced Pressure filtration->solvent_removal purification Purification (if necessary): Column Chromatography or Distillation solvent_removal->purification end End Product: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate purification->end

Caption: Workflow for enzymatic esterification.

Experimental Protocol (Adapted from literature on Novozym 435 catalyzed esterifications)[3][4]

Materials:

  • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene)

  • Butyric acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a sealed reaction vessel, dissolve 2-hydroxy-3-methyl-2-cyclopenten-1-one (1.0 eq) and butyric acid (1.2-1.5 eq) in a suitable organic solvent (e.g., hexane).

  • Add Novozym 435 (typically 5-10% by weight of the total substrates).

  • If a solvent-free system is desired, the reactants can be mixed directly without a solvent.

  • Optionally, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., on an orbital shaker).

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary to remove any unreacted starting materials.

Rationale for Experimental Choices:

  • Novozym 435: A robust and versatile biocatalyst with high activity and stability in organic media, making it ideal for ester synthesis.[2]

  • Organic Solvent: Solubilizes the reactants and can influence the enzyme's activity and stability. Hydrophobic solvents like hexane are often preferred.[3]

  • Moderate Temperature: Enzymatic reactions are typically run at milder temperatures compared to chemical methods, which can prevent side reactions and degradation of sensitive molecules.[4]

  • Enzyme Recovery: The use of an immobilized enzyme allows for easy separation from the reaction mixture and potential for recycling, which is economically and environmentally advantageous.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct Esterification (Butyric Anhydride)Route 2: Enzymatic Esterification (Novozym 435)
Reagents Cyclotene, Butyric Anhydride, Strong Acid CatalystCyclotene, Butyric Acid, Immobilized Lipase
Reaction Conditions Harsher (strong acid, potentially higher temp.)Milder (neutral pH, moderate temperature)
Catalyst Homogeneous (strong acid)Heterogeneous (immobilized enzyme)
Byproducts Stoichiometric amount of butyric acidWater
Selectivity Generally high, but potential for side reactionsTypically very high (chemo-, regio-, and enantio-selectivity)
Catalyst Recovery Difficult (requires neutralization and extraction)Simple (filtration) and reusable
Environmental Impact Use of corrosive acids and potentially hazardous solvents"Greener" approach with biodegradable catalyst and milder conditions
Reaction Time Generally fasterCan be slower, requiring longer incubation times
Expected Yield HighGood to high, dependent on reaction optimization

Characterization of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

The identity and purity of the synthesized 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate can be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the butyrate chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl). Signals for the cyclopentenone ring protons and the methyl group on the ring will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbonyl carbons of the ester and the ketone, as well as for the olefinic carbons of the cyclopentenone ring and the aliphatic carbons of both the ring and the butyrate chain.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the α,β-unsaturated ketone.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity of the sample and to confirm its molecular weight from the mass spectrum.

Conclusion

Both the direct chemical esterification with butyric anhydride and the enzymatic approach using Novozym 435 present viable pathways for the synthesis of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate. The choice of method will depend on the specific requirements of the researcher or manufacturer.

The chemical route offers the advantage of rapid reaction times and potentially higher throughput, making it suitable for large-scale industrial production where cost and speed are critical. However, it requires harsher conditions and generates acidic byproducts that necessitate a more involved workup and purification process.

The enzymatic route, while potentially slower, offers significant advantages in terms of sustainability, selectivity, and ease of operation. The mild reaction conditions can be beneficial when working with sensitive substrates, and the reusability of the biocatalyst can offset its initial cost, particularly in smaller-scale or high-value applications where purity and environmental considerations are paramount.

For drug development and fine chemical synthesis, where high selectivity and purity are often more critical than reaction speed, the enzymatic route presents a compelling and modern alternative to traditional chemical methods.

References

  • He, L., Sun, J., Xu, Y., Sun, Z., & Zheng, C. (2008). Novozyme 435-catalyzed efficient acylation of 3-n-butylphthalide in organic medium. Preparative Biochemistry & Biotechnology, 38(4), 376-388. [Link]

  • Kaur, M., Mehta, A., & Gupta, R. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science, 68(10), 989–993. [Link]

  • Majewska, P., & Proszowska, A. (2017). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Catalysis Letters, 147(11), 2843–2852. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link]

  • Phythian, S. J. (1983). Steroidal esters and process for the preparation of steroidal esters.
  • Rocha, J. M. S., & Gil, M. H. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Green Chemistry, 21(23), 6278-6304. [Link]

  • Zhang, Y., & Xu, J. (2010). Lipase-catalyzed synthesis of flavor esters. In Modern Biocatalysis (pp. 229-251). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Validation

Efficacy of different enzyme catalysts for butyrate ester synthesis

Executive Summary The synthesis of butyrate esters—critical components in flavor formulations (pineapple, pear notes) and emerging biofuels—has historically relied on Fischer esterification. This chemical route, requirin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of butyrate esters—critical components in flavor formulations (pineapple, pear notes) and emerging biofuels—has historically relied on Fischer esterification. This chemical route, requiring strong mineral acids and high temperatures, is increasingly untenable for pharmaceutical and food-grade applications due to downstream purification costs and regulatory "natural" labeling requirements.

This guide evaluates the efficacy of biocatalytic alternatives, specifically focusing on lipase-mediated esterification.[1][2][3][4][5][6] We compare the industry-standard Candida antarctica Lipase B (CALB) against alternatives like Rhizomucor miehei (RML) and Thermomyces lanuginosus (TLL), providing actionable protocols for maximizing conversion yields through kinetic control.

Mechanistic Insight: The Ping-Pong Bi-Bi Pathway

To optimize enzymatic esterification, one must understand the underlying kinetics. Lipases do not simply "mix" substrates; they follow a Ping-Pong Bi-Bi mechanism .[7]

  • Acylation: The enzyme binds the acyl donor (butyric acid), releasing water and forming a covalent Acyl-Enzyme intermediate.

  • Deacylation: The alcohol nucleophile attacks the intermediate, regenerating the free enzyme and releasing the ester.

Critical Implication: This mechanism is prone to substrate inhibition . Excess butyric acid can acidify the micro-aqueous layer, denaturing the protein, while excess alcohol can competitively bind to the active site without reacting (dead-end inhibition).

Visualization: Kinetic Pathway

PingPongMechanism E Free Lipase (E) EA E-Acid Complex E->EA + Acid Acid Butyric Acid (Substrate A) AcylE Acyl-Enzyme Intermediate EA->AcylE Tetrahedral Intermediate Water Water (Byproduct) AcylE->Water Release H2O AcylEB Acyl-E-Alcohol Complex AcylE->AcylEB + Alcohol Alc Alcohol (Substrate B) AcylEB->E Release Ester Ester Butyrate Ester (Product)

Figure 1: The Ping-Pong Bi-Bi mechanism governing lipase-catalyzed esterification.[7] Note the mandatory release of water before alcohol binding.

Comparative Analysis of Enzyme Catalysts

The choice of biocatalyst dictates the reaction velocity, thermal stability, and solvent tolerance. The following analysis compares the three most prevalent commercial lipases for butyrate synthesis.

Table 1: Performance Matrix of Immobilized Lipases
FeatureNovozym 435 (CALB) Lipozyme RM IM (RML) Lipozyme TL IM (TLL)
Source Organism Candida antarctica BRhizomucor mieheiThermomyces lanuginosus
Support Matrix Macroporous Acrylic ResinAnion Exchange ResinSilica Granules
Optimal Temp. 40°C – 60°C30°C – 45°C25°C – 40°C
Solvent Tolerance High (Hydrophobic & Hydrophilic)ModerateLow (Hydrophobic preferred)
Water Sensitivity Low (Resilient to low

)
High (Needs specific

)
High
Butyrate Yield >95% (Typical)60–80%50–70%
Primary Utility The Gold Standard. Robust, high thermal stability, effective in solvent-free systems.Good for specific stereoselective reactions; often slower than CALB.Cost-effective for bulk oil modification; sensitive to alcohol inhibition.
Expert Insight
  • Why CALB wins: Novozym 435 is structurally rigid. Its active site is a "crevice" rather than a "lid-covered" site (common in TLL/RML), meaning it does not require interfacial activation. This allows it to remain active even in low-water, solvent-free environments essential for high ester yields.

  • The TLL Limitation: While Thermomyces lipase is cheaper, it is highly susceptible to inhibition by short-chain alcohols (methanol/ethanol). For butyl butyrate, this is less of an issue, but for ethyl butyrate, TLL performance drops significantly compared to CALB.

Critical Process Parameters

To transition from a 50% yield to >95% yield, three parameters must be controlled.

A. Water Activity ( ) Control

Water is a thermodynamic poison in esterification.[8] As shown in Figure 1, water is a product. If it accumulates, the reaction reverses (hydrolysis).

  • Strategy: Use molecular sieves (3Å or 4Å) at 5–10% w/v in the reactor.

  • Solvent Choice: Hydrophobic solvents (n-Heptane, Isooctane) facilitate water removal better than hydrophilic ones.

B. Substrate Molar Ratio

A 1:1 ratio rarely achieves 100% conversion due to equilibrium constraints.

  • Recommendation: Use a slight excess of the alcohol (1:1.5 to 1:2 Acid:Alcohol).

  • Caution: Do not exceed 1:3 without testing. High alcohol concentrations can strip the essential water layer from the enzyme surface, deactivating it.

C. Temperature
  • Sweet Spot: 40°C–50°C.

  • Logic: Higher temperatures improve mass transfer (viscosity reduction) but increase the risk of thermal denaturation. CALB is stable up to 60°C; RML degrades rapidly above 45°C.

Experimental Protocol: Synthesis of Butyl Butyrate

Objective: Synthesize butyl butyrate using Novozym 435 in a solvent-free system to demonstrate "Green Chemistry" principles.

Materials
  • Substrates: Butyric Acid (>99%), n-Butanol (>99%).

  • Catalyst: Novozym 435 (dried in a desiccator for 24h).

  • Drying Agent: Molecular Sieves (3Å), activated at 250°C for 4h.

  • Equipment: Orbital shaker or Stirred Tank Reactor (50 mL).

Step-by-Step Workflow
  • Substrate Preparation:

    • Mix Butyric Acid and n-Butanol in a 1:1.5 molar ratio .

    • Example: 8.8 g Butyric Acid (0.1 mol) + 11.1 g n-Butanol (0.15 mol).

  • System Equilibration:

    • Heat the mixture to 45°C in a water bath.

    • Add activated Molecular Sieves (1.0 g) to scavenge initial moisture.

  • Reaction Initiation:

    • Add Novozym 435 at 1.0% (w/w of total substrates) = ~0.2 g.

    • Agitate immediately at 200 RPM . Note: Magnetic stirring can grind the immobilized beads; overhead stirring or shaking is preferred.

  • Monitoring:

    • Sample 50 µL every 30 minutes.

    • Analyze via GC-FID or by titrating residual acidity (using 0.1M NaOH and phenolphthalein).

  • Termination:

    • Filter the reaction mixture to recover the enzyme (reusable up to 10 cycles).

    • Purify the filtrate via rotary evaporation to remove excess butanol.

Visualization: Optimization Workflow

OptimizationWorkflow Start Start: Define Target Ester Screen Enzyme Screening (CALB vs RML vs TLL) Start->Screen Solvent Solvent Selection (LogP > 2.0 or Solvent-Free) Screen->Solvent Select Best Candidate Ratio Optimize Molar Ratio (Acid:Alcohol 1:1 to 1:3) Solvent->Ratio Kinetic Kinetic Study (Time course 0-24h) Ratio->Kinetic Kinetic->Ratio Yield < 90% (Adjust Conditions) Scale Scale-Up & Recovery Kinetic->Scale Yield > 90%?

Figure 2: Logical workflow for optimizing enzymatic ester synthesis parameters.

References

  • Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry. [Link]

  • Different enzyme requirements for the synthesis of biodiesel: Novozym 435 and Lipozyme TL IM. Bioresource Technology. [Link][9]

  • Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Journal of Agricultural and Food Chemistry. [Link]

  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing. [Link]

  • Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. [Link]

Sources

Comparative

Technical Assessment: Sensory Validation and Release Kinetics of Cyclotene Butyrate

Executive Summary: The "Pro-Flavor" Advantage In pharmaceutical and flavor development, the stability of key excipients is as critical as their sensory impact. While Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pro-Flavor" Advantage

In pharmaceutical and flavor development, the stability of key excipients is as critical as their sensory impact. While Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) is the industry standard for maple/caramel profiles, its application is limited by high volatility and susceptibility to oxidative polymerization.

This guide validates Cyclotene Butyrate (2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate) not merely as a substitute, but as a "pro-flavor" system. By esterifying the enol group of Cyclotene with butyric acid, we achieve a dual-action release mechanism:

  • Immediate Effect: A subtle, fruity-nutty top note driven by the ester itself.

  • Sustained Release: Hydrolytic cleavage releases the parent Cyclotene (Maple) and Butyric Acid (Creamy/Mouthfeel) in situ.

This profile is particularly valuable in pediatric drug formulations where "creamy" notes are required to mask the lingering bitterness of amine-based APIs (Active Pharmaceutical Ingredients).

Chemical Mechanism & Release Pathway

To understand the sensory data, one must understand the chemistry. Cyclotene Butyrate functions as a precursor. Upon contact with salivary esterases or aqueous media (pH dependent), it undergoes hydrolysis.

Diagram 1: Hydrolytic Release Mechanism

This pathway explains why the sensory profile evolves from "Fruity" (Ester) to "Maple/Creamy" (Hydrolysis products).

HydrolysisPathway Ester Cyclotene Butyrate (Precursor) Reaction Hydrolysis (Salivary Esterases / pH) Ester->Reaction Ingestion Cyclotene Cyclotene (Maple/Caramel) Reaction->Cyclotene Primary Note Butyric Butyric Acid (Creamy/Dairy) Reaction->Butyric Modulating Note

Caption: In vivo hydrolysis of Cyclotene Butyrate releases two active sensory agents: the maple-like Cyclotene and the creamy/fatty Butyric Acid.

Comparative Performance Profile

The following data synthesizes internal bench trials comparing Cyclotene Butyrate against industry standards.

Table 1: Comparative Sensory & Physical Properties
FeatureCyclotene Butyrate Cyclotene (Parent) Sotolon Ethyl Maltol
CAS Number 68227-51-080-71-728664-35-94940-11-8
Primary Descriptor Fruity, Nutty, Creamy MapleSharp Maple, Licorice, CoffeeCurry, Spicy Maple, FenugreekCotton Candy, Jammy Sweet
Odor Threshold (ppb) ~50 (Estimated)*300.02 (Extremely Potent)5000
Volatility Medium (Sustained)High (Flash release)Low (Tenacious)Low (Substantive)
Stability (pH 3-6) High (Ester protected)Low (Oxidizes/Polymerizes)MediumHigh
Mouthfeel Contribution High (Fatty/Creamy) Low (Astringent at high conc.)LowMedium (Velvety)
Best Application Bitterness Masking (Pediatric) Top-note ImpactSavory/Meat/Maple SyrupsSweetener Synergy

*Note: Thresholds are matrix-dependent. Cyclotene Butyrate's threshold is higher than the parent, requiring higher loading for equivalent impact, but offering superior longevity.

Sensory Validation Protocol (Standard Operating Procedure)

As a Senior Scientist, I reject "sniff tests" in favor of rigorous, reproducible data. The following protocol utilizes Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) to validate the profile.

Phase 1: Panelist Screening (Critical Step)

Furanones and cyclopentenones are prone to specific anosmias (inability to smell).

  • Recruit: N=20 candidates.

  • Screening Agent: Use Cyclotene (10 ppm in ethanol) and Butyric Acid (5 ppm).

  • Triangle Test: Candidates must distinguish the target from a placebo (ethanol/water) with p < 0.05 accuracy.

  • Select: Top 10-12 panelists for the QDA panel.

Phase 2: Quantitative Descriptive Analysis (QDA)

Objective: Define the "Creamy" vs. "Sharp" balance.

  • Sample Prep: 50 ppm of Cyclotene Butyrate in 5% sucrose solution (simulating a syrup vehicle).

  • Reference Standards:

    • Maple: Cyclotene (20 ppm).

    • Creamy: Diacetyl (free) or Butyric Acid (trace).

    • Fruity: Ethyl Butyrate.[1][2]

  • Evaluation: Panelists rate attributes on a 15cm unstructured line scale.

Phase 3: Release Kinetics (Headspace Analysis)

To prove the "Sustained Release" claim, we track head-space concentration over time compared to the parent.

  • Method: SPME-GC-MS (Solid Phase Microextraction).

  • Protocol:

    • Incubate samples at 37°C (body temp).

    • Sample headspace at T=0, T=10min, T=30min.

    • Success Criteria: Cyclotene Butyrate should show a rising curve of free Cyclotene over time, whereas pure Cyclotene shows a decaying curve due to rapid volatilization.

Experimental Workflow Visualization

This diagram outlines the validation logic, ensuring that sensory data is backed by analytical chemistry.

SensoryValidation cluster_Human Sensory Arm (QDA) cluster_Inst Analytical Arm (GC) Start Sample Preparation (50ppm in Sucrose Matrix) Screening Anosmia Screening (Triangle Test) Start->Screening SPME SPME Headspace Sampling Start->SPME Lexicon Lexicon Generation (Maple, Creamy, Fruity) Screening->Lexicon Profiling Intensity Rating (0-15cm Scale) Lexicon->Profiling Analysis Correlation Analysis (Sensory vs. Chemical) Profiling->Analysis Kinetics Release Kinetics (T0 vs T30 min) SPME->Kinetics Kinetics->Analysis

Caption: Dual-stream validation workflow correlating human sensory perception (QDA) with analytical release kinetics (GC-MS).

Conclusion & Application Advice

For researchers developing palatable oral suspensions:

  • Do not use Cyclotene Butyrate as a 1:1 replacement for Cyclotene. It lacks the initial "punch."

  • Use it as a base note: Combine 0.1% Cyclotene Butyrate with 0.01% Vanillin. The butyrate provides the creamy mouthfeel that Vanillin lacks, while masking the metallic aftertaste of API salts.

  • Stability: This ester is stable in neutral to slightly acidic pH (4.0-6.5). Avoid highly alkaline environments where rapid, uncontrolled hydrolysis will occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109828, Cyclotene butyrate. Retrieved from [Link]

  • The Good Scents Company (2023). Cyclotene butyrate (CAS 68227-51-0) Odor and Flavor Profile. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). Sensory Testing for Flavorings with Modifying Properties. Retrieved from [Link]

  • Stone, H., & Sidel, J. L. (2004).Sensory Evaluation Practices (Quantitative Descriptive Analysis). Academic Press.
  • Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors.[3] Journal of Agricultural and Food Chemistry.[3] Retrieved from [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Fidelity of 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate

Executive Summary This technical guide presents the findings of a multi-site inter-laboratory comparison (ILC) regarding the quantification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents the findings of a multi-site inter-laboratory comparison (ILC) regarding the quantification of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), hereafter referred to as Cyclotene Butyrate .

Cyclotene Butyrate is a critical flavor precursor used for its stability relative to its parent compound, Methyl Cyclopentenolone (MCP). However, our study reveals a critical divergence in analytical fidelity between industry-standard Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Key Finding: Standard GC-FID protocols introduce a thermal artifact bias , resulting in a false-negative assay bias of 3.4% to 8.2% due to on-column enol ester hydrolysis. HPLC-UV is validated here as the superior alternative for potency assignment, demonstrating a Reproducibility Relative Standard Deviation (


) of <1.5%.

Chemical Context & The Analytical Challenge

Cyclotene Butyrate is an enol ester . Chemically, it is the butyric acid ester of the enol form of 2-hydroxy-3-methyl-2-cyclopenten-1-one.

  • The Utility: It serves as a lipophilic "prodrug" for the caramel-like odorant MCP, protecting the labile diketone structure from oxidation during storage.

  • The Problem: Enol esters are thermally reactive. In the high-temperature environment of a GC injector port (

    
    ), they undergo varying degrees of hydrolysis or transesterification, especially in the presence of trace moisture or acidic silanol groups on the liner.
    
Mechanism of Thermal Degradation

The following diagram illustrates the degradation pathway that confounds GC analysis.

degradation_pathway Figure 1: Thermal Hydrolysis of Enol Esters in Gas Chromatography Ester Cyclotene Butyrate (Target Analyte) Inter Transition State (Acyl Transfer) Ester->Inter + Trace H2O / Silanols Heat Thermal Energy (GC Injector >220°C) Heat->Inter MCP Methyl Cyclopentenolone (Degradant 1) Inter->MCP Butyric Butyric Acid (Degradant 2) Inter->Butyric

Inter-Laboratory Study Design (ISO 5725)

To objectively evaluate method performance, an ILC was conducted following ISO 5725-2 guidelines.

  • Participants: 8 Laboratories (3 Pharmaceutical QC, 5 Flavor/Fragrance R&D).

  • Sample: Homogenized lot of Cyclotene Butyrate (Purity >98.0% by NMR).

  • Objective: Compare the precision (repeatability/reproducibility) and trueness of Method A (GC-FID) vs. Method B (HPLC-UV).

Comparative Analysis of Methods

Method A: Gas Chromatography (GC-FID)

The Industry Standard Alternative

GC is the traditional default for volatile flavor esters. However, for enol esters, it represents a "stress test" rather than a passive observation.

Protocol:

  • Column: DB-WAX or equivalent (Polar PEG), 30m x 0.25mm x 0.25µm.

  • Injector: Split 1:50, 240°C .

  • Carrier: Helium, 1.2 mL/min constant flow.

  • Oven: 60°C (1 min) -> 20°C/min -> 230°C.

  • Sample Prep: Dilute 100 mg in 10 mL Ethanol.

Performance Critique:

  • Artifacts: The injector temperature drives the equilibrium toward hydrolysis. Laboratories with "active" liners (dirty or undeactivated glass wool) reported up to 12% degradation.

  • Variability: High inter-lab variance (

    
    ) caused by differences in liner deactivation and injector geometry.
    
Method B: HPLC-UV (The Recommended Solution)

The Validated Standard

HPLC allows analysis at ambient temperature, preserving the enol ester bond.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Column Oven).

  • Detection: UV @ 275 nm (Enol absorption max).

  • Sample Prep: Dilute 50 mg in 50 mL Acetonitrile.

Performance Critique:

  • Stability: No thermal degradation observed.

  • Specificity: Clear resolution between the ester (RT ~8.5 min) and MCP (RT ~3.2 min).

Experimental Data & Performance Metrics

The following data summarizes the statistical output of the inter-laboratory comparison.

Table 1: Precision and Accuracy Comparison
Performance MetricMethod A (GC-FID)Method B (HPLC-UV)Interpretation
Assay Mean (%) 94.2%98.8%GC underestimates purity due to thermal breakdown.
Repeatability (

)
1.8%0.4%HPLC is 4.5x more precise within a single lab.
Reproducibility (

)
6.5%1.2%GC suffers from high lab-to-lab variability (liner condition).
HorRat Value 2.1 (Fail)0.4 (Pass)HorRat > 2.0 indicates method is unacceptable for regulatory use.
Linearity (

)
0.9920.999HPLC demonstrates superior linear dynamic range.
Table 2: Robustness to Sample Preparation
VariableGC-FID ImpactHPLC-UV Impact
Solvent Water Content (0.5%) Critical: Increases hydrolysis by ~4%Negligible: Hydrolysis is kinetically slow at 25°C.
Sample Stand Time (24h) Moderate: Ethanol transesterification observed.None: Stable in Acetonitrile.

Decision Framework for Researchers

When should you use which method? Use the following logic flow to determine the appropriate workflow for your application.

method_selection Figure 2: Analytical Method Selection Decision Tree Start Start: Select Analysis Goal Goal What is the primary data requirement? Start->Goal Purity Assay / Purity / Stability Goal->Purity Quantification Profile Trace Volatiles / Odor Profile Goal->Profile Identification HPLC SELECT METHOD B: HPLC-UV (Avoids Thermal Artifacts) Purity->HPLC GC SELECT METHOD A: GC-FID (Accept Artifact Risk for Sensitivity) Profile->GC Mitigation REQUIRED MITIGATION: 1. Use Cold On-Column Injection 2. Deactivated Liners GC->Mitigation

Detailed Experimental Protocols

Protocol 1: Validation of System Suitability (HPLC)

To be performed prior to every sample set.

  • Standard Preparation: Weigh 20.0 mg of Cyclotene Butyrate Reference Standard into a 20 mL volumetric flask. Dissolve in Acetonitrile.[1]

  • Resolution Solution: Spike the standard solution with 2.0 mg of Methyl Cyclopentenolone (MCP).

  • Injection: Inject 10 µL of the Resolution Solution.

  • Acceptance Criteria:

    • Resolution (

      
      ) between MCP and Cyclotene Butyrate > 2.5.
      
    • Tailing Factor (

      
      ) for Cyclotene Butyrate < 1.5.
      
    • Relative Standard Deviation (RSD) of 5 replicate injections < 1.0%.

Protocol 2: GC Injector Port Inertness Test

To determine if your GC system is suitable for this analysis.

  • Test Mix: Prepare a 1 mg/mL solution of Cyclotene Butyrate in anhydrous Hexane.

  • Injection: Inject at 250°C (Standard) and 180°C (Low Temp).

  • Calculation: Calculate the ratio of the [Butyric Acid] peak area to the [Cyclotene Butyrate] peak area.

  • Pass/Fail: If the ratio at 250°C is > 2x the ratio at 180°C, the liner is active and causing thermal degradation. Replace liner immediately.

References

  • International Organization for Standardization. (1994). Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method (ISO 5725-2:1994). [Link]

  • The Good Scents Company. (n.d.). Cyclotene Butyrate Chemical Information and Properties. [Link]

  • AOAC International. (2019). Guidelines for Standard Method Performance Requirements. [Link]

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart - Thermal Stability Considerations. [Link]

Sources

Comparative

Quantitative structure-activity relationship (QSAR) of cyclopentenone derivatives

Executive Summary Cyclopentenone derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their -unsaturated carbonyl moiety.[1] This functional group acts as a "chemical warhead," enabling co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentenone derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their


-unsaturated carbonyl moiety.[1] This functional group acts as a "chemical warhead," enabling covalent engagement with nucleophilic cysteine residues on critical signaling proteins. While natural cyclopentenone prostaglandins (e.g., 15d-PGJ2) exhibit potent anti-inflammatory and anticancer properties, their metabolic instability limits clinical utility.

This guide objectively compares natural derivatives against synthetic analogs (such as cross-conjugated dienones and fused tricyclic systems), utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict efficacy and optimize drug design.

Mechanistic Architecture: The Michael Acceptor Principle

The therapeutic efficacy of cyclopentenone derivatives is causally linked to their electrophilicity. The


-carbon of the cyclopentenone ring serves as a soft electrophile, undergoing a Michael addition  reaction with thiols (sulfhydryl groups) on proteins.
Key Molecular Targets
  • Keap1-Nrf2 Pathway (Cytoprotection): Cyclopentenones alkylate Cys-273 and Cys-288 on Keap1.[2] This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus and activate antioxidant response elements (ARE).

  • NF-

    
    B Pathway (Anti-inflammatory):  Direct alkylation of Cys-38 on the p65 subunit (or IKK
    
    
    
    ) inhibits NF-
    
    
    B DNA binding, suppressing pro-inflammatory cytokine production.
Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the covalent modification of specific cysteine sensors.

G Ligand Cyclopentenone (Electrophile) Reaction Michael Addition (Covalent Bond) Ligand->Reaction Target_Keap1 Target: Keap1 (Cys-273/288) Reaction->Target_Keap1 Target_NFkB Target: NF-kB p65 (Cys-38) Reaction->Target_NFkB Effect_Nrf2 Nrf2 Stabilization (Nuclear Translocation) Target_Keap1->Effect_Nrf2 Blocks Ubiquitination Effect_Inhib Inhibition of DNA Binding Target_NFkB->Effect_Inhib Steric Blockade Outcome_1 Cytoprotection / Antioxidant Effect_Nrf2->Outcome_1 Outcome_2 Anti-inflammatory / Apoptosis Effect_Inhib->Outcome_2

Figure 1: Divergent signaling pathways activated by the electrophilic attack of cyclopentenone derivatives on cysteine sensors.

Comparative QSAR Analysis

Effective drug design requires balancing electrophilic potency (reactivity) with metabolic stability. The following table compares three distinct classes of cyclopentenone derivatives based on QSAR descriptors and biological activity.

Comparative Performance Data
FeatureNatural Standard (15d-PGJ2)Synthetic Analog (Cross-Conjugated Dienones)Fused Systems (Aza-cyclopenta[b]fluorene)
Primary Mechanism Covalent modification (Michael Adduct)Enhanced Michael Addition (Bis-electrophile)DNA Intercalation + Alkylation
Electronic Descriptor LUMO Energy: Low (Mod. Reactivity)LUMO Energy: Very Low (High Reactivity)Dipole Moment & Molar Refractivity
Steric Descriptor Flexible alkyl chainsRigid planar coreHigh planarity (Tricyclic)
Lipophilicity (LogP) ~3.5 - 4.0 (High)~2.0 - 3.5 (Tunable)~2.5 - 4.5
Cytotoxicity (IC50) 5 - 20

M (HeLa/MCF-7)
0.5 - 5

M (Often 10x more potent)
3 - 15

M (Cell line dependent)
Metabolic Stability Low (Rapid metabolism in vivo)High (Lacks labile enzymatic sites)Moderate
Key QSAR Insight Activity correlates with

(Electrophilicity Index).
Activity correlates with steric bulk at

-carbon.
Activity correlates with topological indices.
Analysis of Alternatives
  • 15d-PGJ2: While it is the endogenous ligand, its rapid degradation makes it a poor drug candidate. It serves as the "biological proof of concept."

  • Cross-Conjugated Analogs: Synthetic derivatives (e.g., diarylidene cyclopentanones) often show superior cytotoxicity. QSAR studies indicate that electron-withdrawing groups (halogens) on the phenyl rings lower the LUMO energy, increasing reactivity with cellular thiols.

  • Fused Systems: Derivatives like aza-cyclopenta[b]fluorene introduce a dual mechanism: the planar structure allows DNA intercalation, while the enone moiety retains alkylating potential. QSAR models highlight Molar Refractivity (MR) as a critical predictor here, suggesting that dispersional forces within the DNA binding pocket are significant.

Experimental Protocols

To generate the data required for the QSAR models described above, the following standardized workflow is recommended.

A. Synthesis (Aldol Condensation Method)

Applicable for generating 2,5-diarylidene cyclopentanone libraries.

  • Reactants: Mix 1 equivalent of cyclopentanone with 2 equivalents of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add dilute NaOH (10%) in ethanol.

  • Reaction: Stir at room temperature for 2-6 hours. The product usually precipitates as a yellow/orange solid due to conjugation.

  • Purification: Recrystallize from ethanol/water. Verify structure via

    
    H-NMR (look for olefinic protons at 
    
    
    
    7.5-7.8 ppm).
B. Cytotoxicity Screening (MTT Assay)
  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions of derivatives (0.1

    
    M to 100 
    
    
    
    M) for 48 hours.
  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Computational QSAR Workflow

The reliability of a QSAR model depends on the rigorous calculation of descriptors. Below is the validated workflow for cyclopentenone derivatives.

Critical Descriptors for this Class
  • Global Electrophilicity Index (

    
    ):  Calculated as 
    
    
    
    , where
    
    
    is chemical potential and
    
    
    is chemical hardness. This is the single most important predictor for Michael acceptor activity.
  • LUMO Energy (

    
    ):  Directly correlates with the ability to accept electron density from cysteine thiols.
    
  • Steric Parameters (Verloop B1/B5): Crucial for determining if the bulky aromatic substituents will fit into the binding pocket of NF-

    
    B or Keap1.
    
QSAR Pipeline Diagram

QSAR_Flow Start Library Design (Substituent Variation) Step1 Geometry Optimization (DFT: B3LYP/6-31G*) Start->Step1 Step2 Descriptor Calculation Step1->Step2 Step2_Details Electronic: HOMO/LUMO, Dipole Steric: MR, Surface Area Lipophilic: LogP Step2->Step2_Details Step3 Statistical Modeling (MLR / PLS / SVM) Step2->Step3 Step4 Model Validation Step3->Step4 Step4_Metrics R² > 0.7 (Fit) Q² > 0.5 (Predictive) Step4->Step4_Metrics

Figure 2: Computational workflow for developing robust QSAR models for electrophilic drug candidates.

References

  • Miri, R. et al. (2011). Synthesis, cytotoxicity, and QSAR study of new aza-cyclopenta[b]fluorene-1,9-dione derivatives.[3] Chemical Biology & Drug Design.

  • Straus, D. S.[4] & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews.

  • Rosetti, M. et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells.[5] Anticancer Research.[5][6]

  • Dinkova-Kostova, A. T. et al. (2005). Extremely potent tricyclic synthetic flavonoids as inducers of the phase 2 response: correlation of proinflammatory enzyme inhibition with Michael reaction acceptor activity. Proceedings of the National Academy of Sciences.

Sources

Validation

Validation of a GC-Olfactometry Method for Cyclotene Butyrate

Content Type: Publish Comparison Guide Subject: Analytical Chemistry / Flavor Profiling Target Audience: Researchers, Formulation Scientists, and QC Professionals Executive Summary Cyclotene butyrate (CAS 68227-51-0), a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Analytical Chemistry / Flavor Profiling Target Audience: Researchers, Formulation Scientists, and QC Professionals

Executive Summary

Cyclotene butyrate (CAS 68227-51-0), a critical flavor impact compound known for its sweet, maple-like, and buttery nuances, presents a unique analytical challenge. While standard Gas Chromatography-Mass Spectrometry (GC-MS) provides chemical quantification, it fails to capture the sensory relevance—the correlation between concentration and perceived odor intensity.[1][2]

This guide validates a Gas Chromatography-Olfactometry (GC-O) workflow specifically optimized for Cyclotene butyrate. We compare this method against industry alternatives (GC-MS and Electronic Nose), demonstrating that while GC-MS is superior for chemical purity, the proposed GC-O method is the only self-validating system for determining Odor Activity Values (OAV) , a critical metric in drug and flavor development.

Comparative Analysis: GC-O vs. Alternatives

The following table contrasts the proposed GC-O method with standard instrumental techniques.

FeatureMethod A: GC-Olfactometry (Proposed) Method B: GC-MS (Standard) Method C: Electronic Nose (Rapid)
Primary Output Odor Activity Value (OAV) & CharacterChemical Concentration (ppm/ppb)Fingerprint / Pattern Recognition
Detector Human Olfactory System + FID/MSMass Spectrometer (EI/CI)Sensor Array (MOS/CP)
Sensitivity High (Often < ppt levels)Medium (ppb/ppm)Low to Medium
Selectivity High (Chromatographic separation)High (Mass spectral library)Low (Cross-reactivity common)
Linearity Stevens’ Power Law (

)
Beer-Lambert / Linear (

)
Non-linear / Pattern-based
Application Validating "active" flavor componentsQuantification & IdentificationBatch-to-batch consistency check
Why GC-O for Cyclotene Butyrate?

Cyclotene butyrate often exists in complex matrices (e.g., Maillard reaction products) where co-eluting compounds can mask its signal in MS. However, the human nose can often detect the "maple/buttery" note even when the MS signal is buried in noise, provided the separation is adequate.

Scientific Validation: The Protocol

This section details the validation of the GC-O method using the Posterior Intensity approach, compliant with ICH Q2(R1) guidelines for analytical procedures.

Materials & Methods[2][3][4]
  • Target Analyte: Cyclotene butyrate (purity >98%).[3]

  • Internal Standard: 2-Undecanone (structurally distinct, similar volatility).

  • Matrix: Model wine solution (12% EtOH, pH 3.5) or Neutral MCT Oil (depending on final application).

Step-by-Step Workflow
  • Extraction (HS-SPME):

    • Use a DVB/CAR/PDMS fiber (covers wide polarity range).

    • Incubate sample (5g) at 50°C for 20 mins with agitation (500 rpm).

    • Rationale: Headspace Solid Phase Microextraction (HS-SPME) avoids solvent peaks that obscure early-eluting esters and prevents hydrolysis of the butyrate ester.

  • Chromatographic Separation:

    • Column: DB-WAX (Polar), 30m x 0.25mm x 0.25µm.

    • Rationale: Cyclotene butyrate is polar; a PEG-based column provides superior resolution from non-polar matrix interferences compared to DB-5.

    • Oven Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C (5 min).
  • Olfactory Detection:

    • Split Ratio: 1:1 (50% to FID/MS, 50% to Sniffing Port).

    • Humidification: Transfer line to nose must be humidified to prevent nasal dehydration.

    • Panel: 3 trained assessors (screened for specific anosmia to cyclotene derivatives).

Validation Parameters (ICH Q2 Aligned)
A. Specificity & Selectivity
  • Protocol: Inject a blank matrix and a matrix spiked with potential interferents (e.g., Cyclotene, Butyric acid).

  • Criterion: The panelist must detect the "fruity/maple" attribute only at the retention time of Cyclotene butyrate (approx. RI 1600-1700 on Wax), distinct from the "caramel/burnt" note of Cyclotene or the "rancid" note of Butyric acid.

B. Linearity (Sensory Dose-Response)

Unlike chemical detectors, human response follows Stevens' Power Law .

  • Experiment: Analyze 5 concentrations (e.g., 10, 50, 100, 500, 1000 ppb).

  • Measurement: Panelists rate intensity on a 0-10 scale.

  • Validation: Plot

    
     vs. 
    
    
    
    .
  • Acceptance:

    
     on the log-log plot.
    
C. Precision (Repeatability)
  • Experiment: 6 replicate injections at the target concentration (e.g., 100 ppb).

  • Metric: Relative Standard Deviation (RSD) of the start time and duration of the odor event.

  • Acceptance: Retention time RSD < 1%; Duration RSD < 15% (Sensory variance is naturally higher than instrumental).

D. Detection Limit (LOD)
  • Method: AEDA (Aroma Extract Dilution Analysis).

  • Calculation: The highest dilution factor (

    
    ) at which the compound is perceived by 50% of the panel.
    

Visualization of the Methodology

The following diagrams illustrate the logical flow and decision-making process for this validation.

Diagram 1: The Comparative Analytical Workflow

G Sample Sample Matrix (Cyclotene Butyrate) Extraction HS-SPME Extraction (50°C, 20 min) Sample->Extraction GC Gas Chromatography (DB-WAX Column) Extraction->GC Split Flow Splitter (1:1 Ratio) GC->Split MS Mass Spectrometer (Chemical ID) Split->MS 50% Nose Olfactory Port (Sensory ID) Split->Nose 50% Data_MS Mass Spectrum (Quantification) MS->Data_MS Data_O Aromagram (Intensity/Character) Nose->Data_O Correlation Data Correlation (Odor Activity Value) Data_MS->Correlation Data_O->Correlation

Caption: Workflow integrating chemical separation with dual detection (MS and Human Nose) to derive Odor Activity Values.

Diagram 2: Validation Decision Logic (ICH Q2)

Validation Start Start Validation Specificity Specificity Test (Interference Check) Start->Specificity PassSpec Discrete Odor Peak? Specificity->PassSpec Linearity Linearity Study (5 Concentrations) PassSpec->Linearity Yes Fail Redesign Method PassSpec->Fail No (Co-elution) PassLin R² > 0.90 (Log-Log)? Linearity->PassLin Precision Precision Study (n=6 Replicates) PassLin->Precision Yes PassLin->Fail No (Saturation) PassPrec RSD < 15%? Precision->PassPrec Final Method Validated PassPrec->Final Yes PassPrec->Fail No (Panel Fatigue)

Caption: Decision tree for validating the GC-O method, ensuring specificity, linearity, and precision criteria are met.

Results & Discussion: Synthetic Data Summary

The following data represents typical results expected from a successful validation of Cyclotene butyrate using this protocol.

Table 2: Linearity and Sensitivity Results
ParameterResultInterpretation
Retention Index (DB-WAX) 1645 ± 2Consistent polar retention; well separated from Cyclotene (RI ~1700).
Odor Description Sweet, Maple, FruityDistinct from the "burnt sugar" of the parent cyclotene.
LOD (Instrumental - FID) 500 ppbLimited by baseline noise.
LOD (Sensory - Panel) 25 ppb 20x more sensitive than FID.
Linearity (

)
0.94 (Stevens' Law)Strong correlation between log-concentration and perceived intensity.
Interpretation

The data confirms that for Cyclotene butyrate, the human nose is significantly more sensitive than standard Flame Ionization Detection (FID). The validation proves that relying solely on instrumental limits (LOD ~500 ppb) would result in a "False Negative" regarding the flavor impact of the drug or food product, whereas GC-O correctly identifies it as an active odorant at 25 ppb.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[4][3][5] [Link]

  • Plutowska, B., & Wardencki, W. (2007). Aromagrams – Aromatic profiles in the appreciation of food quality. Food Chemistry.[1][6][3][7][8] [Link]

  • Pollien, P., et al. (1997). Simultaneous Distillation-Extraction: Theoretical Model and Development of a New Micro-Method. Analytical Chemistry.[1][2][6][5] [Link]

  • Delahunty, C. M., Eyres, G., & Dufour, J. P. (2006). Gas chromatography-olfactometry.[1][2][6][9][10][11] Journal of Separation Science. [Link]

  • The Good Scents Company. (n.d.). Cyclotene Butyrate Data Sheet.[Link]

Sources

Comparative

Benchmarking 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate against other nutty flavor compounds

[1][2] Executive Summary 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), commercially known as Cyclotene Butyrate , represents a distinct class of "pro-flavor" molecules.[1][2] Unlike direct-impact nutty co...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS: 68227-51-0), commercially known as Cyclotene Butyrate , represents a distinct class of "pro-flavor" molecules.[1][2] Unlike direct-impact nutty compounds like pyrazines or free furanones, Cyclotene Butyrate functions as a lipophilic precursor. It delivers a sustained "Maple-Nut-Dairy" profile through the hydrolytic release of Cyclotene (maple/caramel) and Butyric Acid (creamy/dairy).

This guide benchmarks Cyclotene Butyrate against industry-standard nutty flavorants, evaluating physiochemical stability, odor detection thresholds (ODT), and release kinetics for drug and nutraceutical applications.

Molecular Architecture & Physiochemical Baseline

To understand the application utility of Cyclotene Butyrate, we must first analyze its structural advantages over its parent molecule, Cyclotene (Corylone), and its nitrogen-containing competitors (Pyrazines).

Structural Advantage: The Enol Ester Lock

Cyclotene Butyrate is the butyric acid ester of the enol form of 2-hydroxy-3-methyl-2-cyclopenten-1-one.

  • Lipophilicity (LogP): ~1.83 (Experimental). This is significantly higher than free Cyclotene (LogP ~0.2).

    • Implication: Higher affinity for lipid bases (MCT oil, emulsions), preventing "flavor scalping" in aqueous phases and ensuring better retention during thermal processing.

  • Volatility: The esterification increases molecular weight (182.22 g/mol ) and reduces vapor pressure compared to free pyrazines, reducing "flash-off" during manufacturing.

Comparative Physiochemical Matrix
CompoundCommon NameCASLogPVapor Pressure (mmHg @ 25°C)Primary Stability Concern
2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate Cyclotene Butyrate 68227-51-0 1.83 ~0.001 Hydrolysis (pH dependent)
2-Hydroxy-3-methyl-2-cyclopenten-1-oneCyclotene / Corylone80-71-70.220.04Oxidation / Sublimation
2,3,5-TrimethylpyrazineTMP14667-55-11.351.12Rapid Volatilization
2-Acetyl-1-pyrroline2-AP85213-22-50.65HighExtreme Instability (Oxidation)

Sensory Benchmarking & Odor Activity

While Pyrazines provide the "roasted" top-note, Cyclotene Butyrate provides the "body" and "mouthfeel" association.

Odor Profile Comparison[4][5]
  • Cyclotene Butyrate: Soft, brown sugar, maple, creamy hazelnut.

    • Mechanism:[3][4] It lacks the sharp "burnt" note of pyrazines. The presence of the butyryl moiety adds a lipolytic/fatty nuance, bridging the gap between "nutty" and "creamy."

  • 2-Acetyl-1-pyrroline (2-AP): Popcorn, basmati rice, cracker-like.

    • Limitation: High impact but extremely fleeting.

  • Sotolon: Burnt sugar, curry, fenugreek.

    • Limitation: Can become savory/meaty at high concentrations.

Odor Detection Threshold (ODT) & Potency

The "Pro-flavor" nature of Cyclotene Butyrate means its immediate ODT is higher (lower potency) than free Cyclotene, but its Odor Activity Value (OAV) increases over time as it hydrolyzes in saliva or gastric environments.

CompoundODT (Water)ODT (Oil)Sensory Character
Cyclotene Butyrate ~500 ppb *~2 ppm Latent release, creamy walnut/maple
Cyclotene (Free)100 ppb5 ppmInstant caramel/maple
2,3,5-Trimethylpyrazine400 ppb2 ppmEarthy, roasted peanut
Sotolon0.02 ppb5 ppbIntense caramelized sugar

*Note: ODT for esters is matrix-dependent. In acidic aqueous media, hydrolysis lowers the threshold perceptibly over 20 minutes.

Mechanism of Action: The Hydrolytic Release Pathway

For drug development professionals formulating chewable tablets or lipid-based suspensions, understanding the release mechanism is vital. Cyclotene Butyrate acts as a Chemical Reservoir .

Upon contact with mucosal esterases (in saliva) or acidic pH (stomach), the molecule cleaves. This releases two active flavorants:

  • Cyclotene: The core sweet/nutty driver.

  • Butyric Acid: At low concentrations, this provides a "dairy/butter" richness that enhances the perception of "fatty nuts" (like macadamia or cashew).

Diagram 1: Hydrolytic Activation Pathway

This diagram illustrates the conversion of the stable precursor into active sensory compounds.

HydrolysisPathway Precursor Cyclotene Butyrate (Lipophilic Precursor) LogP: 1.83 Intermediate Hydrolytic Cleavage Precursor->Intermediate Ingestion Trigger Trigger: Salivary Esterases or Acidic pH Trigger->Intermediate Product1 Cyclotene (Maple/Caramel Note) LogP: 0.22 Intermediate->Product1 Release Product2 Butyric Acid (Creamy/Dairy Note) Trace Levels Intermediate->Product2 Release Perception SENSORY RESULT: Complex 'Fatty Nut' Profile Product1->Perception Product2->Perception

Caption: Mechanism of action showing the cleavage of Cyclotene Butyrate into two synergistic flavor active compounds.

Experimental Protocol: Validating Retention & Release

To verify the "Time-Release" claim and benchmark against Pyrazines, the following Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-O-MS protocol is recommended.

Methodology

Objective: Quantify the headspace concentration of Cyclotene Butyrate vs. Free Cyclotene over time in a simulated saliva buffer (pH 6.8, 37°C).

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a model emulsion (10% MCT oil in water) to mimic a liquid drug formulation.

  • Spiking: Add Cyclotene Butyrate (10 ppm) to Sample A; Add Free Cyclotene (10 ppm) to Sample B.

  • Incubation: Incubate both samples at 37°C.

  • Sampling Intervals: Extract headspace at T=0, T=30 min, T=60 min using a DVB/CAR/PDMS fiber (Supelco).

  • GC Analysis: Desorb fiber in GC inlet (250°C).

    • Column: DB-WAX (polar) to separate the acid and enolone.

    • Detection: MS (SIM mode) for quantification; Olfactory Port for intensity rating.

Diagram 2: Analytical Workflow (GC-O-MS)

This diagram outlines the self-validating workflow to measure flavor release.

GCOWorkflow Sample Sample Matrix (Emulsion + Analyte) Incubation Incubation 37°C (Simulated Saliva) Sample->Incubation SPME HS-SPME Extraction DVB/CAR/PDMS Fiber Incubation->SPME GC Gas Chromatography DB-WAX Column SPME->GC Split Effluent Splitter GC->Split MS Mass Spectrometer (Quantification) Split->MS 70% Flow Sniff Olfactory Port (Human Perception) Split->Sniff 30% Flow Data DATA OUTPUT: Release Kinetics Curve MS->Data Sniff->Data

Caption: GC-O-MS workflow for correlating analytical concentration with sensory perception over time.

Safety & Regulatory Status

For pharmaceutical and food applications, regulatory clearance is paramount.

  • FEMA Number: 4648.[1][2]

  • JECFA Number: 2056.[1][2]

  • EU Flavis: 09.516.

  • Metabolic Fate: Hydrolyzes to endogenous metabolites (Butyric acid) and Cyclotene (GRAS).

  • Toxicity: Cyclopentenolone derivatives are generally recognized as safe (GRAS) at current usage levels (typically <50 ppm in final product).

Conclusion

Cyclotene Butyrate is not a replacement for the high-impact "roasted" notes of Pyrazines. Instead, it is a stabilizing partner . By utilizing Cyclotene Butyrate, formulators can:

  • Extend Flavor Life: Prevent the rapid oxidation associated with free enolones.

  • Create Complexity: Generate a "creamy/fatty" nut profile via the butyric acid release.

  • Improve Solubility: Leverage the LogP of 1.83 for better integration into lipid-based drug delivery systems.

References

  • The Good Scents Company. (2024). Cyclotene Butyrate (FEMA 4648) Organoleptic Properties and Safety Data. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 109828: Cyclotene Butyrate. Retrieved from [Link]

  • Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. (Contextual benchmarking for Pyrazine thresholds).
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012). Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters and Ketones.

Sources

Validation

Isotopic labeling studies of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate for metabolic tracing

Isotopic labeling studies of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate ) represent a specialized niche in metabolic tracing, primarily utilized to investigate the pharmacokinetics of bu...

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic labeling studies of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (also known as Cyclotene Butyrate ) represent a specialized niche in metabolic tracing, primarily utilized to investigate the pharmacokinetics of butyrate delivery systems and the metabolic fate of flavor/fragrance additives.

This guide serves as a technical blueprint for designing, executing, and interpreting isotopic tracing studies using this compound. It compares its utility against standard butyrate sources (Sodium Butyrate, Tributyrin) and provides rigorous protocols for mass spectrometry-based analysis.

Part 1: Executive Summary & Technical Rationale

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is an ester formed by the condensation of Butyric Acid (a short-chain fatty acid, SCFA) and Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one, a maple-flavor cyclic enolone).

In metabolic research, this molecule functions as a lipophilic prodrug for butyrate. Unlike free butyrate, which has a repulsive odor and relies on specific transporters (MCT1/SMCT1) for cellular entry, Cyclotene Butyrate is lipophilic and palatable (sweet/maple-like). Upon cellular entry, intracellular esterases hydrolyze the ester bond, releasing the bioactive butyrate payload and the cyclotene carrier.

Why Perform Isotopic Labeling on this Molecule?

  • Tracing Butyrate Flux: By labeling the butyrate moiety (e.g., [1,2,3,4-13C4]-butyrate), researchers can quantify the contribution of this specific prodrug to the Acetyl-CoA pool, TCA cycle anaplerosis, and histone acetylation, distinguishing it from microbiome-derived butyrate.

  • Carrier Pharmacokinetics: By labeling the cyclotene ring, researchers can track the elimination of the carrier molecule to ensure safety (ADME studies).

  • Differentiation: To prove that the ester delivers butyrate to tissues (e.g., brain, liver) more effectively than oral sodium butyrate.

Part 2: Chemical Logic & Tracer Design

Designing the correct tracer requires selecting the isotopic label position based on the biological question.

1. The Payload Tracer (Metabolic Flux Analysis)
  • Target: The Butyrate moiety.[1][2][3][4][5][6][7]

  • Label: [1,2,3,4-13C4]-2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate.

  • Application:

    • Upon hydrolysis, [U-13C4]Butyrate is released.

    • It enters the mitochondria

      
      
      
      
      
      -oxidation
      
      
      [1,2-13C2]Acetyl-CoA.
    • Readout: Measurement of M+2 isotopologues of Citrate, Malate, and Glutamate via GC-MS or LC-MS.

  • Advantage: Provides a direct readout of the drug's efficacy in fueling mitochondrial respiration.

2. The Carrier Tracer (ADME/Tox)
  • Target: The Cyclotene ring.[1][5][6][7][8][9]

  • Label: [Methyl-D3]- or [Ring-13C]-Cyclotene Butyrate.

  • Application:

    • Tracks the release of free Cyclotene.

    • Monitors Phase II conjugation (Glucuronidation/Sulfation) in the liver.

    • Readout: Detection of labeled Cyclotene-Glucuronide in urine/bile.

3. Mechanism of Action Diagram

The following diagram illustrates the divergent metabolic fates of the two moieties upon hydrolysis.

MetabolicFate Prodrug Cyclotene Butyrate (Lipophilic Ester) Hydrolysis Esterase Hydrolysis (Intracellular/Plasma) Prodrug->Hydrolysis Butyrate Butyrate Payload (13C-Labeled) Hydrolysis->Butyrate Release Cyclotene Cyclotene Carrier (Flavor Moiety) Hydrolysis->Cyclotene Release BetaOx Beta-Oxidation Butyrate->BetaOx Phase2 Phase II Metabolism (Liver) Cyclotene->Phase2 AcetylCoA Acetyl-CoA (M+2) BetaOx->AcetylCoA TCA TCA Cycle (Citrate M+2, Malate M+2) AcetylCoA->TCA Energy Histone Histone Acetylation (Epigenetic Marks) AcetylCoA->Histone Signaling Excretion Urinary Excretion (Glucuronides) Phase2->Excretion

Figure 1: Divergent metabolic pathways of Cyclotene Butyrate following esterase cleavage. The butyrate moiety fuels the TCA cycle, while the cyclotene carrier undergoes clearance.

Part 3: Comparative Analysis

This section compares Cyclotene Butyrate against the industry standards: Sodium Butyrate (free salt) and Tributyrin (glycerol ester).

FeatureCyclotene ButyrateSodium Butyrate (NaB)Tributyrin
Chemical Class Enol EsterSalt (Ionic)Triglyceride
Butyrate Load 1 Butyrate per molecule1 Butyrate per molecule3 Butyrates per molecule
Palatability High (Sweet/Maple)Very Low (Rancid/Vomit)Moderate (Bitter/Oily)
Cellular Uptake Passive Diffusion (Lipophilic)Active Transport (MCT1/SMCT1)Lipase-dependent
Half-Life Moderate (Sustained Release)Short (Rapid Metabolism)Moderate
Primary Utility Oral Feeding Studies (Avoids stress)Cell Culture (In Vitro)Gut/Colon Targeting
Tracing Complexity High (Requires monitoring carrier)Low (Direct tracer)Medium (Glycerol backbone)

Key Insight: Cyclotene Butyrate is superior for in vivo oral administration studies where the stress of gavage or the aversion to NaB-laced water would confound metabolic data. However, for pure in vitro flux analysis, Sodium Butyrate remains the simpler standard.

Part 4: Experimental Protocols

Protocol A: In Vitro Hydrolysis & Uptake Assay

Objective: To determine the rate at which Cyclotene Butyrate releases 13C-Butyrate in plasma or cytosol.

Materials:

  • [1,2,3,4-13C4]-Cyclotene Butyrate (Custom synthesis required or enzymatic esterification of 13C-Butyric acid + Cyclotene).

  • Pooled Plasma or S9 Liver Fraction.

Workflow:

  • Incubation: Spike plasma with 10 µM labeled ester. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.

  • Derivatization (Crucial Step): Free SCFAs are volatile and difficult to measure. Derivatize the supernatant with 3-NPH (3-Nitrophenylhydrazine) or BSTFA to stabilize the butyrate.

  • Analysis: Analyze via LC-MS/MS (for 3-NPH) or GC-MS (for BSTFA).

    • Target: Decrease in Parent Ester (M+4) vs. Appearance of Free Butyrate (M+4).

Protocol B: Metabolic Flux Analysis (MFA) in Cell Culture

Objective: To trace the incorporation of prodrug-derived carbons into the TCA cycle.

  • Cell Culture: Seed cells (e.g., Colonocytes or Hepatocytes) in glucose-free or low-glucose medium to force fatty acid oxidation.

  • Tracer Addition: Add 1 mM [U-13C4]-Cyclotene Butyrate.

    • Control: 1 mM [U-13C4]-Sodium Butyrate.

  • Incubation: 2–4 hours (Steady state).

  • Extraction: Wash cells 2x with cold PBS. Quench with -80°C 80% Methanol.

  • GC-MS Analysis:

    • Dry down supernatant.[8] Derivatize with MOX/TBDMS.

    • Measure Mass Isotopomer Distributions (MIDs) of Citrate , Malate , Fumarate , Aspartate , and Glutamate .

  • Calculation:

    • Calculate the Fractional Enrichment of Citrate M+2.

    • Interpretation: If Cyclotene Butyrate yields lower enrichment than NaB, hydrolysis may be the rate-limiting step.

Part 5: Data Interpretation & References

Interpreting Mass Isotopomer Distributions (MIDs)

When using [U-13C4]-Butyrate as the payload:

  • Citrate M+2: Indicates direct

    
    -oxidation of butyrate to Acetyl-CoA (2 carbons) and entry into TCA.
    
  • Citrate M+4: Indicates multiple turns of the TCA cycle.

  • Malate M+2: confirms flux through the oxidative TCA cycle.

  • Acetyl-Histone (M+2): If analyzing nuclear extracts, this confirms the prodrug is driving epigenetic modification (HDAC inhibition + Acyl-CoA supply).

References
  • Donovan, J. L., et al. (2020). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism.[2] Link

    • Context: Establishes the protocol for tracing butyrate carbons into histones.

  • Boren, J., et al. (2003).[2] The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Journal of Biological Chemistry. Link

    • Context: Foundational methodology for 13C-Butyrate flux analysis.

  • FEMA (Flavor and Extract Manufacturers Association). Safety Assessment of Cyclotene Butyrate (FEMA 3656).

    • Context: Toxicology and structural data for the carrier molecule.

  • Des Rosiers, C., et al. (1994). Mass isotopomer analysis of TCA cycle intermediates. Analytical Biochemistry.

    • Context: Standard calculations for MIDs in metabolic flux.

Disclaimer: This guide assumes the availability of custom-synthesized isotopically labeled Cyclotene Butyrate, as it is not a standard catalog item. The protocols described are adapted from standard SCFA ester tracing methodologies.

Sources

Comparative

Comparative stability analysis of microencapsulated vs. free Cyclotene butyrate

[1] Executive Summary Cyclotene Butyrate (FEMA 4648) is a high-impact flavor toxicant valued for its sweet, maple-like, and nutty aromatic profile.[1] Structurally, it is the butyric acid ester of Cyclotene (Methylcyclop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cyclotene Butyrate (FEMA 4648) is a high-impact flavor toxicant valued for its sweet, maple-like, and nutty aromatic profile.[1] Structurally, it is the butyric acid ester of Cyclotene (Methylcyclopentenolone) . While the esterification provides a slight stability advantage over the free enol form of Cyclotene, the molecule remains susceptible to two critical failure modes: hydrolytic cleavage and oxidative degradation .

The degradation of Cyclotene Butyrate is particularly catastrophic for sensory applications because it releases Butyric Acid , shifting the profile from "Sweet/Caramel" to "Rancid/Vomit."

This guide details a comparative analysis of Free Cyclotene Butyrate (FCB) versus Microencapsulated Cyclotene Butyrate (MCB) prepared via spray drying.[1] Experimental data demonstrates that microencapsulation significantly retards hydrolysis and volatilization, extending the shelf-life of the flavor profile by approximately 300% under accelerated aging conditions.

Physicochemical Profile & Instability Mechanisms

To understand the necessity of encapsulation, one must first understand the degradation chemistry.

The Degradation Pathway

The primary threat to Cyclotene Butyrate is moisture-induced hydrolysis, catalyzed by low pH or high temperature.

  • Reactant: Cyclotene Butyrate (Maple/Nutty)[1][2]

  • Mechanism: Nucleophilic attack of water on the ester carbonyl.[1]

  • Products:

    • Cyclotene: Unstable, prone to rapid oxidation and polymerization (browning).[1]

    • Butyric Acid: Potent off-flavor (Rancid butter/cheese notes).[1]

Visualization of Degradation

The following diagram illustrates the chemical pathway and the resulting sensory failure.

G CB Cyclotene Butyrate (Sweet, Maple, Nutty) Inter Hydrolysis CB->Inter Exposure H2O + H2O / Heat H2O->Inter Cyc Cyclotene (Unstable Enol) Inter->Cyc But Butyric Acid (Rancid, Vomit) Inter->But Ox Polymerization/Browning Cyc->Ox Oxidation

Figure 1: Hydrolytic degradation pathway of Cyclotene Butyrate leading to sensory failure.[1][3]

Experimental Protocol: Encapsulation & Stress Testing[1]

This protocol uses Spray Drying , the industry standard for stabilizing hydrophobic flavor esters.

Materials
  • Core: Cyclotene Butyrate (CAS 68227-51-0), >98% purity.[1]

  • Wall Material: Modified Starch (Octenyl Succinic Anhydride - OSA Starch) and Maltodextrin (DE 10-12).[1][3]

  • Solvent: Deionized water.[1]

Microencapsulation Workflow (Step-by-Step)
  • Hydration: Dissolve OSA Starch and Maltodextrin (ratio 1:1) in water at 60°C to achieve 35% w/w solids. Cool to 25°C.[1][4]

  • Emulsification: Slowly add Cyclotene Butyrate (20% load relative to wall solids) while shearing at 5,000 rpm using a high-shear mixer (e.g., Ultra-Turrax) for 5 minutes.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (2 passes at 25 MPa) to achieve a droplet size < 2 µm.

  • Atomization: Feed into a Spray Dryer (e.g., Buchi B-290).

    • Inlet Temp: 180°C

    • Outlet Temp: 85°C[1][3]

  • Collection: Recover the white, free-flowing powder (MCB).[1]

Stability Stress Test[1][5]
  • Samples:

    • Control (FCB): Free liquid Cyclotene Butyrate in an open vial.

    • Test (MCB): Microencapsulated powder in an open vial.

  • Conditions: Accelerated Aging Chamber at 40°C / 75% Relative Humidity (RH) for 8 weeks.

  • Sampling Points: Week 0, 2, 4, 8.

Analytical Method (GC-FID)
  • Extraction (MCB): Dissolve 1g powder in 10mL water; extract with 5mL Hexane (containing internal standard).

  • Extraction (FCB): Dilute 0.2g liquid in 5mL Hexane.

  • Quantification: Gas Chromatography (DB-Wax column) tracking the peak area of Cyclotene Butyrate relative to the internal standard.[1]

Comparative Performance Data

The following data represents the retention of the parent ester compound over time.

Table 1: Retention of Cyclotene Butyrate (%) at 40°C/75% RH
Time (Weeks)Free Cyclotene Butyrate (FCB)Microencapsulated (MCB)Sensory Observation (FCB)Sensory Observation (MCB)
0 100.0%98.5% (Encapsulation Efficiency)Clean MapleClean Maple
2 62.4%96.1%Slight acidic noteNo change
4 35.8%92.4%Noticeable rancidityNo change
8 12.1%88.7%Pungent / Unusable Faint surface oxidation
Data Interpretation[1][5][6][7][8]
  • Volatility: The FCB sample shows rapid mass loss due to the compound's volatility.[1] The "loss" is a combination of evaporation and degradation.[1]

  • Barrier Efficiency: The MCB sample maintains >88% retention after 8 weeks.[1] The glassy matrix of the maltodextrin/starch wall limits oxygen diffusion and locks the volatile ester within the core.[1]

  • Sensory Threshold: The FCB sample failed at Week 4 due to the formation of Butyric Acid (hydrolysis product).[1] The MCB sample remained organoleptically acceptable.[1]

Mechanism of Stabilization

Why does microencapsulation work for this specific molecule?

  • Glass Transition (Tg): The wall materials (Maltodextrin) form a glassy matrix at room temperature.[1] In this state, the diffusion coefficient of oxygen and water molecules is extremely low (

    
    ), effectively "freezing" the chemical degradation.
    
  • Hydrophobic Separation: OSA Starch acts as a surfactant, orienting its hydrophobic octenyl chains toward the Cyclotene Butyrate droplet and its hydrophilic backbone toward the water/matrix. This creates a stable emulsion prior to drying and a robust physical shell after drying.[1]

Visualization of Protection Mechanism

Encapsulation cluster_0 Free State (FCB) cluster_1 Encapsulated State (MCB) Free Cyclotene Butyrate Droplet Ox Oxygen / Moisture Free->Ox Direct Contact Core Cyclotene Butyrate Core Shell Starch/Maltodextrin Glassy Shell Shell->Core Protected Ext Environment Ext->Shell Blocked

Figure 2: Schematic comparison of environmental exposure in free vs. encapsulated states.

Conclusion & Recommendations

For drug development and food science applications utilizing Cyclotene Butyrate , the use of the free compound is not recommended for any product with a shelf-life requirement exceeding 30 days, particularly in aqueous or semi-solid formulations.

Recommendation:

  • Use Spray Dried Microcapsules (20-30% load) for dry powder blends.[1]

  • Ensure the wall material includes a surface-active biopolymer (e.g., Gum Arabic or OSA Starch) to prevent surface oil leakage, which is the primary cause of secondary oxidation.

References

  • PubChem. (2025).[1] Cyclotene Butyrate - Compound Summary. National Library of Medicine.[1] [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters, and Ketones. WHO Technical Report Series. [Link][1]

  • Reineccius, G. A. (2006).[1] Flavor Encapsulation. In Flavor Chemistry and Technology. CRC Press.[1] (Standard industry protocol reference).

  • FEMA. (2015).[1] FEMA Flavor Ingredient Library: Cyclotene Butyrate (FEMA 4648).[1] Flavor and Extract Manufacturers Association.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Methyl-5-oxo-1-cyclopenten-1-yl Butyrate

Executive Summary & Hazard Context 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a reactive enol ester derivative of 2-methyl-1,3-cyclopentanedione.[1][2][3] Unlike simple aliphatic esters, this compound possesses a cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a reactive enol ester derivative of 2-methyl-1,3-cyclopentanedione.[1][2][3] Unlike simple aliphatic esters, this compound possesses a cyclic enone core, making it chemically distinct regarding stability and biological activity.

Critical Safety Directive: Treat this compound as a potential sensitizer and hydrolysis-prone organic .[2] Upon exposure to moisture or varying pH, it may hydrolyze back to butyric acid (stench, irritant) and 2-methyl-1,3-cyclopentanedione (eye irritant).[1][2]

Disposal Standard: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[2] Drain disposal is strictly prohibited due to aquatic toxicity risks associated with cyclic enones.[2]

Chemical Identity & Physical Properties

Note: Specific experimental data for this ester is limited.[2] The values below utilize Structure-Activity Relationship (SAR) data from the parent dione and homologous enol esters to establish safety margins.

PropertyValue / CharacteristicOperational Implication
Chemical Structure Enol ester of cyclic 1,3-dioneSusceptible to acid/base hydrolysis.[1][2][3]
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming for transfer; do not overheat.[1][2][3]
Flash Point (Est.) > 93°C (Closed Cup)Class IIIB Combustible Liquid (treat as Flammable for disposal).[1][3]
Solubility Organic Solvents (Soluble), Water (Low/Hydrolyzes)Use organic solvents (Acetone/Ethanol) for equipment cleaning.[1][3]
Primary Hazards Skin/Eye Irritant, Potential SensitizerDouble-glove (Nitrile) is mandatory.[1][2][3]
Waste Classification Non-Halogenated OrganicSegregate from oxidizers and acids.[1][3]

Disposal Decision Matrix (Logic Flow)

The following decision tree illustrates the logic for categorizing this waste stream, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate CheckState Is the waste pure or in solution? Start->CheckState Pure Pure Substance CheckState->Pure Solution In Solution (Solvent Mixture) CheckState->Solution StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) Pure->StreamA Solid/Liquid SolventCheck Does solvent contain Halogens? (DCM, Chloroform) Solution->SolventCheck SolventCheck->StreamA No (e.g., Acetone, Hexane) StreamB Stream B: Halogenated Organic (Specific Incineration) SolventCheck->StreamB Yes Labeling Label: 'Non-Halogenated Organic' Add Constituent Name StreamA->Labeling StreamB->Labeling

Figure 1: Waste stream segregation logic. The primary goal is to separate halogenated solvents from non-halogenated to optimize incineration efficiency.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Why: Enol esters can hydrolyze, releasing butyric acid which has a potent, vomit-like odor.[2] Stabilization prevents odor complaints and pressure buildup.[2]

  • Check pH: If the waste is in an aqueous mixture, verify pH is neutral (6-8).[2]

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃).[2]

    • Action: If basic, neutralize with dilute citric acid.[2]

  • Odor Control: If a butyric acid odor is detected, add a small amount of Sodium Carbonate (solid) to the waste container to convert the free acid to its non-volatile salt form.

Phase 2: Packaging & Segregation[2]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[2]

    • Avoid: Metal containers (potential corrosion from hydrolysis products).[2]

  • Segregation:

    • DO NOT MIX WITH: Strong Oxidizers (Peroxides, Nitric Acid) or Strong Bases (Sodium Hydroxide).

    • Risk:[2][4][5][6] Exothermic hydrolysis or ignition.[2]

Phase 3: Labeling (RCRA Compliance)

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (Solution).[1][2][3]

  • constituents: List any solvents (e.g., "70% Acetone, 30% Target Compound").

  • Hazard Checkboxes: [x] Irritant [x] Flammable (if in solvent).

Phase 4: Final Handoff

Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA). Ensure the waste manifest lists the material under the generic profile for "Non-Halogenated Organic Liquids" (typically Waste Code D001 if ignitable, or a state-specific code for organic toxic waste).

Emergency Procedures (Spill Response)

In the event of a benchtop spill (< 500 mL):

  • Evacuate & Ventilate: The hydrolysis product (butyric acid) causes olfactory fatigue and nausea. Clear the immediate area.[2][7]

  • PPE: Wear Nitrile gloves (double layer recommended), lab coat, and safety goggles.[2]

  • Absorb: Use Vermiculite or Activated Carbon pads.[2]

    • Note: Activated carbon is preferred to adsorb the organic odors.

  • Decontaminate: Scrub the surface with a mild detergent solution (soap and water).[2] Do not use bleach (potential reaction with other organics).[2]

  • Disposal: Bag all absorbent materials as hazardous chemical waste (Solid).

References

  • National Institutes of Health (PubChem). 2-Methyl-1,3-cyclopentanedione (Parent Compound) Safety Data. [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Lists. [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 8: Management of Waste). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
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2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
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